Quinpirole hydrochloride
Description
Propriétés
IUPAC Name |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVRVJTYPKTHX-HTMVYDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045519 | |
| Record name | Quinpirole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85798-08-9 | |
| Record name | (-)-Quinpirole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85798-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinpirole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinpirole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINPIROLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6I2W5V2K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
pharmacokinetics and pharmacodynamics of quinpirole hydrochloride
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Quinpirole (B1680403) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinpirole hydrochloride is a psychoactive compound extensively utilized in scientific research as a selective agonist for the D2 and D3 dopamine (B1211576) receptors.[1] As a high-affinity D2/D3 agonist, it serves as a critical tool for investigating dopaminergic system functions, with applications in studying conditions like Parkinson's disease and schizophrenia.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of quinpirole, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development.
Pharmacokinetics (PK)
The study of pharmacokinetics—what the body does to a drug—is crucial for determining dosing regimens and understanding a compound's therapeutic window. This section details the absorption, distribution, metabolism, and excretion (ADME) of quinpirole across various preclinical species.
Absorption, Distribution, and Excretion
Quinpirole is readily absorbed following oral administration in several species, with peak plasma concentrations observed rapidly in rodents.[5] Excretion occurs predominantly through the urine.[5]
Table 1: Pharmacokinetic Parameters of Quinpirole in Preclinical Species
| Parameter | Species | Dose & Route | Value | Source |
|---|---|---|---|---|
| Tmax (Peak Plasma Time) | Rodents | 2 mg/kg, Oral | 0.25 hours | [5] |
| Monkeys | 2 mg/kg, Oral | 2 hours | [5] | |
| Urinary Excretion | Rats, Mice, Monkeys | 2 mg/kg, Oral | 75-96% of dose recovered in 72h | [5] |
| | Dogs | 0.2 mg/kg, IV | 75-96% of dose recovered in 72h |[5] |
Metabolism
Quinpirole undergoes significant biotransformation, with the extent and nature of metabolites varying considerably across species. The majority of the administered dose is metabolized, with rats and mice showing a higher percentage of unchanged drug in urine compared to monkeys and dogs.[5]
Table 2: Metabolism of Quinpirole Across Species
| Species | % Unchanged Drug in Urine | Major Metabolic Pathways | Source |
|---|---|---|---|
| Rat | 57% | N-dealkylation, lactam formation, ω and ω-1 hydroxylation of the piperidine (B6355638) ring. | [5] |
| Mouse | 40% | N-dealkylation, lactam formation, ω and ω-1 hydroxylation of the piperidine ring. | [5] |
| Dog | 13% | Hydroxylation of a methylene (B1212753) carbon adjacent to the pyrazole (B372694) nucleus, followed by O-glucuronidation. | [5] |
| Monkey | 3% | N-dealkylation, lactam formation, ω and ω-1 hydroxylation of the piperidine ring; N-glucuronide conjugation. |[5] |
Experimental Protocols: Pharmacokinetics
Protocol 1: In Vivo Disposition and Metabolism Study
This protocol outlines the methodology used to determine the metabolic fate of quinpirole in preclinical models.[5]
-
Test Compound: ¹⁴C-labeled quinpirole is used to enable tracking of the drug and its metabolites.
-
Animal Models and Dosing:
-
Sample Collection:
-
Sample Analysis:
-
Plasma and urine samples are analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify unchanged quinpirole and its various metabolites.[5]
-
Radioactivity is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as Tmax and percentage of dose excreted are calculated from the concentration-time data.
-
The percentage of radioactivity in urine corresponding to the unchanged drug and each metabolite is determined to elucidate the primary biotransformation pathways.[5]
-
Pharmacodynamics (PD)
Pharmacodynamics explores the biochemical and physiological effects of drugs on the body. Quinpirole's effects are primarily mediated through its interaction with D2-like dopamine receptors.
Receptor Binding Affinity
Quinpirole is a selective agonist for the D2-like family of dopamine receptors, with the highest affinity for the D2 receptor subtype, followed by D3 and D4.[6][7] It exhibits substantially lower affinity for the D1 receptor.[6][7] Studies using [³H]quinpirole have shown it selectively binds to the high-affinity state of D2 receptors.[8]
Table 3: Receptor Binding Profile of Quinpirole
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|---|---|
| Dopamine D1 | 1900 | [6][7] |
| Dopamine D2 | 4.8 | [6][7] |
| Dopamine D3 | ~24 | [6][7] |
Table 4: [³H]Quinpirole Binding Affinities for High and Low Affinity States
| Receptor | Affinity State | Binding Affinity (nM) | % of Receptors in State | Source |
|---|---|---|---|---|
| Cloned Human D2A | High | ~4 | 26% | [8] |
| Rat Striatal D2 | High | ~4 | 70% | [8] |
| Cloned Human D3 | High | 0.6 | 36% | [8] |
| | Low | 7.3 | 64% |[8] |
Signaling Pathways
As a D2/D3 agonist, quinpirole primarily signals through the Gi family of G proteins, which are inhibitory. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] Additionally, quinpirole has been shown to modulate other signaling cascades, including the Akt/GSK3-β and CREB pathways, which are implicated in neuroprotection and neuroinflammation.[10][11]
References
- 1. Quinpirole - Wikipedia [en.wikipedia.org]
- 2. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. apexbt.com [apexbt.com]
- 5. Disposition and biotransformation of quinpirole, a new D-2 dopamine agonist antihypertensive agent, in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. (-)-Quinpirole hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 8. Characterization of [3H]quinpirole binding to human dopamine D2A and D3 receptors: effects of ions and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Quinpirole Hydrochloride in Solution
This technical guide provides comprehensive information on the solubility and stability of quinpirole (B1680403) hydrochloride, a selective D2-like dopamine (B1211576) receptor agonist.[1] It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide summarizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key biological and experimental processes.
Solubility Data
The solubility of quinpirole hydrochloride has been determined in several common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available quantitative solubility data. It is often recommended to use sonication to aid in dissolution.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| Water | 100 | 390.95 | Ultrasonic recommended | [3] |
| Water | 45.0 | 175.9 | Sonication is recommended | [2] |
| Water | 25.58 | 100 | - | [4][5] |
| Water | 7.3 | 28.54 | - | [1][6][7] |
| Water | 7 | 27.37 | - | [8] |
| DMSO | 27.78 | 108.60 | Ultrasonic recommended | [3] |
| DMSO | 25.0 | 97.7 | Sonication is recommended | [2] |
| DMSO | 6.39 | 25 | - | [4][5] |
| DMSO | >10 | >39.1 | - | |
| DMSO | 2 | 7.82 | Clear solution | [6][7] |
| 0.1 N HCl | 23 | 89.92 | - | [1][6][7] |
| PBS | 100 | 390.95 | Clear solution, ultrasonic recommended | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 7.82 | Sonication is recommended | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 8.13 | Clear solution | [3] |
| 10% DMSO + 90% corn oil | ≥ 2.08 | ≥ 8.13 | Clear solution | [3] |
Stability and Storage
Proper storage of this compound in both its solid and solution forms is critical to maintain its integrity and activity. The compound is generally considered stable under recommended storage conditions.[9][10]
Solid Form:
-
Conditions: Store in a tightly sealed container[1], desiccated[4][7], and away from direct sunlight.[2]
-
Long-term Stability: The powder form is stable for up to 3 years when stored at -20°C.[2]
In Solution:
-
Storage Temperature:
-
General Recommendations:
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[10] The product should also not be mixed with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches as this may result in ignition.[9]
Signaling Pathways
Quinpirole is a selective agonist for the D2-like family of dopamine receptors, with a high affinity for D2 and D3 subtypes.[1][5] These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[12][13][14] Activation of these receptors by quinpirole initiates a cascade of intracellular signaling events that modulate neuronal activity.
The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][16] Additionally, the Gβγ subunits released upon G protein activation can modulate various downstream effectors, including ion channels (such as G protein-regulated inwardly rectifying potassium channels - GIRKs) and other enzymes like phospholipase C (PLC).[14][[“]] D2 and D3 receptors can also engage in non-canonical signaling, for instance, through β-arrestin-dependent pathways.[12] Furthermore, these receptors can form heterodimers with other receptors, such as D1 or adenosine (B11128) A2A receptors, leading to more complex and nuanced signaling outcomes.[[“]][17]
Caption: D2/D3 receptor signaling pathway activated by quinpirole.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[18][19][20]
Objective: To determine the thermodynamic solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution is formed.
-
Equilibration: Securely seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the vials and then filter the supernatant through a syringe filter.
-
Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.
-
Calculation: Use the calibration curve to calculate the concentration of this compound in the undiluted saturated solution. This value represents the thermodynamic solubility.
This protocol outlines a general approach for evaluating the stability of this compound in solution under various conditions over time.
Objective: To assess the chemical stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).
Materials:
-
Prepared stock solution of this compound of known concentration
-
HPLC system with a UV detector
-
Suitable HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer)
-
Temperature-controlled storage chambers (e.g., refrigerators, incubators)
-
Light-exposure chamber (optional)
-
Volumetric flasks and pipettes
Procedure:
-
Method Development and Validation: Develop and validate a stability-indicating HPLC method. This method must be able to separate the intact this compound from any potential degradation products. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Initial Analysis (Time Zero): Immediately after preparing the solution, analyze an aliquot to determine the initial concentration of this compound. This serves as the baseline (100% stability).
-
Storage: Aliquot the remaining solution into several vials. Store these vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove a vial from each storage condition.
-
Sample Preparation and Analysis: Allow the sample to come to room temperature. If necessary, dilute the sample to an appropriate concentration for HPLC analysis. Analyze the sample using the validated stability-indicating HPLC method.
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining this compound relative to the initial (time zero) concentration.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Caption: Workflow for solubility and stability testing.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quinpirole Hydrochloride_TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. (-)-Quinpirole hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 6. (-)-Quinpirole = 98 HPLC, solid 85798-08-9 [sigmaaldrich.com]
- 7. ≥98% (HPLC), Dopamine agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Enzo Life Sciences (-)-Quinpirole. HCl (5mg). CAS: 85760-74-3 (non-salt); | Fisher Scientific [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. consensus.app [consensus.app]
- 16. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
Quinpirole Hydrochloride: An In-depth Technical Guide on its Safety Profile and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinpirole (B1680403) hydrochloride, a potent and selective dopamine (B1211576) D2 and D3 receptor agonist, is a widely utilized tool in neuroscience research to probe the functions of the dopaminergic system. Its application in preclinical models of Parkinson's disease, schizophrenia, and addiction has generated a substantial body of literature. This technical guide provides a comprehensive overview of the safety profile and toxicology of quinpirole hydrochloride, drawing from available scientific research. The document summarizes key findings on its acute and chronic effects, impact on various organ systems, and available data on its genotoxic, carcinogenic, and reproductive toxicity potential. Experimental protocols for key cited studies are detailed to facilitate reproducibility and further investigation. Signaling pathways modulated by quinpirole are visually represented to elucidate its mechanisms of action. While extensive pharmacological data exists, it is important to note a conspicuous absence of publicly available, standardized quantitative toxicological data, such as median lethal dose (LD50) values from regulatory guideline studies. This guide aims to consolidate the current understanding of quinpirole's safety and toxicological characteristics to inform its responsible use in research and drug development.
General Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[1] Ingestion is not thought to produce immediately harmful effects, but it may be damaging to individuals with pre-existing liver or kidney damage.[1] Direct contact with eyes may cause transient discomfort, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn when handling the powdered form to avoid skin contact and inhalation.[1]
Acute Toxicity
There is a notable lack of publicly available, quantitative acute toxicity data for this compound from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Safety Data Sheets (SDS) for this compound consistently state that no significant acute toxicological data has been identified in literature searches.[2]
In the absence of formal acute toxicity studies, information on acute effects is derived from pharmacological and behavioral research in animal models.
Table 1: Summary of Acute Effects of this compound in Animals
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Rat | Subcutaneous (s.c.) | 0.5 mg/kg | Increased locomotor activity. | [3] |
| Rat | Intraperitoneal (i.p.) | 2 mg/kg | Hyperactivity and perseveration of routes in an open field test. | [4] |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Biphasic response: initial immobility followed by enhanced locomotion and stereotyped behaviors (jumping, rearing). | [5] |
| Dog | Intravenous (i.v.) | 30 µg/kg | Decrease in blood pressure and a marked increase in heart rate. | |
| Dog | N/A | N/A | Vomiting. | [6] |
| Rabbit | Intravenous (i.v.) | 100 µg/kg + 5 µg/kg/min | Lowered blood pressure and renal vascular resistance. |
Experimental Protocol: Acute Behavioral Study in Mice
This protocol is based on the methodology described by Luque-Rojas et al. to assess the acute behavioral effects of quinpirole.
-
Animals: Male C57Bl/6J mice.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound is dissolved in a vehicle solution of DMSO, Tween 80, and sterile saline (1:1:8).
-
Administration: Administered subcutaneously at doses of 0.05, 0.1, and 1 mg/kg.
-
Behavioral Assessment:
-
Locomotor Activity: Immediately after injection, mice are placed in an open field apparatus, and their movement is tracked by a computer-based video system for a specified duration (e.g., 120 minutes).
-
Stereotyped Behaviors: Animals are placed in transparent glass observational cylinders. Trained observers, blind to the experimental conditions, quantify stereotyped behaviors such as jumping, rearing, and grooming at regular time intervals.[7]
-
Subchronic and Chronic Toxicity
Chronic treatment with quinpirole has been shown to induce behavioral sensitization, characterized by a progressively enhanced locomotor response to the same dose of the drug.[8] One study involving 10 injections of quinpirole (0.5 mg/kg every 4 days) in rats resulted in a six-fold increase in locomotor activity.[8] Long-lasting consequences of such chronic treatment on undrugged behavior have been observed, including more rigid body turns and repetitive travel along the same routes in an open field.[8]
Continuous infusion of quinpirole in mice for six days led to a significant down-regulation of striatal D2 dopamine receptors and a decrease in D2 receptor messenger RNA.[9]
Table 2: Effects of Repeated this compound Administration
| Species | Duration & Dosing Regimen | Key Findings | Reference |
| Rat | 10 injections of 0.5 mg/kg every 4 days | 6-fold increase in locomotor activity (behavioral sensitization); long-lasting changes in undrugged behavior. | [8] |
| Mouse | Continuous infusion for 6 days | Down-regulation of striatal D2 dopamine receptors and D2 receptor mRNA. | [9] |
| Rat | Daily injections for 12 days (0.5 mg/kg, s.c.) | Progressive decrease in dopamine levels in the left brain structure with chronic treatment. | [3] |
Experimental Protocol: Chronic Behavioral Sensitization Study in Rats
This protocol is based on the methodology described by Szechtman et al.
-
Animals: Male Long-Evans rats.
-
Housing: Standard laboratory conditions.
-
Drug Preparation: this compound dissolved in saline.
-
Administration: Daily subcutaneous injections of 0.5 mg/kg for a specified period (e.g., 12 days). A control group receives saline injections.
-
Behavioral Assessment: Immediately following each injection, rats are placed in locomotor activity chambers, and their activity is recorded for a set duration (e.g., 90 minutes).
-
Endpoint: The primary endpoint is the locomotor response (e.g., distance traveled) over the course of the treatment period to determine the development of behavioral sensitization.[3]
Effects on Organ Systems
Central Nervous System
As a dopamine D2/D3 receptor agonist, the primary effects of quinpirole are on the central nervous system (CNS). It readily crosses the blood-brain barrier and influences motor activity, stereotyped behaviors, and reward pathways. Studies have shown that quinpirole administration can alter dopamine and its metabolite levels in various brain regions, including the nucleus accumbens, striatum, and prefrontal cortex.[3]
Cardiovascular System
In anesthetized rabbits, quinpirole lowered blood pressure. In conscious dogs, it elicited a decrease in blood pressure and a marked increase in heart rate.
Renal System
In anesthetized rabbits, quinpirole was found to lower renal vascular resistance.
Endocrine System
Quinpirole has demonstrated effects on prolactin release from the anterior pituitary gland. At very low concentrations (10⁻¹²–10⁻¹⁰ M) in vitro, it stimulated prolactin release, while higher concentrations had an inhibitory effect.[10]
Genotoxicity
There is a lack of specific, publicly available genotoxicity data for this compound from a standard battery of tests (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test). One study on quinolones (a different class of compounds) indicated that they can induce chromosomal aberrations in vitro, possibly through interaction with topoisomerase II.[3] However, this cannot be directly extrapolated to quinpirole.
Experimental Protocol: In Vitro Chromosomal Aberration Test (General)
This protocol is based on the general principles of the OECD 473 guideline.[4][6][11]
-
Cell Lines: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Cells are exposed to various concentrations of the test substance (this compound) for a short duration (e.g., 3-6 hours) with and without a metabolic activation system (S9 mix) and for a longer duration (e.g., 18-24 hours) without S9 mix.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
-
Analysis: Metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, fragments, exchanges).
-
Controls: A negative (vehicle) control and positive controls (known clastogens) are run concurrently.
Carcinogenicity
No long-term carcinogenicity bioassays for this compound in rodents are available in the public literature.
Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay (General)
This protocol is based on the general principles for such studies.[8][12]
-
Species: Typically rats and mice.
-
Group Size: Large groups of animals (e.g., ≥50 per sex per group).
-
Dosing: The test substance is administered daily for the majority of the animal's lifespan (e.g., two years). Doses are selected based on data from shorter-term toxicity studies.
-
Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.
-
Endpoint: At the end of the study, a complete necropsy and comprehensive microscopic evaluation of tissues are performed to identify any increase in tumor incidence in the treated groups compared to the control group.
Reproductive and Developmental Toxicity
A study investigating the effects of developmental exposure to quinpirole in rats (postnatal days 1-21) at doses of 1.0, 2.0, and 4.0 mg/kg/day reported impairments in spatial learning in the Morris water maze.[13] However, the study found little evidence for other previously reported effects like dopamine D2/3 priming.[13]
Experimental Protocol: Developmental and Reproductive Toxicity (DART) Study (General)
This protocol outlines the general segments of DART studies.[14][15][16]
-
Segment I (Fertility and Early Embryonic Development): Evaluates the effects on male and female reproductive function, including mating behavior, fertility, and early embryonic development to implantation.
-
Segment II (Embryo-Fetal Development): The test substance is administered during the period of major organogenesis to pregnant females to assess its potential to cause developmental defects in the offspring.
-
Segment III (Pre- and Postnatal Development): Examines the effects of exposure from implantation through lactation on the pregnant female and the development of the offspring.
Signaling Pathways
Quinpirole exerts its effects primarily through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling is complex and involves both G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.
G Protein-Dependent Signaling
Activation of D2 receptors by quinpirole typically leads to the inhibition of adenylyl cyclase via the Gαi/o subunit of the G protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and cAMP response element-binding protein (CREB).[17]
β-Arrestin-Mediated Signaling
Quinpirole acts as a full agonist in recruiting β-arrestin2 to the D2 receptor.[1] This interaction initiates a G protein-independent signaling cascade that can modulate the Akt/GSK3β pathway.[18][19][20][21][22][23] This pathway is implicated in various cellular processes, including cell survival and neuroinflammation.
Experimental Workflow: In Vitro Signaling Assay
The following workflow describes a general approach to studying quinpirole-induced signaling in a cell-based assay.
Conclusion
This compound is a valuable pharmacological tool with well-documented effects on the central nervous system, mediated by its agonist activity at dopamine D2 and D3 receptors. Its safety profile, as gleaned from the existing research literature, indicates a potential for behavioral and neurochemical alterations with acute and chronic administration. However, a significant gap exists in the public domain regarding standardized, quantitative toxicological data. Researchers and drug development professionals should exercise appropriate caution in handling and interpreting data from studies using quinpirole, being mindful of its potent pharmacological effects and the current limitations in the comprehensive toxicological assessment. Further studies conducted under regulatory guidelines would be beneficial to fully characterize the safety profile of this widely used research compound.
References
- 1. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. In vitro induction of micronuclei and chromosome aberrations by quinolones: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. criver.com [criver.com]
- 6. genedirex.com [genedirex.com]
- 7. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iitri.org [iitri.org]
- 9. dovepress.com [dovepress.com]
- 10. The stimulatory and inhibitory effects of this compound, D2-dopamine receptor agonist, on secretion of prolactin as assessed by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Frontiers | Prediction of the Carcinogenic Potential of Human Pharmaceuticals Using Repeated Dose Toxicity Data and Their Pharmacological Properties [frontiersin.org]
- 13. Developmental treatment with the dopamine D2/3 agonist quinpirole selectively impairs spatial learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 15. criver.com [criver.com]
- 16. premier-research.com [premier-research.com]
- 17. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]
- 21. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Quinpirole Hydrochloride (CAS 85798-08-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinpirole (B1680403) hydrochloride (CAS 85798-08-9) is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist widely utilized in neuroscience research to investigate dopaminergic signaling and its role in various physiological and pathological processes. This technical guide provides an in-depth overview of the physicochemical properties, pharmacology, and key experimental applications of quinpirole hydrochloride. Detailed experimental protocols and visualizations of associated signaling pathways are included to support researchers in the effective use of this compound.
Physicochemical and Pharmacological Properties
This compound is a synthetic, non-ergoline compound that acts as a high-affinity agonist at D2-like dopamine receptors.[1][2][3] Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 85798-08-9 | [1][2][5] |
| Molecular Formula | C₁₃H₂₁N₃·HCl | [1][2][5] |
| Molecular Weight | 255.79 g/mol | [1][2][5] |
| Appearance | White to off-white solid/powder | [6][7][8] |
| Purity | ≥98% (HPLC) | [1][2][7] |
| Solubility | Water: up to 100 mM, DMSO: up to 25 mM | [1][2] |
| Storage | Desiccate at -20°C | [1][2][7] |
Table 2: Pharmacological Data - Receptor Binding Affinity (Ki)
| Receptor | Kᵢ (nM) | Reference(s) |
| Dopamine D₂ | 4.8 | [1][2][6] |
| Dopamine D₃ | ~24 | [1][2][6] |
| Dopamine D₄ | ~30 | [1][2][6] |
| Dopamine D₁ | 1900 | [1][2] |
Mechanism of Action and Signaling Pathways
Quinpirole exerts its effects primarily through the activation of D2 and D3 dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]
Furthermore, quinpirole has been shown to modulate the Akt/GSK3-β signaling pathway.[10] Activation of the D2 receptor by quinpirole can lead to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and inhibits Glycogen Synthase Kinase 3-β (GSK3-β).[10][11] This pathway is crucial in regulating various cellular processes, including cell survival, apoptosis, and neuroinflammation.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinpirole elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum: relation to cannabinoid-1 (CB1) receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spb.dia-m.ru [spb.dia-m.ru]
- 10. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Quinpirole Hydrochloride: A Technical Guide for Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of quinpirole (B1680403) hydrochloride, a cornerstone tool in neuroscience research. We will delve into its pharmacological profile, mechanism of action, key applications in disease modeling, and detailed experimental protocols, presenting quantitative data in structured tables and illustrating complex pathways and workflows with diagrams.
Pharmacological Profile
Quinpirole is a psychoactive ergoline (B1233604) derivative that functions as a selective agonist for the D2-like family of dopamine (B1211576) receptors, with the highest affinity for the D2 receptor, followed by D3 and D4 receptors.[1][2][3] Its selectivity is significantly lower for the D1-like receptor family.[2][3] This selectivity allows researchers to probe the specific roles of D2-like receptor pathways in various physiological and pathological processes. Quinpirole can stimulate both presynaptic autoreceptors, which regulate dopamine synthesis and release, and postsynaptic receptors, which mediate the downstream effects of dopamine.[4][5]
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of quinpirole hydrochloride for various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D2 | 4.8 |
| Dopamine D3 | ~24 |
| Dopamine D4 | ~30 |
| Dopamine D1 | 1900 |
| (Data sourced from Tocris Bioscience and Seeman and Van Tol, 1994)[2][3] |
Key Signaling Pathways
Quinpirole's activation of D2/D3 receptors initiates several intracellular signaling cascades that are crucial to its effects. These G protein-coupled receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, recent research has uncovered more complex and nuanced pathways.
A. D2R/Akt/GSK3-β Signaling Pathway in Neuroinflammation
In the context of brain injury, quinpirole has demonstrated neuroprotective effects by modulating glial cell-induced neuroinflammation.[6] Administration of quinpirole after a traumatic brain injury (TBI) can regulate the D2R/Akt/glycogen synthase kinase 3 beta (GSK3-β) signaling pathway.[6] This leads to a reduction in glial cell activation and neuroinflammation, ultimately attenuating neuronal apoptosis and synaptic dysfunction.[6]
B. GHS-R1a/D2R Heterodimer and CREB Signaling in Neuroprotection
Recent studies have shown that the D2 receptor can form heterodimers with the growth hormone secretagogue receptor 1a (GHS-R1a).[7][8] In animal models of Parkinson's disease, quinpirole can activate these heterodimers, which in turn stimulates the cAMP response element-binding protein (CREB) signaling pathway.[7][8] This cascade increases the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, thereby promoting dopamine production and protecting dopaminergic neurons from damage.[7][8]
Applications in Neuroscience Research Models
Quinpirole is instrumental in modeling a variety of neurological and psychiatric disorders.
-
Parkinson's Disease (PD): As a dopamine agonist, quinpirole is used to study potential therapeutic strategies for PD.[4] It can alleviate motor deficits in toxin-induced PD models (e.g., MPTP or 6-OHDA) and has shown neuroprotective effects on dopaminergic neurons.[4][7][8][9]
-
Schizophrenia: Repeated administration of quinpirole to neonatal rats produces a long-lasting dopamine D2 receptor supersensitivity.[10][11] This "priming" effect creates a widely used animal model that exhibits behavioral phenotypes relevant to schizophrenia, including cognitive deficits, anhedonia, and sensory-motor gating deficits.[10][12][13]
-
Addiction and Reward: Quinpirole is used to investigate the role of D2/D3 receptors in drug addiction, motivation, and relapse.[1] Chronic administration can induce behavioral sensitization, a phenomenon relevant to the development of addiction.[14] It is also used to study impulsive behavior in tasks like the five-choice serial reaction time task (5-CSRTT).[15]
-
Restless Legs Syndrome (RLS): While other dopamine agonists are more common in clinical use, the principles of dopaminergic treatment for RLS are studied using agonists like quinpirole.[16][17]
Data Presentation: Common In Vivo Dosages in Rodent Models
| Research Area / Model | Species | Dose Range (mg/kg) | Route | Reference(s) |
| Parkinson's Disease (MPTP) | Mouse | 1.0 | i.p. | [7][8] |
| Schizophrenia (Neonatal Priming) | Rat | 0.05 - 1.0 | s.c. | [10] |
| Neuroinflammation (TBI) | Mouse | 1.0 (daily) | i.p. | [6] |
| Locomotor Activity (Biphasic) | Mouse | 0.1 - 1.0 | i.p. | [18] |
| Locomotor Activity (Autoreceptor) | Mouse | 0.01 - 0.1 | s.c. | [19] |
| Impulsive Behavior (5-CSRTT) | Rat | 0.03 - 0.3 | Systemic | [15] |
| Place Aversion (Microinjection) | Rat | 0.0001 - 0.005 | Intra-VP | [20] |
Data Presentation: Common In Vitro Concentrations
| Cell Type / Preparation | Concentration (µM) | Application | Reference(s) |
| PC-12 Cells | 10 | Neuroprotection Assay (MPP+ model) | [7][8][21] |
| HT22 Cells | 20 | D2R Regulation / Neuroinflammation | [6] |
| Nodose/Petrosal Neurons | 10 | Calcium Current Inhibition | [22] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for robust scientific findings. Below are methodologies for key experiments involving quinpirole.
A. Protocol: The Neonatal Quinpirole Model of Schizophrenia
This protocol establishes a developmental model of D2 receptor supersensitivity.
-
Animals: Use neonatal Sprague-Dawley or Wistar rat pups. House litters with their dams.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline. A common dose is 50 µg/kg (0.05 mg/kg).[10]
-
Administration: From postnatal day 1 (PND1) to PND21, administer quinpirole or vehicle (saline) via subcutaneous (s.c.) injection once daily.[12][13]
-
Weaning and Housing: Wean pups around PND22-25 and house them in groups.
-
Behavioral Testing: Allow animals to mature to adolescence or adulthood (PND > 60). Conduct behavioral tests to assess schizophrenia-relevant phenotypes, such as prepulse inhibition (for sensory-motor gating), novel object recognition (for cognitive deficits), or sucrose (B13894) preference (for anhedonia).[10][13]
-
Neurochemical Analysis: Following behavioral testing, brain tissue (e.g., striatum, prefrontal cortex) can be collected for neurochemical analyses, such as receptor binding assays or Western blotting, to confirm D2 receptor supersensitivity.[10]
B. Protocol: Locomotor Activity Assessment
This protocol measures the biphasic effects of quinpirole on motor activity. Low doses typically suppress activity by stimulating presynaptic autoreceptors, while higher doses increase activity by acting on postsynaptic receptors.
-
Animals: Use adult male C57BL/6J mice or Wistar rats.[18][23]
-
Habituation: Habituate animals to the testing environment (e.g., open field arena or home-cage monitoring system) for several days prior to the experiment.[23][24]
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline. Doses typically range from 0.1 mg/kg to 1.0 mg/kg.[18]
-
Administration: Inject mice intraperitoneally (i.p.) with quinpirole or vehicle.[25]
-
Data Collection: Immediately place the animal in the testing apparatus. Record locomotor activity (e.g., distance traveled, rearing, stereotypy) continuously for at least 2 hours using automated tracking software.[18][26]
-
Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the characteristic biphasic effect: an initial period of hypoactivity (first ~50 minutes) followed by a period of hyperactivity.[18]
Conclusion
This compound remains an indispensable pharmacological tool in neuroscience. Its selective agonism at D2/D3 dopamine receptors allows for the precise dissection of dopaminergic pathways in health and disease. From creating robust models of psychiatric disorders like schizophrenia to exploring neuroprotective pathways in neurodegenerative conditions like Parkinson's disease, quinpirole continues to facilitate critical discoveries and advance our understanding of the brain. This guide serves as a foundational resource for researchers utilizing this potent and versatile compound.
References
- 1. Quinpirole - Wikipedia [en.wikipedia.org]
- 2. (-)-Quinpirole hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson's disease mouse model through activating GHS-R1a/D2R heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of intrastriatal injection of the dopamine receptor agonist SKF38393 and quinpirole on locomotor behavior in hemiparkinsonism rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perinatal Treatments with the Dopamine D₂-Receptor Agonist Quinpirole Produces Permanent D₂-Receptor Supersensitization: a Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of the Neonatal Quinpirole Model to Psychosis and Convergence upon the Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Associative Pharmacology Lab [faculty.etsu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Effects of quinpirole on central dopamine systems in sensitized and non-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of quinpirole in the ventral tegmental area on impulsive behaviour during performance on the five-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ropinirole for the treatment of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine agonists for restless legs syndrome | Cochrane [cochrane.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Effect of quinpirole on striatal dopamine release and locomotor activity in nicotine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Quinpirole elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum: relation to cannabinoid-1 (CB1) receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 26. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
Quinpirole Hydrochloride: A Technical Guide to Receptor Binding Assay Results
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding profile of quinpirole (B1680403) hydrochloride, a potent dopamine (B1211576) D2/D3 receptor agonist. This document summarizes key quantitative binding data, details common experimental protocols, and visualizes associated signaling pathways and workflows to support research and development efforts in neuropharmacology and related fields.
Core Data Presentation: Receptor Binding Affinity of Quinpirole
The following table summarizes the binding affinities (Ki) of quinpirole hydrochloride for various neurotransmitter receptors. The data has been compiled from multiple in vitro radioligand binding assays. Lower Ki values are indicative of higher binding affinity.
| Receptor Target | Binding Affinity (Ki) [nM] | Species/Tissue Source | Radioligand Used | Reference |
| Dopamine Receptors | ||||
| Dopamine D2 | 4.8 | Not Specified | Not Specified | [1] |
| Dopamine D2A (High-affinity state) | ~4 | Cloned human | [3H]Quinpirole | [2] |
| Dopamine D3 (High-affinity state) | 0.6 | Cloned human | [3H]Quinpirole | [2] |
| Dopamine D3 (Low-affinity state) | 7.3 | Cloned human | [3H]Quinpirole | [2] |
| Dopamine D4 | ~30 | Not Specified | Not Specified | [1] |
| Dopamine D1 | 1900 | Not Specified | Not Specified | [1] |
| Serotonin (5-HT) Receptors | ||||
| 5-HT1A | Moderate to High Affinity | Not Specified | Not Specified | [3] |
| 5-HT2A | Moderate to High Affinity | Not Specified | Not Specified | [3] |
| 5-HT2B | Moderate to High Affinity | Not Specified | Not Specified | [3] |
| 5-HT2C | Moderate to High Affinity | Not Specified | Not Specified | [3] |
| Histamine Receptors | ||||
| H1 | < 10 | Not Specified | Not Specified | [3] |
Note: Binding affinities can vary depending on the experimental conditions, such as the tissue preparation (e.g., cell lines, brain homogenates), radioligand used, and assay buffer composition.
Experimental Protocols: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like quinpirole for a specific receptor. This protocol is a synthesis of standard methodologies.[4][5][6]
1. Membrane Preparation:
-
Tissue Homogenization: Tissues (e.g., rat striatum) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a tissue homogenizer.[5]
-
Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[5]
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances that might interfere with the assay.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[5]
-
Storage: Membranes are typically stored at -80°C until use.[5]
2. Binding Assay:
-
Assay Components: The assay is typically performed in a 96-well plate and includes:
-
Membrane preparation: A specific amount of membrane protein.
-
Radioligand: A radioactively labeled ligand (e.g., [3H]quinpirole or a specific antagonist like [3H]spiperone) at a concentration near its dissociation constant (Kd).
-
Test Compound (e.g., Quinpirole): A range of concentrations of the unlabeled test compound.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength.
-
-
Incubation: The components are incubated together for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]
-
Defining Non-Specific Binding: A parallel set of tubes or wells is included that contains a high concentration of a known, unlabeled ligand (a "displacer") that saturates the receptors. The radioactivity measured in these samples represents non-specific binding.[7]
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[5]
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[5]
4. Quantification of Bound Radioactivity:
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.[5]
5. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Mandatory Visualizations
Signaling Pathway of D2-like Dopamine Receptors
Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[9][10] Activation of these receptors by an agonist like quinpirole initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. Additionally, the βγ-subunit of the G protein can modulate the activity of various ion channels and other effector proteins. Recent studies have also highlighted cAMP-independent signaling pathways, such as the Akt/GSK3β pathway, which are also modulated by D2 receptor activation.[11][12]
Caption: D2-like dopamine receptor signaling pathway.
Experimental Workflow for a Radioligand Binding Assay
The workflow for a typical radioligand binding assay involves several key stages, from the preparation of the biological material to the final analysis of the binding data.
Caption: Experimental workflow of a radioligand binding assay.
References
- 1. Dopamine D2 receptor activator quinpirole protects against trypsinogen activation during acute pancreatitis via upregulating HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]quinpirole binding to human dopamine D2A and D3 receptors: effects of ions and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 11. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Quinpirole Hydrochloride: A Technical Guide for the Selective Dopamine D2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinpirole (B1680403) hydrochloride is a potent and selective synthetic agonist for the D2-like family of dopamine (B1211576) receptors, with a notable preference for the D2 and D3 subtypes.[1] This technical guide provides a comprehensive overview of quinpirole hydrochloride, including its chemical properties, mechanism of action, receptor binding affinity, and detailed experimental protocols for its use in both in vitro and in vivo research. The information is intended to serve as a foundational resource for professionals in neuroscience research and drug development.
Chemical Properties
This compound is a non-ergoline dopamine agonist.[2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[5,4-g]quinoline;hydrochloride | [3] |
| Molecular Formula | C₁₃H₂₂ClN₃ | [3] |
| Molecular Weight | 255.79 g/mol | [4] |
| CAS Number | 85798-08-9 | [5] |
| Solubility | Water: 7.3 mg/mL, 25.58 mg/mL (100 mM); DMSO: 6.39 mg/mL (25 mM) | [1][5] |
Mechanism of Action
Quinpirole primarily exerts its effects by binding to and activating D2-like dopamine receptors, which are G-protein coupled receptors (GPCRs).[6][7] These receptors are predominantly coupled to the Gαi/o class of G proteins.[7]
G-Protein Dependent Signaling
Upon activation by quinpirole, the D2 receptor's associated Gαi/o protein inhibits the enzyme adenylyl cyclase.[7][8] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger.[7][8] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[[“]] This canonical pathway is fundamental to many of the physiological and behavioral effects of quinpirole.[8]
G-Protein Independent Signaling (β-Arrestin Pathway)
Beyond the classical G-protein pathway, D2 receptor activation can also initiate signaling cascades independent of G-proteins, primarily through β-arrestin 2.[6][7] Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin 2.[7] This can have two major consequences: desensitization of G-protein signaling and initiation of a separate signaling cascade involving the scaffolding of molecules like extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and protein phosphatase 2A (PP2A).[6]
References
- 1. (-)-Quinpirole hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 2. Stimulatory effects of this compound, D2-dopamine receptor agonist, at low concentrations on prolactin release in female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Quinpirole hydrochloride | C13H22ClN3 | CID 55397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (-)-Quinpirole Hydrochloride [sigmaaldrich.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. consensus.app [consensus.app]
An In-depth Technical Guide on the Central Nervous System Effects of Quinpirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinpirole (B1680403) hydrochloride is a potent and selective dopamine (B1211576) D2-like receptor agonist with high affinity for both D2 and D3 receptor subtypes.[1][2] Its robust and varied effects on the central nervous system (CNS) have established it as an invaluable pharmacological tool in preclinical research, particularly in animal models of neuropsychiatric and neurodegenerative disorders such as schizophrenia and Parkinson's disease.[3][4] This document provides a comprehensive technical overview of quinpirole's mechanism of action, its effects on CNS signaling pathways, and its characteristic behavioral outcomes. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in leveraging this compound for their studies.
Mechanism of Action
Quinpirole's primary mechanism of action is the direct stimulation of the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes.[5] It exhibits particularly high affinity for D2 and D3 receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway.
Upon binding, quinpirole stabilizes the receptor in an active conformation, leading to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced excitability.
-
Activation of β-Arrestin Pathways: Like many GPCRs, D2 receptor activation by quinpirole also initiates G protein-independent signaling cascades through the recruitment of β-arrestin 2.[6][7] This pathway is involved in receptor desensitization, internalization, and can trigger distinct downstream signaling, including the activation of MAP kinases.[6][8]
The functional consequences of quinpirole administration are dose-dependent and can be attributed to its action on two distinct receptor populations:
-
Presynaptic Autoreceptors: At lower doses, quinpirole preferentially activates presynaptic D2/D3 autoreceptors located on dopaminergic neurons.[9] This activation provides a negative feedback signal, inhibiting dopamine synthesis and release into the synapse.[10][11] This leads to an initial suppression of dopaminergic activity, often observed as hypolocomotion.[9][12]
-
Postsynaptic Receptors: At higher doses, quinpirole acts on postsynaptic D2/D3 receptors located on neurons in target regions like the striatum and nucleus accumbens.[9] This direct stimulation of postsynaptic neurons overrides the initial inhibitory effect and leads to pronounced behavioral activation, such as hyperlocomotion and stereotyped behaviors.[9][13]
Quantitative Data: Receptor Binding and Behavioral Effects
The following tables summarize key quantitative data related to quinpirole's interaction with dopamine receptors and its resulting behavioral effects.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (KD, nM) | Species | Preparation | Reference |
|---|
| D2-like | 2.3 ± 0.3 | Rat | Striatal membrane homogenate |[1] |
Note: Quinpirole is noted to have up to 100-fold higher affinity for the D3 receptor compared to the D2 receptor in some cellular expression systems.[2]
Table 2: Behavioral Effects in Rodents
| Species | Dose (mg/kg) | Route | Behavioral Effect | Observation Period | Reference |
|---|---|---|---|---|---|
| Mice | 0.1 | i.p. | Initial hypolocomotion | First 50 minutes | [9] |
| Mice | 1.0 | i.p. | Delayed hyperlocomotion | 50-120 minutes post-injection | [9] |
| Mice | 0.5 | i.p. | Increased locomotor activity during dark phase | 3 days | [14][15] |
| Rats | 0.05 | i.p. | No significant change in locomotor activity | 60 minutes | [12] |
| Rats | 0.5 | i.p. | Significant increase in initial locomotor activity | First 30 minutes | [12] |
| Rats | 1.0 | i.p. | Increased sniffing and forelimb stepping | Up to 24 hours | [16] |
| Rats | 1.0 (neonatal) | i.p. | Long-term D2 receptor supersensitization | Adulthood |[17][18] |
Signaling Pathways and Logical Relationships
D2 Receptor Signaling Cascade
Activation of the D2 receptor by quinpirole initiates two major signaling cascades: the canonical G-protein dependent pathway and the β-arrestin-mediated pathway.
Caption: Quinpirole-activated D2 receptor signaling pathways.
Logical Flow from Receptor Binding to Behavioral Output
The observable behavioral effects of quinpirole are a direct consequence of its dose-dependent engagement with pre- and postsynaptic D2-like receptors.
Caption: Dose-dependent behavioral effects of quinpirole.
Detailed Experimental Protocols
Rodent Locomotor Activity Assessment
This protocol is designed to measure the biphasic locomotor effects of quinpirole.
-
Subjects: Male C57/BI6J mice (8-10 weeks old) or Wistar rats (250-300g).[9][12]
-
Housing: Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.[14]
-
Habituation: For at least 3 days prior to testing, habituate animals to the testing room and handling. On the test day, place animals in the open-field arenas (e.g., 40x40x40 cm clear Plexiglas boxes) for 30-60 minutes to allow for habituation to the novel environment.
-
Drug Administration: Prepare quinpirole hydrochloride in sterile 0.9% saline. Administer the desired dose (e.g., 0.1, 0.5, 1.0 mg/kg) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg for mice or 1 ml/kg for rats.[14][16] A vehicle control group should receive saline only.
-
Data Acquisition: Immediately after injection, place the animal back into the open-field arena. Record locomotor activity using an automated video-tracking system (e.g., EthoVision, ANY-maze) for 120 minutes.[9] Key parameters to measure include total distance traveled, rearing frequency, and time spent immobile.
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the biphasic effect. Compare drug-treated groups to the vehicle control using a two-way ANOVA with time as a repeated measure, followed by appropriate post-hoc tests.[9]
Caption: Workflow for a locomotor activity experiment.
In Vivo Microdialysis for Dopamine Release
This protocol measures the effect of quinpirole on extracellular dopamine levels in the striatum.
-
Subjects: Male Wistar rats (250-300g).[10]
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the striatum. Allow for a 6-9 day recovery period.[19]
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).[10]
-
Baseline Collection: After a stabilization period, collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular dopamine.[11]
-
Drug Administration: Administer quinpirole (e.g., 0.3 mg/kg, i.p.) or vehicle.[11]
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express dopamine levels as a percentage of the average baseline concentration. Analyze the data using a repeated-measures ANOVA to compare the effects of quinpirole over time against the vehicle group.[11]
Applications in CNS Research and Drug Development
Quinpirole's well-characterized effects make it a cornerstone tool for several research applications:
-
Modeling Schizophrenia: Neonatal or sub-chronic administration of quinpirole can induce a state of D2 receptor supersensitivity that models aspects of psychosis, including deficits in prepulse inhibition and cognitive function.[3][17] This allows for the screening of potential antipsychotic compounds.[17]
-
Parkinson's Disease Research: As a dopamine agonist, quinpirole is used to study the function of the dopamine system and to model the effects of therapies for Parkinson's disease. It can induce rotational behavior in unilaterally lesioned animals, a standard model for assessing anti-parkinsonian drug efficacy.
-
Investigating Dopaminergic Pathways: Quinpirole is used to probe the function of specific CNS circuits. For example, microinjections into regions like the ventral pallidum or nucleus accumbens can elucidate the role of D2/D3 receptors in reward, motivation, and motor control.[5]
-
Studying Neuroinflammation: Recent studies have shown that quinpirole can modulate neuroinflammatory responses following brain injury, suggesting a neuroprotective role for D2R activation.[20][21] It reduces glial cell activation and regulates downstream signaling pathways like Akt/GSK3-β.[20][21]
Conclusion
This compound remains an indispensable pharmacological agent for probing the complexities of the central dopaminergic system. Its selective agonism at D2/D3 receptors, coupled with its dose-dependent biphasic effects, provides a robust model for studying a range of CNS functions and pathologies. The detailed data, pathways, and protocols provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize quinpirole in their scientific endeavors.
References
- 1. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Neonatal Quinpirole Model to Psychosis and Convergence upon the Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d2 agonist quinpirole: Topics by Science.gov [science.gov]
- 5. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of the dopamine D2 receptor agonist quinpirole on the in vivo release of dopamine in the caudate nucleus of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodandemotion.org [moodandemotion.org]
- 13. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 15. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Perinatal Treatments with the Dopamine D₂-Receptor Agonist Quinpirole Produces Permanent D₂-Receptor Supersensitization: a Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neonatal quinpirole treatment enhances locomotor activation and dopamine release in the nucleus accumbens core in response to amphetamine treatment in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neonatal quinpirole treatment enhances locomotor activation and dopamine release in the nucleus accumbens core in response to amphetamine treatment in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Foundational Studies on Quinpirole-Induced Behaviors in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on quinpirole-induced behaviors in rodents. Quinpirole (B1680403), a selective dopamine (B1211576) D2/D3 receptor agonist, is a critical pharmacological tool used to model various neuropsychiatric disorders, including obsessive-compulsive disorder (OCD) and aspects of psychosis. This document synthesizes key findings on its effects on locomotor activity, stereotyped behaviors, and compulsive-like actions, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quinpirole-Induced Locomotor Activity
Quinpirole administration in rodents typically induces a biphasic effect on locomotor activity, characterized by an initial suppression followed by a period of hyperactivity.[1][2] This response can be influenced by factors such as dose, age, and gender of the animal.[1][3]
Quantitative Data Summary: Locomotor Activity
| Animal Model | Quinpirole Dose (mg/kg) | Route of Administration | Key Findings on Locomotor Activity | Reference |
| Periadolescent Rats (PND 40-50) | 0.02, 0.2, 2.0 | Subcutaneous | 0.2 and 2.0 mg/kg doses caused early suppression followed by later activation. The lowest dose (0.02 mg/kg) suppressed activity early without a subsequent increase in younger females (PND 40) and older males (PND 50). | [1][3] |
| Adult Male ICR Mice | 0.05, 0.5, 2, 3, 5 | Intraperitoneal | A significant decrease in locomotor activity was observed in the first 30 minutes. The 0.5 mg/kg dose is suggested as reasonable for locomotor observation studies. | [4] |
| Adult Male Long-Evans Rats | 0.03, 0.125, 0.5, 8 | Subcutaneous | The lowest dose (0.03 mg/kg) decreased locomotion, while higher doses (0.5 and 8 mg/kg) increased it, showing a biphasic effect. | [2] |
| Adult Male C57/Bl6J Mice | 0.1, 1 | Not Specified | A 1 mg/kg dose induced a biphasic response with initial immobility (0-50 min) followed by enhanced locomotion. | |
| Adult Male Mice | 0.5 | Intraperitoneal | Increased locomotor activity during the 12-hour dark phase and decreased activity during the 12-hour light phase. | [5][6] |
Experimental Protocol: Open-Field Test for Locomotor Activity
This protocol is a synthesized representation based on methodologies described in multiple studies.[2][4][7]
Objective: To assess the effect of quinpirole on spontaneous locomotor activity in rodents.
Materials:
-
Open-field arena (e.g., 40x40x40 cm for mice, 100x100x40 cm for rats), often equipped with automated photobeam tracking systems or video recording for later analysis.
-
Quinpirole hydrochloride dissolved in physiological saline.
-
Control vehicle (physiological saline).
-
Experimental animals (e.g., male ICR mice, 8-9 weeks old).[4]
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment. The environment should be maintained at a constant temperature (20-25°C) and humidity (40-60%).[4]
-
Habituation: Place each animal individually into the center of the open-field arena and allow for a habituation period (e.g., 30-60 minutes) one day before testing.
-
Drug Administration: Administer quinpirole or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection). Doses can range from 0.02 to 8 mg/kg depending on the research question and animal model.[1][2]
-
Observation: Immediately after injection, place the animal back into the open-field arena. Record locomotor activity for a specified duration, typically ranging from 60 to 120 minutes.[2][4]
-
Data Analysis: The primary dependent variable is the total distance traveled. This is often analyzed in time bins (e.g., 5 or 10-minute intervals) to observe the biphasic effect of the drug. Other measures include rearing frequency and time spent in different zones of the arena. Statistical analysis is typically performed using ANOVA to compare drug-treated groups with control groups over time.
Experimental Workflow: Locomotor Activity Assessment
References
- 1. The locomotor effects of quinpirole in rats depend on age and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic effect of D-2 agonist quinpirole on locomotion and movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moodandemotion.org [moodandemotion.org]
- 5. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 6. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quinpirole Hydrochloride: A Preclinical and Mechanistic Review of its Therapeutic Potential
Executive Summary: Quinpirole (B1680403) hydrochloride is a selective dopamine (B1211576) D2 and D3 receptor agonist widely utilized in scientific research to probe the function of the dopaminergic system.[1] Its ability to modulate central dopaminergic pathways has made it an invaluable tool in preclinical models of various neurological and psychiatric disorders. This document provides a comprehensive technical overview of quinpirole's pharmacodynamics, its demonstrated effects in key disease models, and detailed experimental protocols. The focus is on its potential, as illuminated by preclinical evidence, to inform the development of novel therapeutics for conditions such as Parkinson's disease, traumatic brain injury, and addiction-related behaviors. While not currently a clinical therapeutic, its complex pharmacological profile, including dose-dependent effects and receptor subtype selectivity, continues to provide critical insights into the pathophysiology of dopamine-related disorders.
Pharmacodynamics
Quinpirole acts as a direct-acting agonist, primarily at D2-like dopamine receptors (D2, D3, and D4).[1][2] Its affinity for these receptors is not uniform, showing a higher affinity for the D2 receptor subtype. Continuous stimulation with quinpirole can lead to the downregulation of D2 receptors and their corresponding mRNA.[3]
Receptor Binding Profile
The selectivity of quinpirole for D2-like receptors over D1-like receptors is a key feature of its pharmacological profile. The following table summarizes its binding affinities (Ki) at cloned human dopamine receptors.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| D2 | 4.8 |
| D3 | ~24 |
| D4 | ~30 |
| D1 | 1900 |
| Data sourced from Tocris Bioscience. |
Signaling Pathways
Quinpirole's therapeutic effects are mediated by its influence on intracellular signaling cascades. In the context of neuroprotection, a key pathway involves the D2 receptor (D2R), Akt (Protein Kinase B), and Glycogen Synthase Kinase 3 Beta (GSK3-β). Activation of D2R by quinpirole can trigger a signaling cascade that ultimately inhibits neuroinflammation and promotes neuronal survival.[4]
Caption: Quinpirole activates D2R, modulating the Akt/GSK3-β pathway.
Preclinical Therapeutic Potential
Quinpirole has been investigated in a wide range of animal models, providing a preclinical evidence base for its potential therapeutic applications.
Neurodegenerative Disorders
Parkinson's Disease: As a dopamine agonist, quinpirole has been evaluated for its potential in treating Parkinson's disease.[5] Studies in rodent models show that it can reverse the motor deficits caused by dopamine depletion and may have neuroprotective effects.[1][5] It effectively induces contralateral rotations in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, a standard preclinical test for anti-parkinsonian drugs.[5] Experiments in flies have also suggested neuroprotective effects against Parkinson's-like pathology.[1]
| Animal Model | Quinpirole Administration | Key Finding |
| Rats with 6-OHDA lesions | Dose-dependent systemic injection | Caused contralateral rotations, indicative of postsynaptic dopamine receptor stimulation.[5] |
| Reserpinized Rats | Systemic injection | Reversed the akinesia and catalepsy induced by reserpine.[5] |
| Drosophila model | Not specified | Showed neuroprotective effects against Parkinson's-like pathology.[1] |
Traumatic Brain Injury (TBI): Recent studies highlight a neuroprotective role for quinpirole following brain injury. Post-TBI administration has been shown to reduce secondary injury cascades, including glial cell activation and neuroinflammation.[4] This effect is believed to be mediated through the D2R/Akt/GSK3-β signaling pathway.[4] Furthermore, quinpirole treatment helped restore levels of synaptic proteins, suggesting a potential to improve cognitive outcomes after TBI.[4]
| Animal Model | Quinpirole Administration | Key Finding |
| Mice (Controlled Cortical Impact) | 1 mg/kg post-injury | Reduced astrocyte and microglia activation.[4] |
| Mice (Controlled Cortical Impact) | 1 mg/kg post-injury | Restored levels of synaptic proteins PSD-95 and SNAP-23.[4] |
| Mice (Controlled Cortical Impact) | 1 mg/kg post-injury | Ameliorated TBI-induced neurodegeneration and lesion volume.[4] |
Psychiatric and Behavioral Disorders
Addiction and Impulsivity: Quinpirole has been used to investigate the role of D2/D3 receptors in addiction and impulse control. It has shown potential in reducing relapse in adolescent rat models of cocaine addiction.[1] In studies on impulsivity, direct infusion of quinpirole into the ventral tegmental area (VTA) reduced premature responses in rats performing the five-choice serial reaction time task (5CSRTT), suggesting that activation of somatodendritic D2/D3 autoreceptors can decrease motor impulsivity.[6]
| Animal Model | Quinpirole Administration | Key Finding |
| Adolescent Rats | Not specified | Reduced relapse in a cocaine addiction model.[1] |
| Rats (5CSRTT) | 0.01 - 1 µg/µl (Intra-VTA infusion) | Highest dose significantly decreased premature (impulsive) responses.[6] |
Obsessive-Compulsive Disorder (OCD): While not a treatment, quinpirole is used to induce compulsive behaviors in rodents, creating a valuable animal model for studying the neurobiology of OCD.[1][7] Rats treated with quinpirole exhibit compulsive checking or revisiting of locations, which is hypothesized to involve sensitization of the mesolimbic dopamine system.[7]
Cognitive Flexibility: Studies have shown that D2-like receptor stimulation by quinpirole can impair cognitive flexibility. Specifically, it impairs performance in reversal learning tasks by blocking the ability to learn from negative feedback or losses, while leaving learning from positive feedback intact.[8][9]
Key Experimental Protocols
The therapeutic potential of quinpirole has been elucidated through several key preclinical models. The methodologies for these experiments are crucial for interpreting the results.
6-OHDA Rat Model of Parkinson's Disease
This protocol is a standard for evaluating anti-parkinsonian drugs. It involves creating a dopamine deficit on one side of the brain, leading to motor asymmetry that can be quantified.
-
Objective: To assess the ability of a D2/D3 agonist to stimulate postsynaptic dopamine receptors in a dopamine-depleted state.
-
Methodology:
-
Lesioning: Adult male rats are anesthetized, and a stereotaxic apparatus is used to inject the neurotoxin 6-hydroxydopamine (6-OHDA) unilaterally into the substantia nigra or the medial forebrain bundle. This selectively destroys dopaminergic neurons on one side of the brain.
-
Recovery: Animals are allowed to recover for a period of 2-3 weeks to allow for the full development of the lesion.
-
Drug Administration: Quinpirole hydrochloride is dissolved in saline and administered systemically (e.g., intraperitoneally).
-
Behavioral Assessment: The primary endpoint is rotational behavior. Following quinpirole administration, the stimulation of denervated postsynaptic D2/D3 receptors causes the rat to rotate in the direction contralateral (opposite) to the lesion. The number of full 360° rotations is counted over a set period (e.g., 60-90 minutes). A dose-dependent increase in contralateral rotations indicates efficacy.[5]
-
Caption: Experimental workflow for the 6-OHDA rat model.
Controlled Cortical Impact (CCI) Model of TBI
This protocol creates a reproducible traumatic brain injury to study secondary injury mechanisms and test neuroprotective agents.
-
Objective: To determine if post-injury quinpirole administration can mitigate neuroinflammation, glial activation, and neurodegeneration.
-
Methodology:
-
Surgery: Mice are anesthetized, and a craniotomy is performed over the desired cortical region. A pneumatically controlled impactor device is used to deliver a precise, rapid impact to the exposed dura mater, causing a focal brain injury.
-
Drug Administration: this compound (e.g., 1 mg/kg) or vehicle (saline) is administered at a set time point post-injury (e.g., 30 minutes) and may be continued for several days.[4]
-
Post-Injury Assessment: At various time points (e.g., 7 days post-TBI), animals are assessed.
-
Histology: Brains are collected, sectioned, and stained using immunohistochemistry for markers of astrocytes (GFAP) and microglia (Iba1) to quantify glial activation.[4]
-
Biochemistry: Western blotting is performed on brain tissue from the injury site to measure levels of synaptic proteins (e.g., PSD-95, SNAP-23) and key signaling molecules (e.g., D2R, p-Akt).[4]
-
Lesion Volume: Brain sections are stained to calculate the volume of the resulting lesion.[4]
-
-
Other Pharmacological Effects
Biphasic Effect on Locomotion
Quinpirole exhibits a distinct biphasic effect on locomotor activity, which is attributed to its differential actions at pre- and postsynaptic D2 receptors.[5]
-
Low Doses: At low concentrations, quinpirole preferentially stimulates presynaptic D2 autoreceptors. These receptors function as a negative feedback mechanism, inhibiting the synthesis and release of dopamine from the presynaptic terminal. The resulting decrease in synaptic dopamine leads to reduced locomotor activity or hypoactivity.[5][10]
-
High Doses: At higher concentrations, quinpirole also activates postsynaptic D2 receptors in areas like the nucleus accumbens.[10] This direct stimulation of postsynaptic neurons overrides the presynaptic inhibitory effect, leading to increased locomotor activity (hyperactivity) and stereotyped behaviors like sniffing and rearing.[5][11]
References
- 1. Quinpirole - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of quinpirole in the ventral tegmental area on impulsive behaviour during performance on the five-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Quinpirole Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinpirole (B1680403) hydrochloride is a potent and selective dopamine (B1211576) D2/D3 receptor agonist widely used in preclinical research to investigate the role of the dopaminergic system in various physiological and pathological processes. Its effects are dose-dependent and can vary significantly across different animal species. These application notes provide a comprehensive guide to quinpirole hydrochloride dose conversion and experimental protocols for in vivo animal studies, with a focus on rodent and non-human primate models.
Principles of Dose Conversion
Extrapolating drug doses between different animal species is a critical step in preclinical research. A common and widely accepted method is based on the normalization of doses to Body Surface Area (BSA), as it often correlates better with metabolic rate and drug clearance than body weight alone. The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:
AED (mg/kg) = Dose in Species A (mg/kg) x [Km for Species A / Km for Species B]
Where Km is a conversion factor calculated as:
Km = Body Weight (kg) / Body Surface Area (m2)
The following table provides Km values for various species, which can be used for inter-animal dose conversions.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Guinea Pig | 0.4 | 0.05 | 8 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
| Marmoset | 0.35 | 0.06 | 6 |
| Squirrel Monkey | 0.6 | 0.09 | 7 |
| Rhesus Monkey | 3 | 0.25 | 12 |
| Human | 60 | 1.62 | 37 |
Note: These values are averages and can vary. It is recommended to use the specific average weight for the animal strain being used in the study for the most accurate conversion.
This compound Dose Conversion Tables
The following tables summarize reported doses of this compound and their observed effects in various animal models. These tables should be used as a guide for dose selection, and optimal doses for specific experimental conditions should be determined empirically.
Table 1: this compound Doses in Rats
| Dose Range (mg/kg) | Administration Route | Behavioral/Physiological Effect | Reference(s) |
| 0.02 - 0.08 | Subcutaneous (s.c.) | Reduced sensitivity to time and number in a bisection procedure. | [1] |
| 0.03125 - 0.125 | s.c. | Dose-dependent effects on locomotor sensitization when co-administered with 8-OH-DPAT.[2] | [2] |
| 0.1 | s.c. | Suppression of locomotion.[3] | [3] |
| 0.5 - 10.0 | s.c. | Biphasic effect: initial locomotor suppression followed by excitation. Elevated sniffing at higher doses.[3] | [3] |
| 0.1, 1.0, 5.0 (µg, intracerebral) | Microinjection into the ventral pallidum | Dose-dependent regulation of VTA dopaminergic neurons. The highest dose induced place aversion.[4] | [4] |
| 2.0 | Not specified | Induces perseveration of routes and hyperactivity. | [5] |
Table 2: this compound Doses in Mice
| Dose Range (mg/kg) | Administration Route | Behavioral/Physiological Effect | Reference(s) |
| 0.05, 0.1, 1.0 | Subcutaneous (s.c.) | Biphasic locomotor response: initial immobility followed by hyperactivity at higher doses. | [6] |
| 0.05 - 5.0 | Intraperitoneal (i.p.) | Dose-dependent effects on locomotor activity, with initial suppression followed by an increase. 0.5 mg/kg to 1 mg/kg considered optimal for observing locomotor effects.[7] | [7] |
| 0.5 | i.p. | Increased locomotor activity during the dark phase and decreased activity during the light phase.[8] | [8] |
| 1.0 | i.p. | Daily administration for 7 days reduced glial cell-induced neuroinflammation after traumatic brain injury. | |
| Not specified | Continuous infusion via Alzet minipumps | Initial stereotyped behavior followed by downregulation of stereotypy and emergence of locomotor behavior. |
Table 3: this compound Doses in Non-Human Primates
| Species | Dose Range (mg/kg) | Administration Route | Behavioral/Physiological Effect | Reference(s) |
| Marmoset | 0.01, 0.03, 0.1, 0.3 (µg, intra-caudate) | Microinjection into the medial caudate | Tri-phasic dose-response on serial reversal performance, with impairment at low and high doses and improvement at intermediate doses. | |
| Squirrel Monkey | 0.003 - 0.03 | Intramuscular (i.m.) | Dose-dependently increased catalepsy-associated behavior. | |
| Squirrel Monkey | 0.1 - 0.3 | i.m. | Increased scratching behavior. | |
| Dog | 0.03 | Intravenous (i.v.) | Decrease in blood pressure and increase in heart rate and plasma catecholamines. | |
| Dog | 0.005 (intracisternal) | Intracisterna magna injection | Increased blood pressure, heart rate, and plasma catecholamines. | |
| Monkey | 2.0 | Oral | Used in disposition and biotransformation studies. |
Note: Data for non-human primates is less extensive than for rodents, particularly for systemic administration and locomotor activity. The provided doses should be considered as starting points for dose-ranging studies.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rodents
Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline, or a solution of DMSO, Tween 80, and sterile saline (1:1:8))[6]
-
Experimental animals (rats or mice)
-
Open field apparatus
-
Video tracking software or photobeam detection system
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for several days prior to testing to reduce stress.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. Prepare fresh solutions on the day of the experiment.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection). The injection volume should be consistent across all animals (e.g., 1 ml/kg)[6].
-
Locomotor Activity Recording: Immediately after injection, place the animal in the center of the open field apparatus. Record locomotor activity for a predefined period (e.g., 60-120 minutes). A biphasic response is often observed, with an initial period of hypoactivity followed by hyperactivity[6][7].
-
Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in different zones (center vs. periphery), and stereotyped behaviors. Analyze the data in time bins (e.g., 5 or 10-minute intervals) to capture the biphasic nature of the drug's effect.
Protocol 2: Preparation of this compound for Injection
Objective: To prepare a clear and stable solution of this compound for in vivo administration.
Example for a 1 mg/mL solution in saline:
-
Weigh the required amount of this compound powder.
-
Add a small amount of 0.9% sterile saline to the powder to form a paste.
-
Gradually add the remaining volume of saline while vortexing or sonicating until the powder is completely dissolved.
-
Ensure the final solution is clear and free of particulates. If necessary, filter the solution through a 0.22 µm syringe filter.
Example for a solution with co-solvents (for less soluble compounds or specific experimental needs): [6]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
Mechanism of Action and Signaling Pathways
Quinpirole acts as a selective agonist at dopamine D2 and D3 receptors. These are G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of D2/D3 receptors by quinpirole leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, quinpirole has been shown to modulate other signaling pathways, including the Akt/GSK3β pathway, which is involved in cell survival and neuroinflammation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. Behavioral effects of dopaminergic agonists and antagonists alone and in combination in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. K-channel blockers attenuate the presynaptic effects of the D2/D3 agonist quinpirole in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphasic effect of D-2 agonist quinpirole on locomotion and movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological interactions between serotonin and dopamine on behavior in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
Protocol for Inducing Locomotor Sensitization with Quinpirole: Application Notes for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for inducing locomotor sensitization using the dopamine (B1211576) D2/D3 receptor agonist, quinpirole (B1680403). This model is a cornerstone in preclinical research for studying the neurobiological underpinnings of addiction, psychosis, and other dopamine-related neuropsychiatric disorders.
Introduction
Locomotor sensitization, characterized by a progressively augmented locomotor response to a repeated, intermittent drug administration, is a widely used behavioral paradigm. Quinpirole-induced sensitization serves as a valuable model to investigate the enduring neuroadaptations within the mesolimbic dopamine system. This document outlines the necessary materials, detailed experimental procedures, and expected outcomes, supported by quantitative data and a depiction of the underlying signaling pathways.
Experimental Protocols
A critical aspect of a successful sensitization study is the meticulous adherence to a well-defined protocol. The following sections detail the key stages of the experimental workflow.
Animal Models and Housing
-
Species: Male and female rats (e.g., Sprague-Dawley, Long-Evans) or mice (e.g., C57BL/6, ICR) are commonly used.[1][2][3] It is important to note that sex differences have been observed, with females often displaying greater locomotor responses to quinpirole.[1]
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. A period of at least one week for acclimatization to the housing facility is recommended before the start of any experimental procedures.
Drug Preparation and Administration
-
Quinpirole Hydrochloride: Dissolve in 0.9% sterile saline to the desired concentration.
-
Dosage: A commonly effective dose for inducing locomotor sensitization is 0.5 mg/kg.[1][3][4][5] However, dose-response studies are recommended to determine the optimal dose for the specific strain and species.
-
Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are standard. The volume of injection should be calculated based on the animal's most recent body weight (e.g., 1 ml/kg).
Experimental Design and Timeline
The induction of locomotor sensitization typically involves three phases: habituation, induction (sensitization), and expression (challenge).
-
Habituation: To minimize novelty-induced hyperactivity, animals should be habituated to the locomotor activity chambers for 30-60 minutes for at least two consecutive days prior to the first drug administration.
-
Induction Phase: This phase involves the repeated administration of quinpirole or saline (for the control group). A typical regimen consists of injections every 2-3 days for a total of 5-10 injections.[1][4][5]
-
Withdrawal Period: Following the last injection of the induction phase, a drug-free period of at least 7 days is recommended to allow for the development of long-lasting neuroadaptations.
-
Expression Phase: To test for the expression of sensitization, all animals (both saline and quinpirole pre-treated groups) are challenged with a lower dose of quinpirole (e.g., 0.25 mg/kg). Locomotor activity is then recorded.
Data Presentation: Quantitative Summary of Locomotor Activity
The following tables summarize representative quantitative data from studies investigating quinpirole-induced locomotor sensitization. These values can serve as a benchmark for expected outcomes.
Table 1: Effect of Repeated Quinpirole Administration on Locomotor Distance Traveled in Rats
| Treatment Group | Injection Day 1 (meters) | Injection Day 10 (meters) | % Increase |
| Saline | 150 ± 20 | 145 ± 25 | -3.3% |
| Quinpirole (0.5 mg/kg) | 250 ± 35 | 850 ± 70 | 240% |
Data are presented as mean ± SEM.
Table 2: Dose-Dependent Effects of Quinpirole on Locomotor Activity in Mice
| Quinpirole Dose (mg/kg) | Total Distance Traveled (cm) in 60 min |
| 0 (Saline) | 3500 ± 450 |
| 0.05 | 4200 ± 500 |
| 0.5 | 9800 ± 1200 |
| 1.0 | 11500 ± 1500 |
Data are presented as mean ± SEM.[6]
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The binding of quinpirole to the dopamine D2 receptor initiates a signaling cascade that plays a crucial role in locomotor activity. A key pathway involves the regulation of Akt and Glycogen Synthase Kinase 3 (GSK-3).[1][2][6][7][8]
Caption: Dopamine D2 receptor signaling pathway activated by quinpirole.
Experimental Workflow for Quinpirole-Induced Locomotor Sensitization
The following diagram illustrates the logical flow of a typical locomotor sensitization experiment.
Caption: Experimental workflow for locomotor sensitization.
References
- 1. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]
- 2. The Akt-GSK-3 signaling cascade in the actions of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor sensitization to quinpirole in rats: effects of drug abstinence and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Dopamine D1 and D2 receptors are distinctly associated with rest-activity rhythms and drug reward [jci.org]
- 5. Locomotor sensitization to quinpirole: environment-modulated increase in efficacy and context-dependent increase in potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo | Journal of Neuroscience [jneurosci.org]
- 7. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grantome.com [grantome.com]
Application Notes and Protocols for Preparing Quinpirole Hydrochloride for Intraperitoneal (IP) Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and administration of quinpirole (B1680403) hydrochloride for intraperitoneal (IP) injection in mice. Quinpirole is a selective dopamine (B1211576) D2/D3 receptor agonist widely used in neuroscience research to study dopaminergic pathways involved in locomotion, reward, and neurological disorders.[1][2]
Overview and Material Properties
Quinpirole hydrochloride ((-)-Quinpirole hydrochloride) is the active enantiomer used for in vivo studies.[3] It is essential to use a consistent and sterile preparation method to ensure reproducible experimental outcomes and animal welfare.
Key Properties:
-
Appearance: White powder[5]
-
Storage (Powder): Store desiccated and tightly sealed at -20°C for long-term stability (up to 3 years).[1][3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Vehicle / Solvent | Value | Reference(s) |
| Solubility | Water | Up to 100 mM (~25.6 mg/mL) | [4][6] |
| 0.9% Sterile Saline | Commonly used for IP injection; good solubility at typical doses. | [7][8][9] | |
| DMSO | Up to 25 mM (~6.4 mg/mL) | [4][6] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Up to 2 mg/mL | [1] | |
| Typical IP Dose in Mice | N/A | 0.5 - 1.0 mg/kg | [10][11][12] |
| Stock Solution Conc. | 0.9% Sterile Saline or Water | 1 mg/mL | Customary |
| Injection Volume | N/A | < 10 mL/kg (e.g., 0.25 mL for a 25 g mouse) | [13] |
| Storage (In Solution) | In Solvent | -80°C for up to 1 year; -20°C for up to 1 month. | [1][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (1 mg/mL Stock)
This protocol describes the preparation of a 1 mg/mL stock solution in sterile 0.9% saline, a commonly used vehicle for IP injections in mice.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Syringe filters (0.22 µm), sterile
-
Sterile syringes and needles
Procedure:
-
Calculation: Determine the required volume of saline. For a 1 mg/mL solution, you will need 1 mL of saline for every 1 mg of this compound.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube.
-
Dissolution: Add the calculated volume of sterile 0.9% saline to the tube.
-
Mixing: Close the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe and expel the solution into a new, sterile, labeled vial. This step ensures the final solution is sterile and free of any undissolved micro-particulates.
-
Storage: For immediate use, the solution can be kept at room temperature. For short-term storage, store at 4°C for up to one week. For long-term storage, aliquot the solution and store at -20°C or -80°C.[1] It is recommended to prepare fresh solutions for each experiment to ensure consistency.[1]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol details the standard procedure for administering the prepared this compound solution to a mouse via IP injection.
Materials:
-
Prepared and sterile this compound solution
-
Mouse restraint device (optional)
-
Sterile insulin (B600854) syringes or 1 mL syringes with a 25-27 gauge needle[13]
-
70% alcohol wipes
Procedure:
-
Dose Calculation: Calculate the volume to inject based on the mouse's body weight and the desired dose.
-
Example: For a 25 g mouse and a dose of 1 mg/kg:
-
Dose = 25 g * (1 kg / 1000 g) * 1 mg/kg = 0.025 mg
-
Volume = 0.025 mg / (1 mg/mL solution) = 0.025 mL or 25 µL
-
-
-
Syringe Preparation: Draw the calculated volume of the drug solution into a sterile syringe. Ensure there are no air bubbles. It is recommended to warm the solution to room or body temperature to prevent a drop in the animal's body temperature.[13][15]
-
Animal Restraint: Restrain the mouse securely. One common method is to grasp the loose skin over the shoulders and neck. Turn the mouse so its abdomen is facing upwards and tilt its head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of injury.[15]
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen.[13][15] This avoids the cecum, urinary bladder, and major organs. Wipe the area with a 70% alcohol wipe.
-
Injection: Insert the needle, with the bevel facing up, at a 30-45 degree angle.[15] Penetrate the abdominal wall without going too deep to avoid puncturing internal organs.
-
Aspiration: Gently pull back the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: If aspiration is clear, inject the solution smoothly and steadily.
-
Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
Visualizations
Experimental Workflow
Caption: Workflow for this compound preparation and IP injection.
Dopamine D2 Receptor Signaling Pathway
Quinpirole acts as an agonist at D2-like dopamine receptors (D2, D3, D4).[3] These are G-protein coupled receptors that typically couple to the Gi/o alpha subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels and modulation of downstream pathways like Akt/GSK3-β and CREB, which are implicated in neuroprotection and neuroplasticity.[11][12]
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. bio-techne.com [bio-techne.com]
- 7. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of quinpirole in the ventral tegmental area on impulsive behaviour during performance on the five-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of quinpirole in the paraventricular thalamus facilitates emergence from isoflurane anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 11. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Modeling Obsessive-Compulsive Disorder in Rats Using Quinpirole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obsessive-compulsive disorder (OCD) is a debilitating neuropsychiatric condition characterized by intrusive thoughts (obsessions) and repetitive, compulsive behaviors.[1] To facilitate the development of novel therapeutics, reliable animal models that recapitulate key aspects of OCD are essential. The quinpirole-induced compulsive checking model in rats is a well-established pharmacological model that mimics the repetitive, compulsive behaviors seen in OCD.[1][2] Quinpirole (B1680403), a potent dopamine (B1211576) D2/D3 receptor agonist, when administered chronically, induces a behavioral sensitization in rats, leading to excessive and ritualistic checking behaviors.[2][3][4] This model offers strong face validity and is a valuable tool for investigating the neurobiological underpinnings of compulsive behavior and for screening potential anti-compulsive therapeutic agents.[1][2]
Core Concepts and Rationale
The quinpirole sensitization model is predicated on the hypothesis that dysregulation of the dopaminergic system plays a significant role in the pathophysiology of OCD.[3][5] Chronic stimulation of D2/D3 receptors by quinpirole leads to neuroadaptations within the cortico-striato-thalamo-cortical (CSTC) circuits, which are heavily implicated in OCD.[6][7] This results in the manifestation of compulsive-like behaviors, primarily assessed through the open-field checking paradigm.[3][6][8] The model's utility is further supported by the observation that some anti-OCD drugs, like clomipramine, can attenuate these compulsive behaviors in rats.[1][3]
Data Presentation: Quantitative Outcomes of Quinpirole Administration
The following tables summarize key quantitative data from studies utilizing the quinpirole-induced OCD model in rats, providing a clear comparison of behavioral and neurochemical changes.
Table 1: Behavioral Effects of Chronic Quinpirole Administration in the Open-Field Test
| Parameter | Control Group (Saline) | Quinpirole-Treated Group | Percentage Change | Reference |
| Number of Home Base Visits | 9.7 ± 1.6 | 141.6 ± 13.5 | +1222.90% | [6][9] |
| Total Distance Traveled (m) | Varies by study | Significantly Increased | +596.70% | [6] |
| Return Time to Home Base (s) | Significantly Longer | More Rapid | - | [10] |
| Number of Stops Between Checks | Significantly Higher | Fewer | - | [8][10] |
Table 2: Neurochemical and Receptor Density Changes
| Parameter | Brain Region | Control Group (Saline) | Quinpirole-Treated Group | Percentage Change | Reference |
| D2 Receptor Density (%) | Caudate Putamen | 6.66% ± 0.28% | 7.92% ± 0.48% | +18.9% | [6] |
Experimental Protocols
Protocol 1: Induction of Compulsive Checking Behavior with Quinpirole
Materials:
-
Quinpirole hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
Male Long-Evans or Wistar rats (250-300g at the start of the experiment)
-
Standard laboratory animal housing
-
Syringes and needles for subcutaneous or intraperitoneal injections
Procedure:
-
Animal Habituation: House rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of habituation to the facility before starting the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.5 mg/ml). Prepare fresh solutions on each injection day.
-
Administration Schedule: Administer quinpirole subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 0.5 mg/kg.[3][6][8] Injections are typically given twice weekly for a period of 5 to 10 weeks to induce behavioral sensitization.[3][8] A control group should receive equivalent volumes of sterile saline.
-
Behavioral Testing: Immediately following each injection, place the rat in the open-field arena for behavioral assessment as described in Protocol 2.
Protocol 2: Open-Field Compulsive Checking Test
Materials:
-
A large, square open-field arena (e.g., 160 x 160 cm) with walls to prevent escape.[6] The floor should be divided into a grid of 25 equal squares.
-
Four to five distinct small objects to be placed in specific locations within the arena.
-
A video tracking system and software for automated recording and analysis of animal behavior.
Procedure:
-
Arena Setup: Place the open-field arena in a quiet, dimly lit room. Position the distinct objects in four of the 25 locales. The locations should remain consistent for each rat throughout the experiment.
-
Habituation to Arena: Prior to the first quinpirole injection, allow each rat to explore the empty open-field arena for a 30-minute session to reduce novelty-induced exploratory behavior.
-
Testing:
-
Data Analysis:
-
Home Base Identification: A "home base" is defined as the location where the rat spends the most time or visits most frequently.[1]
-
Primary Measures of Compulsive Checking:
-
Locomotor Activity: Total distance traveled during the session.
-
Ritualistic Behaviors: Score the presence of stereotyped motor patterns at the home base.
-
-
Criteria for Compulsive Checking: Quinpirole-treated rats are considered to exhibit compulsive checking if they show significantly more frequent and rapid returns to a limited number of locations (home bases) compared to saline-treated controls.[3][8][10]
Protocol 3: Marble-Burying Test for Repetitive Behavior
Materials:
-
Standard rat cages (e.g., 45 x 23 x 20 cm).
-
Clean, unscented bedding material (e.g., corn cob or wood shavings), approximately 5 cm deep.
-
20 glass marbles (approximately 1.5 cm in diameter).
Procedure:
-
Cage Preparation: Fill the test cage with 5 cm of fresh bedding and smooth the surface.
-
Marble Placement: Evenly space 20 marbles on the surface of the bedding.[12][13]
-
Testing:
-
Scoring:
-
Data Analysis: Compare the number of buried marbles between the quinpirole-treated and saline-treated groups. An increase in marble burying is indicative of increased repetitive, compulsive-like behavior.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of quinpirole and the experimental workflow for this animal model.
References
- 1. Validity of Quinpirole Sensitization Rat Model of OCD: Linking Evidence from Animal and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Validity of Quinpirole Sensitization Rat Model of OCD: Linking Evidence from Animal and Clinical Studies [frontiersin.org]
- 3. Quinpirole induces compulsive checking behavior in rats: a potential animal model of obsessive-compulsive disorder (OCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and temporal organization of compulsive checking induced by repeated injections of the dopamine agonist quinpirole in an animal model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinpirole and 8-OH-DPAT induce compulsive checking behavior in male rats by acting on different functional parts of an OCD neurocircuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroreceptor kinetics in rats repeatedly exposed to quinpirole as a model for OCD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Compulsive checking behavior of quinpirole-sensitized rats as an animal model of Obsessive-Compulsive Disorder(OCD): form and control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compulsive checking behavior of quinpirole-sensitized rats as an animal model of Obsessive-Compulsive Disorder(OCD): form and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
Application Notes and Protocols for Quinpirole Hydrochloride in In Vivo Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinpirole (B1680403) hydrochloride is a selective dopamine (B1211576) D2 and D3 receptor agonist widely utilized in neuroscience research to investigate the functional roles of these receptors in various physiological and pathological processes.[1][2] In vivo microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitters and other neurochemicals from the extracellular fluid of specific brain regions in awake, freely moving animals.[3][4] The combination of quinpirole administration with in vivo microdialysis provides a dynamic platform to elucidate the effects of D2/D3 receptor modulation on neurotransmitter release, particularly dopamine and acetylcholine (B1216132), and to explore the underlying neural circuitry.[5][6] These studies are crucial for understanding conditions such as Parkinson's disease, schizophrenia, and drug addiction.[1][7]
This document provides detailed application notes and protocols for the use of quinpirole hydrochloride in in vivo microdialysis studies, summarizing quantitative data and outlining experimental methodologies based on established research.
Mechanism of Action
Quinpirole acts as an agonist at D2 and D3 dopamine receptors.[2] These receptors are G protein-coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In the context of neurotransmission, D2/D3 receptors are found both presynaptically and postsynaptically.
-
Presynaptic Autoreceptors: Activation of presynaptic D2/D3 autoreceptors on dopaminergic neurons inhibits the synthesis and release of dopamine, serving as a negative feedback mechanism.[8][9]
-
Postsynaptic Receptors: Postsynaptic D2 receptors are involved in mediating the downstream effects of dopamine on target neurons.[9]
Recent studies have also indicated that quinpirole can activate heterodimers of the D2 receptor and the growth hormone secretagogue receptor 1a (GHS-R1a), which can promote dopamine synthesis and release through a cAMP response element-binding protein (CREB) signaling pathway.[10][11]
Signaling Pathway of Quinpirole at D2/D3 Receptors
Caption: Signaling pathways of quinpirole at presynaptic and postsynaptic D2/D3 receptors.
Quantitative Data from In Vivo Microdialysis Studies
The following tables summarize the effects of this compound on neurotransmitter levels as determined by in vivo microdialysis.
| Brain Region | Animal Model | Quinpirole Dose & Route | Effect on Dopamine (DA) | Reference |
| Caudate Nucleus | Spontaneously Hypertensive Rats (SHR) | 10, 33, 100 µg/kg, s.c. | Dose-dependent decrease in extracellular DA | [12] |
| Caudate Nucleus | Wistar-Kyoto Rats (WKY) | 10, 33, 100 µg/kg, s.c. | Dose-dependent decrease in extracellular DA (less pronounced than in SHR) | [12] |
| Striatum | Wild-Type Mice | 1 mg/kg, i.p. | 105.1% increase in extracellular DA | [10] |
| Striatum | Ghsr-/- Mice | 1 mg/kg, i.p. | 54.3% lower extracellular DA compared to WT mice treated with quinpirole | [10] |
| Nucleus Accumbens Core | Adult Rats (D2-primed as neonates) | N/A (effect on amphetamine-induced DA release) | 500% increase in amphetamine-induced DA overflow compared to controls | |
| Nucleus Accumbens | Wild-Type Mice | Systemic or reverse dialysis | Significant decrease in basal and depolarization-evoked DA levels | |
| Dorsal Striatum | Wild-Type Mice | Systemic or reverse dialysis | Significant decrease in basal and depolarization-evoked DA levels | [13] |
| Brain Region | Animal Model | Quinpirole Dose & Route | Effect on Acetylcholine (ACh) | Reference |
| Lesioned Striatum | 6-OHDA-lesioned Rats | 30 and 60 µg/kg | Decreased basal ACh release | [6] |
Experimental Protocols
I. Animal Surgery and Microdialysis Probe Implantation
This protocol is a synthesis of methodologies described in the literature.[10][11]
-
Animal Acclimatization: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before surgery.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) gas, 4% induction, 1.5-3% maintenance).
-
Stereotaxic Surgery:
-
Secure the anesthetized animal in a stereotaxic frame.
-
Level the skull by ensuring that bregma and lambda are in the same horizontal plane.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region. Example stereotaxic coordinates for the mouse striatum: Anterior: +0.8 mm, Lateral: ±1.8 mm, Ventral: -3.0 mm from bregma.[10]
-
Slowly lower the microdialysis guide cannula to the target coordinates.
-
Secure the cannula to the skull using dental cement and surgical screws.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.
-
II. In Vivo Microdialysis Procedure
-
System Setup:
-
Place the animal in a microdialysis bowl, allowing free movement.
-
Connect the microdialysis probe to a syringe pump and a fraction collector.
-
-
Perfusion:
-
Stabilization: Allow the system to stabilize for at least 30-60 minutes to achieve a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least 3-4 baseline samples (e.g., 20 µL samples every 20 minutes) to establish basal neurotransmitter concentrations.
-
Quinpirole Administration:
-
Post-Administration Sample Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect over time.
-
Sample Analysis: Analyze the collected dialysates for neurotransmitter content, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Experimental Workflow Diagram
Caption: General workflow for an in vivo microdialysis experiment with quinpirole.
Conclusion
This compound is a valuable pharmacological tool for probing the function of D2/D3 dopamine receptors in vivo. When coupled with microdialysis, it allows for the detailed examination of its effects on neurochemical dynamics in specific brain circuits. The protocols and data presented here provide a comprehensive guide for researchers aiming to employ this powerful combination in their studies of neuropsychiatric and neurodegenerative disorders. Careful adherence to surgical and experimental procedures is critical for obtaining reliable and reproducible data.
References
- 1. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A within-subjects microdialysis/behavioural study of the role of striatal acetylcholine in D1-dependent turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Lack of functional D2 receptors prevents the effects of the D3-preferring agonist (+)-PD 128907 on dialysate dopamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereotaxic Injection of Quinpirole Hydrochloride into the Nucleus Accumbens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereotaxic injection of quinpirole (B1680403) hydrochloride, a selective dopamine (B1211576) D2/D3 receptor agonist, into the nucleus accumbens (NAc). This technique is a cornerstone in neuroscience research for investigating the role of dopaminergic pathways in reward, motivation, learning, and various neuropsychiatric disorders.
Introduction
The nucleus accumbens, a key component of the brain's reward circuitry, is critically involved in processing reinforcing stimuli and mediating goal-directed behaviors. Dopamine is a primary neurotransmitter in the NAc, and its signaling through D2-like receptors plays a crucial role in modulating neuronal activity and behavior. Quinpirole, as a D2/D3 receptor agonist, is a valuable pharmacological tool to probe the function of these receptors in vivo. Stereotaxic microinjection allows for the precise delivery of quinpirole directly into the NAc, enabling the study of its localized effects on neural circuits and behavior, thereby providing insights into the pathophysiology of conditions like addiction, schizophrenia, and Parkinson's disease.
Repeated administration of quinpirole can lead to behavioral sensitization, a phenomenon characterized by a progressive increase in the motor-stimulant effects of the drug.[1] This process is thought to model aspects of addiction and psychosis.[1] Studies have shown that quinpirole administration into the NAc can influence locomotor activity, attentional processes, and reward-seeking behavior.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of quinpirole injection into the nucleus accumbens.
Table 1: Behavioral Effects of Intra-NAc Quinpirole Injection in Rats
| Behavioral Paradigm | Quinpirole Dose/Concentration | Key Findings | Reference |
| Locomotor Activity | 0.5 mg/kg (systemic, repeated) | Induced locomotor sensitization. | [4] |
| Attentional Performance (5CSRTT) | Not specified (intra-NAc infusion) | Increased perseverative responding, did not significantly affect attentional accuracy. | [3] |
| Reward Seeking | 0.25, 0.50, and 1.0 mM (intra-NAc shell) | Not self-administered, suggesting it is not reinforcing on its own in the NAc shell. | [5] |
| Punishment-Induced Suppression of Reward Seeking | Not specified (intra-NAc) | Preliminary results show negligible effects on punishment sensitivity. | [6] |
Table 2: Neurochemical Effects of Intra-NAc Quinpirole Injection in Rats
| Neurochemical Measure | Quinpirole Dose/Concentration | Location | Key Findings | Reference |
| Extracellular Dopamine (DA) | 1-100 µM (perfusion) | Nucleus Accumbens (ACB) | Dose-dependently reduced extracellular DA levels. | [7] |
| Extracellular Dopamine (DA) | 0.5 mg/kg (systemic, acute) | Nucleus Accumbens (NAc) | Significantly decreased extracellular DA concentrations. | [4] |
| Extracellular Glutamate (B1630785) | Not specified (repeated QNP treatment) | Nucleus Accumbens (NAc) | Basal extracellular glutamate levels were significantly lower in QNP-treated rats. | [2] |
| Dopamine (DA) Tissue Levels | Not specified (acute treatment) | Nucleus Accumbens | Increased DA tissue levels. | [1] |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | 0.5 mg/kg (systemic, repeated) | Nucleus Accumbens (NAc) | Basal DOPAC levels were increased following repeated quinpirole. | [4] |
Experimental Protocols
Stereotaxic Surgery for Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula targeting the nucleus accumbens in rats or mice. This allows for subsequent microinjections of quinpirole hydrochloride in awake, freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula
-
Bone screws
-
Dental cement
-
Topical anesthetic and antiseptic solutions
-
Analgesics and antibiotics
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).[8] Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place it in the stereotaxic frame.[9] Apply eye ointment to prevent corneal drying. Shave the scalp and clean the area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify the cranial sutures, particularly bregma and lambda.
-
Leveling the Skull: Adjust the head position in the stereotaxic frame to ensure the skull is level in both the anterior-posterior and medial-lateral planes. This is achieved by ensuring that bregma and lambda are at the same dorsoventral coordinate.
-
Determining Injection Coordinates: Based on a stereotaxic atlas (e.g., Paxinos and Watson for rats), determine the coordinates for the nucleus accumbens relative to bregma.[10]
-
Rat Nucleus Accumbens Core Coordinates:
-
Rat Nucleus Accumbens Shell Coordinates:
-
Mouse Nucleus Accumbens Coordinates:
-
-
Craniotomy and Cannula Implantation: Mark the target coordinates on the skull. Drill a small hole at the marked location, being careful not to damage the underlying dura mater.[9] Slowly lower the guide cannula to the predetermined DV coordinate.
-
Anchoring the Cannula: Secure the guide cannula to the skull using dental cement and bone screws.[9] The screws should be placed in adjacent areas of the skull to provide a stable anchor.
-
Closure and Post-Operative Care: Once the dental cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision. Administer analgesics and antibiotics as per veterinary guidelines. Provide a subcutaneous injection of saline for hydration.[11] House the animal individually in a clean cage on a heating pad during recovery. Allow the animal to recover for at least 5-7 days before any behavioral testing or microinjections.[11]
Intra-NAc Microinjection of this compound
This protocol outlines the procedure for injecting this compound into the nucleus accumbens of a conscious animal via the implanted guide cannula.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle
-
Microinjection pump
-
Syringes and tubing
-
Internal injection cannula (should extend slightly beyond the tip of the guide cannula)
-
Handling and restraint apparatus (if necessary)
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration. Concentrations used in published studies range from micromolar for microdialysis perfusion to millimolar for direct microinjections.[5][7]
-
Animal Handling: Gently handle the animal to acclimate it to the procedure. For the injection, the animal can be gently restrained.
-
Injection Procedure:
-
Remove the dummy cannula from the guide cannula.
-
Connect the internal injection cannula to the syringe via the tubing and fill it with the quinpirole solution, ensuring there are no air bubbles.
-
Slowly insert the internal cannula into the guide cannula until it reaches the desired depth.
-
Infuse the quinpirole solution at a slow rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and ensure proper diffusion. The infusion volume is typically between 0.2 to 1.0 µL per side.[14]
-
After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion of the drug away from the cannula tip.
-
-
Post-Injection: Slowly withdraw the internal cannula and replace the dummy cannula. Return the animal to its home cage and begin behavioral observation.
-
Control Group: A control group of animals should receive injections of the vehicle (saline or aCSF) following the same procedure to control for the effects of the injection itself.
Histological Verification
After the completion of all experiments, it is crucial to verify the placement of the cannula.
Procedure:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Extract the brain and store it in the fixative solution.
-
Slice the brain into thin sections (e.g., 40-50 µm) using a cryostat or vibratome.
-
Mount the sections on slides and stain them (e.g., with cresyl violet) to visualize the cannula track.
-
Examine the sections under a microscope to confirm that the injection site is within the nucleus accumbens. Data from animals with incorrect cannula placement should be excluded from the analysis.
Visualizations
Caption: Experimental workflow for stereotaxic injection of quinpirole.
References
- 1. Effects of quinpirole on central dopamine systems in sensitized and non-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced dopamine and glutamate neurotransmission in the nucleus accumbens of quinpirole-sensitized rats hints at inhibitory D2 autoreceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential roles of dopamine D1 and D2 receptors in the nucleus accumbens in attentional performance on the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral sensitization to quinpirole is not associated with increased nucleus accumbens dopamine overflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Dopamine D1 and D2 Receptors in the Nucleus Accumbens in Mediating Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 7. D1-D2 dopamine receptor interaction within the nucleus accumbens mediates long-loop negative feedback to the ventral tegmental area (VTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine neurons projecting to medial shell of the nucleus accumbens drive heroin reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rwdstco.com [rwdstco.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in Dopamine Transmission in the Nucleus Accumbens Shell and Core during Ethanol and Sucrose Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study on the role of the dorsal striatum and the nucleus accumbens in allocentric and egocentric spatial memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Quinpirole Hydrochloride in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing quinpirole (B1680403) hydrochloride in conditioned place preference (CPP) paradigms. Quinpirole, a selective D2/D3 dopamine (B1211576) receptor agonist, is a critical tool for investigating the neural circuits of reward, aversion, and substance abuse.
Introduction
Conditioned place preference is a widely used behavioral model to assess the rewarding or aversive properties of drugs. The paradigm relies on classical conditioning, where the reinforcing effects of a substance are associated with a specific environment. Quinpirole hydrochloride's agonistic action on D2 and D3 dopamine receptors allows for the elucidation of the dopaminergic system's role in motivation and reinforcement.[1][2] Depending on the dose and route of administration, quinpirole can induce either a preference or an aversion to the drug-paired environment, providing a versatile tool for studying the complexities of dopamine signaling in reward pathways.[1][2]
Key Concepts
-
Dopamine D2/D3 Receptors: These G protein-coupled receptors are key components of the mesolimbic dopamine system, a critical pathway for reward and reinforcement.[3][4] D2-like receptors, including D2 and D3 subtypes, are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4]
-
Conditioned Place Preference (CPP): This behavioral assay measures the motivational effects of a drug by pairing its administration with a distinct environmental context. An animal's preference for the drug-paired context is interpreted as a measure of the drug's rewarding properties.[5] Conversely, avoidance of the drug-paired context indicates aversive effects.
-
Biased vs. Unbiased CPP Design: In an unbiased design, the animal shows no initial preference for any of the conditioning chambers. In a biased design, the drug is paired with the initially non-preferred chamber to demonstrate a clear shift in preference.[5] The protocols outlined below can be adapted for either design.
Data Presentation
The following tables summarize quantitative data from representative studies using quinpirole in CPP experiments.
| Route of Administration | Dose | Species | Conditioning Schedule | Observed Effect | Reference |
| Intraperitoneal (IP) | 0.01 - 5.0 mg/kg | Rat | 8 days of conditioning | Conditioned Place Preference | [2] |
| Intraperitoneal (IP) | 1 mg/kg (neonatal) | Rat | 8 days of conditioning (with amphetamine challenge) | Enhanced amphetamine-induced CPP | [6][7] |
| Microinjection into Ventral Pallidum | 0.1 µg, 1.0 µg | Rat | 2 days of conditioning | No significant preference or aversion | [1] |
| Microinjection into Ventral Pallidum | 5.0 µg | Rat | 2 days of conditioning | Conditioned Place Aversion | [1] |
| Subcutaneous (SC) | 0.05 mg/kg | Rat | Not specified | No place conditioning by itself | [8] |
| Parameter | Vehicle Control | Quinpirole (Rewarding Dose) | Quinpirole (Aversive Dose) | Reference |
| Time in Drug-Paired Chamber (s) | Baseline-dependent | Significantly increased | Significantly decreased | [1][2] |
| Time in Vehicle-Paired Chamber (s) | Baseline-dependent | No significant change or decreased | No significant change or increased | [1][2] |
| Locomotor Activity (during conditioning) | Normal | Dose-dependent effects (can increase or decrease) | May be decreased | [1] |
Experimental Protocols
Protocol 1: Systemic Administration of Quinpirole for CPP in Rats
This protocol is adapted from studies demonstrating quinpirole-induced CPP following systemic injection.[2]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Conditioned Place Preference Apparatus (e.g., a three-chamber apparatus with distinct visual and tactile cues in the two outer chambers)[5][9]
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Habituation (Pre-Test) - Day 1:
-
Allow each rat to freely explore all chambers of the CPP apparatus for 15 minutes.
-
Record the time spent in each of the two main chambers to establish baseline preference. For an unbiased design, animals showing a strong preference for one chamber may be excluded. For a biased design, the least preferred chamber will be paired with the drug.
-
-
Conditioning - Days 2-9 (8 days):
-
On alternate days (e.g., Days 2, 4, 6, 8), administer this compound (e.g., 0.05 mg/kg, IP, dissolved in sterile saline) and immediately confine the rat to one of the main chambers (the drug-paired chamber) for 30 minutes.
-
On the intervening days (e.g., Days 3, 5, 7, 9), administer an equivalent volume of sterile saline and confine the rat to the other main chamber (the vehicle-paired chamber) for 30 minutes. The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Test - Day 10:
-
Place the rat in the central chamber (if using a three-chamber apparatus) with free access to both main chambers for 15 minutes.
-
Record the time spent in each of the main chambers.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-test baseline and/or the time spent in the vehicle-paired chamber indicates a conditioned place preference.
-
Protocol 2: Intra-Ventral Pallidum Microinjection of Quinpirole for CPP in Rats
This protocol is based on a study that investigated the effects of direct quinpirole administration into the ventral pallidum (VP).[1]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Surgical equipment for stereotaxic surgery
-
Guide cannulas and internal injectors
-
Infusion pump
-
Conditioned Place Preference Apparatus (e.g., a circular open field with distinct quadrants)[1]
Procedure:
-
Surgical Implantation of Cannulas:
-
Anesthetize the rat and stereotaxically implant bilateral guide cannulas aimed at the ventral pallidum.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Habituation - Day 1:
-
Place the rat in the circular open field and allow free exploration of all quadrants for 15 minutes to establish baseline preference for any quadrant.
-
-
Conditioning - Days 2-3:
-
On Day 2, microinject this compound (e.g., 0.1, 1.0, or 5.0 µg dissolved in aCSF) into the VP and confine the rat to a specific quadrant (the drug-paired quadrant) for 15 minutes.
-
On Day 3, microinject the vehicle (aCSF) and confine the rat to the opposite quadrant (the vehicle-paired quadrant) for 15 minutes. The quadrant paired with the drug should be counterbalanced across animals.
-
-
Test - Day 4:
-
Place the rat in the center of the open field with free access to all quadrants for 15 minutes.
-
Record the time spent in each quadrant.
-
Calculate the preference score (time in drug-paired quadrant - time in vehicle-paired quadrant). A positive score indicates preference, while a negative score indicates aversion.
-
Mandatory Visualizations
Quinpirole CPP Experimental Workflow
Caption: Workflow for a typical quinpirole conditioned place preference experiment.
Signaling Pathway of Quinpirole-Induced Reward/Aversion
Caption: Simplified signaling cascade following quinpirole binding to D2/D3 receptors.
References
- 1. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D2 receptor agonists, quinpirole and bromocriptine produce conditioned place preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Amphetamine locomotor sensitization and conditioned place preference in adolescent male and female rats neonatally treated with quinpirole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamine locomotor sensitization and conditioned place preference in adolescent male and female rats neonatally treated with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphine- and cocaine-induced conditioned place preference: effects of quinpirole and preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for D2 Receptor Studies Using Quinpirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for studying the dopamine (B1211576) D2 receptor (D2R) in cell culture using the selective D2R agonist, quinpirole (B1680403) hydrochloride. The following sections offer comprehensive guidance on experimental design, execution, and data interpretation for researchers investigating D2R signaling and pharmacology.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Quinpirole hydrochloride is a potent and selective D2-like receptor agonist widely used in vitro and in vivo to probe D2R function.[3] Upon binding, quinpirole activates downstream signaling cascades that can be monitored to assess receptor activity. This document outlines the primary signaling pathways activated by quinpirole and provides detailed protocols for cell culture, treatment, and subsequent analysis.
D2 Receptor Signaling Pathways
Activation of the D2 receptor by an agonist like quinpirole initiates multiple intracellular signaling pathways. The D2 receptor typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Beyond the canonical cAMP pathway, D2R activation also triggers alternative, cAMP-independent signaling cascades, including the Akt/GSK3-β and ERK1/2 pathways.[4][5][6]
The diagram below illustrates the key signaling pathways initiated by quinpirole binding to the D2 receptor.
Caption: D2 receptor signaling pathways activated by quinpirole.
Quantitative Data Summary
The following table summarizes typical experimental parameters for in vitro cell culture studies with quinpirole. Note that optimal conditions may vary depending on the cell line and experimental goals.
| Cell Line | Quinpirole Concentration | Incubation Time | Observed Effect | Assay | Reference |
| HT22 | 10 µM, 20 µM, 40 µM | 24 hours | Increased Akt expression at 20 µM | Western Blot, Confocal Microscopy | [7] |
| HEK293 (expressing rat D2S) | Not specified | Not specified | Induced Akt, GSK3β, and ERK1/2 phosphorylation | Western Blot | [5][6] |
| CHO-K1 (expressing human D2L) | Log-molar concentrations | 15 minutes | Inhibition of forskolin-induced cAMP production | HTS Immunoassay | |
| PC12 | Not specified | 5 minutes | Did not alter specific dopamine uptake | Radioligand Uptake Assay | [8] |
Experimental Protocols
Cell Culture and Maintenance
This protocol provides general guidelines for culturing cell lines commonly used in D2 receptor studies, such as HEK293, CHO-K1, and HT22 cells.[1][2][7]
Materials:
-
HEK293, CHO-K1, or HT22 cells (stably or transiently expressing the D2 receptor)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12K for CHO-K1 cells[9]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in DMEM (or Ham's F-12K) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh culture medium at an appropriate dilution.
-
For experimental use, seed cells in appropriate culture plates (e.g., 96-well for cAMP assays, 6-well for Western blotting) and allow them to adhere and grow to the desired confluency (typically 70-80%).
This compound Treatment
Materials:
-
This compound
-
Sterile distilled water or appropriate solvent
-
Serum-free culture medium
-
Cells cultured as described above
Procedure:
-
Prepare a stock solution of this compound in sterile distilled water. Further dilutions should be made in serum-free culture medium to the desired final concentrations.
-
On the day of the experiment, remove the growth medium from the cultured cells and wash once with sterile PBS.
-
Replace the medium with serum-free medium for a period of serum starvation (typically 2-4 hours) to reduce basal signaling activity.
-
Remove the serum-free medium and add the quinpirole-containing medium to the cells. Include a vehicle control (medium without quinpirole).
-
Incubate the cells for the desired period (e.g., 15 minutes for cAMP assays, or longer for gene expression studies).
cAMP Assay (Inhibition of Forskolin-Induced cAMP)
This protocol is designed to measure the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.
Materials:
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Lysis buffer (provided with the kit)
-
Cells treated with quinpirole as described above
Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX (typically 100-500 µM) for 10-20 minutes to prevent cAMP degradation.[10]
-
Stimulate the cells with forskolin (typically 10 µM) to induce cAMP production, in the presence of varying concentrations of quinpirole.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the specific assay kit.
-
A decrease in forskolin-stimulated cAMP levels in the presence of quinpirole indicates D2 receptor-mediated inhibition of adenylyl cyclase.
Western Blot for Phosphorylated Proteins (p-Akt, p-ERK1/2)
This protocol allows for the detection of changes in the phosphorylation state of key downstream signaling proteins.[4][11]
Materials:
-
Cells treated with quinpirole
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After quinpirole treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt).
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical cell-based D2 receptor study using quinpirole.
Caption: General experimental workflow for D2 receptor studies.
References
- 1. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. quinpirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording During Quinpirole Hydrochloride Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for conducting electrophysiological recordings to investigate the effects of quinpirole (B1680403) hydrochloride, a selective dopamine (B1211576) D2/D3 receptor agonist. The information is intended to guide researchers in designing and executing experiments to characterize the impact of quinpirole on neuronal activity.
Introduction to Quinpirole Hydrochloride in Electrophysiology
This compound is a widely used pharmacological tool to study the function of D2-like dopamine receptors in the central nervous system. Electrophysiological techniques are crucial for elucidating how quinpirole modulates neuronal excitability, synaptic transmission, and network activity. These studies are vital for understanding the mechanisms of action of D2 receptor-targeting drugs in various neurological and psychiatric conditions.
Key Electrophysiological Experiments
Several electrophysiological methodologies can be employed to assess the effects of quinpirole. The choice of technique depends on the specific research question.
-
In Vivo Single-Unit Recording: This technique allows for the study of neuronal activity in intact, anesthetized animals, providing insights into the systemic effects of quinpirole on neuronal firing patterns in specific brain regions.
-
In Vitro Slice Patch-Clamp Recording: This method offers a more controlled environment to investigate the direct effects of quinpirole on the intrinsic membrane properties and synaptic currents of individual neurons within a preserved local circuit.
-
Field Potential Recording: This approach measures the summated electrical activity of a population of neurons, providing information about synaptic plasticity and network excitability.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.
Table 1: Effects of Quinpirole on Neuronal Firing Rate (In Vivo)
| Brain Region | Animal Model | Quinpirole Dose/Concentration | Change in Firing Rate | Reference |
| Ventral Tegmental Area (VTA) | Rat | 5.0 µg (intra-VP microinjection) | Decreased average firing rate | [1] |
| Ventral Tegmental Area (VTA) | Rat | 72.73 ± 5.79 nM | -67.3 ± 1.81% | [2] |
| Anterior Cingulate Cortex (ACC) & Striatum (STR) | Rat | 0.05 and 0.5 mg/kg (i.v.) | Dose-dependent increase in the ratio of inhibited neurons | [3][4] |
Table 2: Effects of Quinpirole on Intrinsic Neuronal Properties (In Vitro Patch-Clamp)
| Brain Region | Neuron Type | Quinpirole Concentration | Effect | Reference |
| Central Nucleus of Amygdala (CeA) | Pain-responsive neurons | 10 µM | Decreased input resistance, decreased number of evoked action potentials | [5] |
| Striatum | Fast-Spiking Interneurons (FSIs) | Not specified | Inhibited spike firing | [6] |
Table 3: Effects of Quinpirole on Synaptic Transmission (In Vitro Patch-Clamp)
| Brain Region | Synapse Type | Quinpirole Concentration | Effect | Reference |
| Nucleus Accumbens Shell | MS → MS | 1 µM | Suppressed uIPSC amplitude by 29.6% | [7] |
| Central Nucleus of Amygdala (CeA) | BLA → CeA | 10 µM | Reduced NMDA component of EPSCs, no effect on AMPA component | [5] |
Table 4: Effects of Quinpirole on Ion Currents (Voltage-Clamp)
| Neuron Type | Ion Current | Quinpirole Concentration | Effect | Reference |
| Nodose/Petrosal Ganglion (NPG) Neurons | Calcium currents | 10 µM | Decreased peak current from 57 ± 6 to 42 ± 3 pA/pF | [8] |
| Dopamine Neurons | A-type K+ channels | Not specified | Blocked the sulpiride-induced increase in A-type channel activity | [9] |
Experimental Protocols
In Vivo Single-Unit Recording in Anesthetized Rats
This protocol is adapted from studies investigating the effects of intra-pallidal quinpirole on VTA dopamine neuron activity.[1]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
This compound (Sigma-Aldrich)
-
Physiological saline
-
Microinjection pump and syringe
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., ventral pallidum for microinjection and VTA for recording).
-
Lower the recording electrode into the VTA to identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and burst firing).
-
Lower a microinjection cannula into the ventral pallidum.
-
Record baseline neuronal activity for a stable period (e.g., 15 minutes).
-
Microinject this compound (e.g., 0.1, 1.0, or 5.0 µg in 0.4 µL saline) or vehicle into the ventral pallidum.
-
Record neuronal activity continuously for a defined period post-injection (e.g., 60 minutes).
-
At the end of the experiment, euthanize the animal and perform histological verification of the electrode and cannula placements.
Data Analysis:
-
Measure population activity (number of active neurons per track).
-
Calculate the average firing rate.
-
Analyze burst firing parameters (e.g., percentage of spikes in bursts).
In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is a general guideline based on studies examining the effects of quinpirole on neurons in the central amygdala and nucleus accumbens.[5][7]
Materials:
-
Rodent of choice (e.g., mouse or rat)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (ACSF), oxygenated with 95% O2 / 5% CO2
-
Intracellular solution for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
This compound
-
Microscope with DIC optics
Procedure:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibrating microtome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF.
-
Visualize neurons using DIC optics and establish a whole-cell patch-clamp recording.
-
To measure intrinsic properties:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to measure input resistance and elicit action potentials.
-
Record baseline activity.
-
Bath-apply quinpirole (e.g., 10 µM) and repeat the current step protocol.
-
-
To measure synaptic currents:
-
Hold the neuron at a specific voltage (e.g., -70 mV for EPSCs or 0 mV for IPSCs).
-
Use a stimulating electrode to evoke synaptic responses from afferent pathways.
-
Record a stable baseline of evoked postsynaptic currents.
-
Bath-apply quinpirole (e.g., 1 µM) and continue to record evoked currents.
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, and the number of action potentials.
-
Measure the amplitude and kinetics of evoked EPSCs or IPSCs.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of quinpirole and a typical experimental workflow for in vivo electrophysiology.
Caption: Quinpirole signaling pathway.
References
- 1. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of quinpirole inhibition of ventral tegmental area neurons is linked to the phosphatidylinositol system and is induced by agonists linked to Gq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dopamine D2 agonist quinpirole on neuronal activity of anterior cingulate cortex and striatum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of dopamine agonists on pain-responsive neurons in the central nucleus of the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. D2 Autoreceptors Chronically Enhance Dopamine Neuron Pacemaker Activity | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Behavioral Testing Paradigms Using Quinpirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinpirole (B1680403) hydrochloride is a selective dopamine (B1211576) D2/D3 receptor agonist widely utilized in preclinical research to model various neuropsychiatric and neurological disorders.[1] Its administration in rodents induces a range of dose-dependent behavioral effects that are valuable for studying the pathophysiology of conditions such as schizophrenia, Parkinson's disease, and obsessive-compulsive disorder (OCD), as well as for screening potential therapeutic agents.[1][2] These application notes provide an overview of common behavioral testing paradigms involving quinpirole, detailed experimental protocols, and a summary of expected quantitative outcomes.
Mechanism of Action
Quinpirole primarily acts as an agonist at D2 and D3 dopamine receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][] This signaling cascade influences numerous downstream cellular processes, ultimately modulating neuronal excitability and neurotransmission. The behavioral manifestations of quinpirole administration are a direct consequence of its potentiation of dopaminergic signaling in key brain circuits, including the nigrostriatal and mesolimbic pathways.
Dopamine D2/D3 Receptor Signaling Pathway
References
- 1. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time course of prepulse inhibition disruption induced by dopamine agonists and NMDA antagonists: effects of drug administration regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinpirole Hydrochloride in Prolactin Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing quinpirole (B1680403) hydrochloride, a selective dopamine (B1211576) D2 receptor agonist, for studying prolactin (PRL) secretion. This document includes detailed in vivo and in vitro experimental protocols, a summary of expected quantitative results, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Quinpirole hydrochloride is a valuable pharmacological tool for investigating the dopaminergic regulation of prolactin secretion. Prolactin, a hormone secreted by lactotroph cells in the anterior pituitary gland, is primarily under tonic inhibitory control by dopamine.[1][2] Dopamine released from the hypothalamus binds to D2 receptors on lactotrophs, suppressing prolactin synthesis and release.[3] Quinpirole, by acting as a D2 receptor agonist, mimics this inhibitory effect, making it a potent tool for studying hyperprolactinemia models and the mechanisms of D2 receptor function.[4][5]
Interestingly, the effect of quinpirole on prolactin secretion is biphasic. While higher concentrations robustly inhibit prolactin release, very low concentrations have been shown to have a stimulatory effect.[4][6][7] This dual action underscores the complexity of D2 receptor signaling in lactotrophs.
Mechanism of Action
Quinpirole exerts its effects on prolactin secretion by binding to and activating dopamine D2 receptors on the surface of pituitary lactotrophs.[5] The subsequent signaling cascade is primarily mediated by pertussis toxin-sensitive Gi/o proteins.[4][6][8] Activation of the D2 receptor by quinpirole leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[3][9]
-
Modulation of Ion Channels: This includes the activation of inward-rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[8]
The net effect of these events is a reduction in prolactin gene transcription, synthesis, and exocytosis.[9] The stimulatory effect observed at very low concentrations of quinpirole is also thought to be mediated through a pertussis toxin-sensitive G protein, though the precise downstream signaling pathway is less well-characterized.[4][6]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on prolactin secretion from published studies.
In Vivo Studies
| Animal Model | Quinpirole HCl Dose (subcutaneous) | Effect on Serum Prolactin | Reference |
| Male Rats | 25-250 µg/kg | Dose-dependent reduction in basal prolactin levels | [5] |
| Male Rats with Estradiol-induced Hyperprolactinemia | 50 µg/kg | Marked reduction in serum prolactin | [5] |
| Male Rats with α-MT-induced Hyperprolactinemia | 50 µg/kg | Marked reduction in serum prolactin | [5] |
In Vitro Studies
| Cell Model | Quinpirole HCl Concentration | Effect on Prolactin Release | Reference |
| Perifused Rat Anterior Pituitary Cells | 10⁻¹² - 10⁻¹⁰ M | Stimulation of prolactin release | [6] |
| Rat Anterior Pituitary Cells | 10⁻⁸ - 10⁻⁶ M | Reduction in mean plaque size (inhibition) | [4] |
| Rat Anterior Pituitary Cells | 10⁻¹² - 10⁻¹⁰ M | Increased mean plaque area (stimulation) | [4] |
Experimental Protocols
In Vivo Protocol: Inhibition of Prolactin Secretion in Rats
This protocol describes the procedure for administering this compound to rats to study its inhibitory effect on prolactin secretion.
Materials:
-
This compound
-
Sterile saline
-
Male Wistar rats (or other appropriate strain)
-
Syringes and needles for injection
-
Blood collection tubes (e.g., with EDTA or serum separator)
-
Centrifuge
-
Pipettes and tips
-
Prolactin ELISA or RIA kit
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
(Optional) Induction of Hyperprolactinemia: To study the effect of quinpirole on elevated prolactin levels, hyperprolactinemia can be induced. For example, by daily treatment with estradiol (35 µg/kg/day for 3 days) or a single intraperitoneal injection of α-methyl-p-tyrosine (α-MT, 300 mg/kg).[5]
-
Preparation of Quinpirole Solution: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Administer this compound via subcutaneous injection at doses ranging from 25 to 250 µg/kg.[5] A control group should receive a vehicle (saline) injection.
-
Blood Collection: Collect blood samples at various time points post-injection (e.g., 0, 30, 60, and 120 minutes) to establish a time-course of the effect.
-
Serum Preparation: Allow blood to clot and then centrifuge to separate the serum.
-
Prolactin Measurement: Measure serum prolactin levels using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Analyze the changes in prolactin levels over time and between different dose groups.
In Vitro Protocol: Biphasic Effect of Quinpirole on Cultured Pituitary Cells
This protocol details the methodology for treating primary cultures of rat anterior pituitary cells with this compound to observe its biphasic (stimulatory and inhibitory) effects on prolactin secretion.
Materials:
-
This compound
-
Female rats (e.g., Wistar or Sprague-Dawley)
-
Cell culture medium and supplements
-
Enzymes for tissue dissociation (e.g., trypsin, collagenase)
-
Cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Pipettes and tips
-
Prolactin ELISA or RIA kit, or reagents for Reverse Hemolytic Plaque Assay
Procedure:
-
Cell Isolation: Isolate anterior pituitary glands from rats and enzymatically disperse them into single cells.
-
Cell Culture: Plate the cells in appropriate culture dishes and maintain them in a humidified incubator for 2-3 days to allow for recovery and attachment.
-
Preparation of Quinpirole Dilutions: Prepare a range of this compound concentrations in culture medium, from very low (e.g., 10⁻¹² M) to higher concentrations (e.g., 10⁻⁶ M).[4][6]
-
Treatment: Replace the culture medium with the medium containing the different concentrations of quinpirole. Include a vehicle control group. Incubate for a predetermined period (e.g., 4 hours).
-
Sample Collection: Collect the culture supernatant from each well.
-
Prolactin Measurement: Measure the concentration of prolactin in the supernatant using a suitable assay. The Reverse Hemolytic Plaque Assay can also be used to assess secretion from individual cells.[4]
-
Data Analysis: Compare the prolactin levels across the different quinpirole concentrations to determine the dose-response relationship.
Prolactin Measurement Techniques
A crucial aspect of these studies is the accurate quantification of prolactin. Several methods are available:
-
Radioimmunoassay (RIA): A highly sensitive and specific method that uses a radiolabeled antigen to quantify the amount of prolactin in a sample.[7][10][11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common and robust method that uses an enzyme-linked antibody to detect and quantify prolactin.
-
Reverse Hemolytic Plaque Assay (RHPA): This technique allows for the detection of prolactin secretion from individual lactotrophs. It is particularly useful for studying the heterogeneity of secretory responses within a cell population.[4][12][13][14]
Conclusion
This compound is a potent and selective D2 receptor agonist that serves as a critical tool in the study of prolactin secretion. Its well-characterized inhibitory effects at higher concentrations are useful for modeling the therapeutic action of dopamine agonists in hyperprolactinemia. Furthermore, its paradoxical stimulatory effect at very low concentrations provides a unique opportunity to explore the nuances of D2 receptor signaling. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments to further elucidate the complex regulation of prolactin secretion.
References
- 1. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 2. Age-related alterations in prolactin secretion by individual cells as assessed by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The stimulatory and inhibitory effects of this compound, D2-dopamine receptor agonist, on secretion of prolactin as assessed by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of putative dopamine D3 receptor agonists, 7-OH-DPAT and quinpirole, on prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulatory effects of this compound, D2-dopamine receptor agonist, at low concentrations on prolactin release in female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aminer.cn [aminer.cn]
- 8. Dopamine Inhibits Basal Prolactin Release in Pituitary Lactotrophs through Pertussis Toxin-Sensitive and -Insensitive Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
- 10. Radioimmunoassay for Rat Prolactin∗ | Semantic Scholar [semanticscholar.org]
- 11. Radioimmunoassay of rat prolactin comparing prolactin obtained from anterior pituitary organ culture with that distributed by the National Institute of Arthritis and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Adaptation of the reverse hemolytic plaque assay to electron microscopy: a study of the individual secretory activity in prolactin cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reverse hemolytic plaque assays: versatility in the study of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Quinpirole Hydrochloride in Preclinical Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinpirole (B1680403) hydrochloride is a selective dopamine (B1211576) D2/D3 receptor agonist widely utilized in preclinical research to investigate the pathophysiology of Parkinson's disease (PD) and to evaluate potential therapeutic agents.[1] Its ability to stimulate dopamine receptors allows for the study of motor control, neuroprotective pathways, and the effects of dopaminergic stimulation in animal models that mimic the dopamine-depleted state of PD. These application notes provide an overview of the use of quinpirole in common PD models, detailed experimental protocols, and a summary of expected quantitative outcomes.
Mechanism of Action
Quinpirole primarily acts as an agonist at D2 and D3 dopamine receptors, with a lower affinity for D4 receptors. In the context of Parkinson's disease models, its effects are multifaceted:
-
Postsynaptic D2 Receptor Stimulation: In dopamine-depleted states, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), quinpirole directly stimulates postsynaptic D2 receptors in the striatum, partially compensating for the lack of endogenous dopamine and leading to improvements in motor function.[1]
-
Presynaptic Autoreceptor Modulation: At lower doses, quinpirole can preferentially act on presynaptic D2 autoreceptors, leading to a decrease in dopamine synthesis and release, which can result in a biphasic dose-response on locomotor activity.[1][2]
-
Neuroprotective Signaling Pathways: Recent studies have shown that quinpirole can exert neuroprotective effects by activating heterodimers of the growth hormone secretagogue receptor 1a (GHS-R1a) and the dopamine D2 receptor (D2R).[3][4][5] This activation promotes the survival of dopaminergic neurons by modulating the cAMP response element-binding protein (CREB) signaling pathway, which in turn increases the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[3][4][5][6]
Data Presentation: Quantitative Effects of Quinpirole
The following tables summarize the quantitative data on the effects of quinpirole hydrochloride in various preclinical models of Parkinson's disease.
Table 1: Effects of Quinpirole on Motor Behavior in Parkinson's Disease Models
| Animal Model | Behavioral Test | Quinpirole Dose | Route of Administration | Observed Effect | Reference |
| 6-OHDA-lesioned Rat | Rotational Behavior | Dose-dependent | i.p. | Increased contralateral rotations | [1] |
| MPTP-induced Mouse | Open Field Test | 1 mg/kg | i.p. | Significantly alleviated motor deficits | [3][4] |
| C57/BI6J Mouse | Open Field Test | 0.1 mg/kg & 1 mg/kg | i.p. | Biphasic: initial hypoactivity followed by hyperactivity | [7] |
| ICR Mouse | Open Field Test | 0.5 mg/kg & 1 mg/kg | i.p. | Initial decrease in locomotor activity, followed by an increase | [2] |
Table 2: Neurochemical and Molecular Effects of Quinpirole in MPTP-induced Parkinson's Disease Mouse Model
| Analyte | Brain Region | Quinpirole Treatment | Outcome | Reference |
| Extracellular Dopamine | Striatum | 1 mg/kg, i.p. | Increased by 155.1% compared to MPTP group | [3][6] |
| Tyrosine Hydroxylase (TH) Protein Levels | Substantia Nigra | 1 mg/kg, i.p. | Increased by 69.1% compared to MPTP group | [6] |
| p-CREB/CREB Ratio | Substantia Nigra | 1 mg/kg, i.p. | Increased by 177.4% compared to MPTP group | [3][6] |
Experimental Protocols
Protocol 1: Induction of Parkinsonism using the MPTP Mouse Model and Quinpirole Treatment
This protocol describes the induction of a Parkinson's-like phenotype in mice using MPTP and subsequent treatment with quinpirole to assess its neuroprotective and motor-rescuing effects.
Materials:
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound (Tocris Bioscience)
-
Sterile 0.9% saline
-
C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for injections and behavioral testing
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
MPTP Administration (Acute Regimen):
-
Quinpirole Treatment:
-
Behavioral Assessment (Open Field Test):
-
Perform behavioral testing at various time points (e.g., 0.5, 1, 2, 4, and 6 hours) after the final quinpirole injection.[6]
-
Place the mouse in the center of an open field arena and record its activity for a set duration (e.g., 30-60 minutes).
-
Analyze parameters such as total distance traveled, velocity, and time spent in the center versus the periphery.
-
-
Tissue Collection and Analysis:
-
At the end of the study (e.g., 7 days after MPTP administration), euthanize the mice and collect brain tissue.
-
Process the substantia nigra and striatum for neurochemical analysis (e.g., HPLC for dopamine levels) or immunohistochemistry for TH-positive neurons.
-
Protocol 2: Assessment of Rotational Behavior in the 6-OHDA-Lesioned Rat Model
This protocol details the induction of unilateral lesions in the rat brain with 6-OHDA and the subsequent assessment of quinpirole-induced rotational behavior, a key indicator of dopamine receptor supersensitivity.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)
-
Desipramine (B1205290) hydrochloride (to protect noradrenergic neurons)
-
This compound
-
Sterile 0.9% saline containing 0.02% ascorbic acid (to prevent 6-OHDA oxidation)
-
Stereotaxic apparatus
-
Automated rotometer or a circular arena for observation
Procedure:
-
Animal Preparation and Stereotaxic Surgery:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Inject 6-OHDA into the medial forebrain bundle or the substantia nigra of one hemisphere. The contralateral side serves as a control.
-
-
Post-operative Recovery: Allow the animals to recover for at least two weeks to ensure lesion stabilization.
-
Quinpirole Administration and Rotational Behavior Assessment:
-
Administer quinpirole at various doses (e.g., 0.05, 0.1, 0.5 mg/kg, i.p.) to elicit a dose-response curve.
-
Place the rat in the rotometer or observation arena immediately after injection.
-
Record the number of full 360° turns in the contralateral direction (away from the lesioned side) for a period of 60-90 minutes.
-
-
Data Analysis: Express the data as net contralateral turns per minute. A significant increase in contralateral rotations indicates successful lesioning and a dopaminergic effect of quinpirole.
Visualizations
Signaling Pathway
References
- 1. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moodandemotion.org [moodandemotion.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. researchgate.net [researchgate.net]
- 5. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson's disease mouse model through activating GHS-R1a/D2R heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for Quinpirole-Induced Hyperactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing a dose-response curve for quinpirole-induced hyperactivity in rodent models. Quinpirole (B1680403), a selective D2/D3 dopamine (B1211576) receptor agonist, is widely used to study dopamine system function and its role in various neuropsychiatric disorders. Understanding its dose-dependent effects on locomotor activity is crucial for preclinical drug development and behavioral neuroscience research. This application note includes detailed experimental protocols for the open field test, a summary of expected quantitative data, and visual representations of the experimental workflow and the underlying signaling pathway.
Introduction
Dopamine is a key neurotransmitter involved in regulating motor function, motivation, and reward. The D2 dopamine receptor subtype is a primary target for many antipsychotic and psychostimulant drugs. Quinpirole, by stimulating D2/D3 receptors, induces a characteristic biphasic effect on locomotor activity: low doses typically suppress activity, while higher doses lead to hyperactivity.[1] Establishing a full dose-response curve is essential to determine the threshold, potency (ED50), and maximal effect of quinpirole, providing a quantitative measure of its in vivo activity. This information is critical for designing and interpreting studies aimed at evaluating novel therapeutic agents that modulate the dopamine system.
Data Presentation
The following table summarizes representative quantitative data for quinpirole-induced changes in locomotor activity in mice, as measured by total distance traveled in an open field test. It is important to note that the magnitude of the response can vary depending on the specific rodent strain, age, and experimental conditions.
| Quinpirole Dose (mg/kg) | Mean Total Distance Traveled (cm) ± SEM | Percent Change from Vehicle |
| Vehicle (Saline) | 1500 ± 120 | 0% |
| 0.05 | 1350 ± 110 | -10% |
| 0.1 | 1200 ± 100 | -20% |
| 0.5 | 2500 ± 200 | +67% |
| 1.0 | 4500 ± 350 | +200% |
| 2.0 | 4200 ± 320 | +180% |
Note: The data presented here are hypothetical and compiled for illustrative purposes based on trends reported in the literature. Actual results may vary.
Experimental Protocols
Protocol: Establishing a Dose-Response Curve for Quinpirole-Induced Hyperactivity using the Open Field Test
This protocol details the steps for assessing locomotor activity in mice following the administration of various doses of quinpirole.
1. Materials and Reagents
-
Quinpirole hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
Rodent animal model (e.g., C57BL/6 mice, male, 8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm, made of non-reflective material)
-
Automated activity monitoring system with infrared beams or video tracking software
-
Standard laboratory animal cages
-
Syringes and needles for intraperitoneal (i.p.) injection
-
70% ethanol (B145695) for cleaning
2. Animal Handling and Habituation
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Handle the animals for at least 3 days prior to the experiment to acclimate them to the researcher.
-
On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the procedure to allow for acclimation to the new environment.
3. Drug Preparation
-
Prepare a stock solution of this compound in sterile 0.9% saline.
-
On the day of the experiment, prepare serial dilutions from the stock solution to achieve the desired final doses (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 mg/kg).
-
The injection volume should be consistent across all groups (e.g., 10 ml/kg).
4. Experimental Procedure
-
Baseline Activity (Optional but Recommended): Place each animal in the center of the open field arena and record its locomotor activity for a 30-minute baseline period. This can help to identify animals with outlier baseline activity levels.
-
Drug Administration:
-
Administer the prepared doses of quinpirole or vehicle via intraperitoneal (i.p.) injection.
-
A between-subjects design is recommended, with a separate group of animals for each dose and the vehicle control (n = 8-12 animals per group).
-
-
Locomotor Activity Recording:
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a period of 60 to 120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
-
Data Collection and Analysis:
-
Quantify the locomotor activity data using the automated tracking system's software.
-
Data is typically binned into time intervals (e.g., 5-minute blocks) to observe the time course of the drug effect.
-
Calculate the mean and standard error of the mean (SEM) for each dose group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare each dose group to the vehicle control.
-
Plot the dose-response curve with the dose on the x-axis (log scale) and the locomotor activity parameter on the y-axis.
-
Calculate the ED50 value using non-linear regression analysis.
-
5. Arena Cleaning
-
Thoroughly clean the open field arena with 70% ethanol between each animal to eliminate olfactory cues.
Visualizations
Experimental Workflow
Quinpirole Signaling Pathway
Discussion
The protocols and data presented in this application note provide a framework for reliably establishing a dose-response curve for quinpirole-induced hyperactivity. The biphasic nature of the quinpirole response, characterized by low-dose hypoactivity and high-dose hyperactivity, is a critical consideration in experimental design and data interpretation.[1] The underlying mechanism involves the activation of presynaptic D2 autoreceptors at low concentrations, which inhibits dopamine release, and the stimulation of postsynaptic D2 receptors at higher concentrations, leading to increased downstream signaling and locomotor activity.
The signaling pathway diagram illustrates the canonical G-protein coupled receptor cascade initiated by quinpirole binding to the D2 receptor. This includes the inhibition of adenylyl cyclase and the activation of the PI3K/Akt pathway, which in turn inhibits GSK3β.[2][3] These signaling events ultimately modulate neuronal excitability and gene expression, leading to the observed behavioral changes.
By following the detailed protocols and considering the provided data and pathway information, researchers can effectively characterize the dose-dependent effects of quinpirole and utilize this model to investigate the mechanisms of dopamine-related behaviors and the efficacy of novel therapeutic compounds.
References
Application Notes and Protocols for Chronic Quinpirole Hydrochloride Treatment in Sensitization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing chronic quinpirole (B1680403) hydrochloride treatment schedules for inducing behavioral and neurochemical sensitization in preclinical models. The protocols detailed below are compiled from established methodologies in the field to ensure robustness and reproducibility.
Introduction
Quinpirole hydrochloride is a selective dopamine (B1211576) D2/D3 receptor agonist widely used to model behavioral sensitization, a phenomenon characterized by an augmented behavioral response to a drug following its repeated administration. This process is thought to underlie aspects of drug addiction and other neuropsychiatric disorders. These protocols will cover treatment schedules, behavioral assessment, and neurochemical analysis relevant to quinpirole sensitization studies.
Table 1: Summary of Chronic this compound Treatment Schedules for Sensitization
| Animal Model | Quinpirole HCl Dose (mg/kg) | Route of Administration | Treatment Frequency | Treatment Duration | Key Behavioral Outcomes | Neurochemical Correlates | Reference(s) |
| Rat (Long-Evans) | 0.5 | Subcutaneous (s.c.) | Twice weekly | 10 injections | Increased locomotor activity | Not specified | [1][2] |
| Rat (Long-Evans) | 0.5 | Subcutaneous (s.c.) | Daily | 9 injections | Increased locomotor activity | Not specified | [3] |
| Rat (Sprague Dawley) | 0.5 | Not specified | Twice weekly | 5 weeks | Compulsive checking behavior | Alterations in dopamine efflux in the nucleus accumbens | [4] |
| Mouse (ICR) | 0.5 | Intraperitoneal (i.p.) | Single injection | 3 days of observation | Increased locomotor activity in the dark phase | Not specified | [5] |
| Hamster (Female) | 1.5 | Not specified | Twice weekly | 7 weeks | Increased pouching behavior, disrupted prepulse inhibition | Enhanced D1 dopamine receptor-stimulated adenylate cyclase activity in the caudate-putamen | [6] |
| Rat | 0.025 (presynaptic dose) | Not specified | Every 3 days | 10 injections | No locomotor sensitization | Not specified | [7] |
| Rat | 0.5 (postsynaptic dose) | Not specified | Every 3 days | 10 injections | Locomotor sensitization | Not specified | [7] |
Experimental Protocols
Protocol 1: Induction of Locomotor Sensitization in Rats
This protocol describes the induction of locomotor sensitization using a chronic quinpirole treatment regimen.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal weighing scale
-
Syringes and needles for subcutaneous injection
-
Open field apparatus (e.g., 40 x 40 x 35 cm Plexiglas chambers) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).[8]
Procedure:
-
Animal Acclimation: House male Long-Evans rats individually in a temperature-controlled colony room with a 12-hour light-dark cycle and ad libitum access to food and water. Allow at least one week for acclimation to the housing conditions before the start of the experiment. Handle the rats daily for several days leading up to the experiment to minimize stress.[8]
-
Habituation: On the day before the first injection, place each rat in the open field apparatus for a 30-60 minute habituation session to minimize novelty-induced hyperactivity.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.5 mg/mL for a 1 mL/kg injection volume). Prepare fresh solutions on each injection day.
-
Chronic Treatment Schedule:
-
Administer quinpirole (0.5 mg/kg, s.c.) or saline vehicle to the control group.
-
Repeat the injections according to the chosen schedule (e.g., twice weekly for 5 weeks, for a total of 10 injections).[1][2]
-
Administer all injections in the testing environment to study context-dependent sensitization.[1]
-
-
Locomotor Activity Measurement:
-
Immediately after each injection, place the rat in the open field apparatus.
-
Record locomotor activity for a predefined period, typically 60-120 minutes.
-
The primary dependent measure is the total distance traveled (in cm). Other measures such as the number of horizontal and vertical movements can also be quantified.
-
-
Expression of Sensitization:
-
After a withdrawal period (e.g., 3 to 15 days after the last injection), administer a challenge dose of quinpirole (e.g., 0.5 mg/kg, s.c.) to all animals (both the chronic quinpirole and chronic saline groups).[2]
-
Measure locomotor activity as described above. A significantly greater locomotor response in the chronic quinpirole group compared to the chronic saline group indicates the expression of sensitization.
-
Protocol 2: Assessment of Stereotyped Behavior
This protocol outlines a method for the observational assessment of stereotyped behaviors induced by chronic quinpirole treatment.
Materials:
-
Same as Protocol 1.
-
Video recording equipment.
-
Behavioral scoring software or checklist.
Procedure:
-
Induction of Sensitization: Follow the chronic quinpirole treatment schedule as described in Protocol 1.
-
Behavioral Observation:
-
On selected treatment days (e.g., the first and last injection days) and during the sensitization expression test, video record the animals in the open field.
-
A trained observer, blind to the experimental conditions, should score the videos for stereotyped behaviors.[9]
-
-
Stereotypy Rating (Time-Sampling Method):
-
Observe each animal for a brief period (e.g., 1 minute) at regular intervals (e.g., every 5 or 10 minutes) throughout the session.[9]
-
During each observation period, record the presence or absence of specific stereotyped behaviors. A comprehensive list of such behaviors can be found in the literature.[9]
-
Common quinpirole-induced stereotypies include:
-
Oral stereotypies: Repetitive, non-nutritive licking, gnawing, or mouthing of the cage walls or floor.
-
Repetitive head movements: Side-to-side or up-and-down head weaving.
-
Focused sniffing: Intense, repetitive sniffing of a specific location.
-
Repetitive locomotion: Invariant, circular patterns of movement (circling).
-
-
-
Data Analysis: The data can be expressed as the percentage of observation periods in which a specific stereotyped behavior was present.
Protocol 3: Neurochemical Analysis of Dopamine and its Metabolites
This protocol provides a general workflow for the analysis of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue following chronic quinpirole treatment using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
Chronic quinpirole- and saline-treated animals.
-
Brain dissection tools.
-
Liquid nitrogen or dry ice for snap-freezing.
-
-80°C freezer for tissue storage.
-
Tissue homogenizer.
-
Refrigerated centrifuge.
-
HPLC system with an electrochemical detector.
-
C18 reverse-phase column.
-
Mobile phase (e.g., sodium acetate, octanesulfonic acid, EDTA, acetonitrile, acetic acid).[10]
-
Standards for DA, DOPAC, and HVA.
Procedure:
-
Tissue Collection:
-
At the desired time point after the final quinpirole or saline injection, euthanize the animals.
-
Rapidly dissect the brain regions of interest (e.g., striatum, nucleus accumbens) on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen or on dry ice and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a suitable buffer (e.g., a solution containing a stabilizer like perchloric acid and ascorbic acid).[11]
-
Centrifuge the homogenates at high speed (e.g., 10,000 rpm) at 4°C for 10-20 minutes to pellet proteins.[11]
-
Collect the supernatant, which contains the monoamines.
-
-
HPLC-ECD Analysis:
-
Inject a small volume (e.g., 5-20 µL) of the supernatant into the HPLC system.[11]
-
Separate the monoamines using a C18 reverse-phase column with an appropriate mobile phase.
-
Detect DA, DOPAC, and HVA using an electrochemical detector set at an optimal oxidative potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of DA, DOPAC, and HVA standards.
-
Quantify the concentrations in the tissue samples by comparing their peak areas to the standard curve.
-
Normalize the data to the weight of the tissue sample (e.g., ng/mg of tissue).
-
Visualizations
Caption: Experimental workflow for a typical quinpirole sensitization study.
Caption: Simplified signaling pathway of quinpirole-induced D2 receptor activation.
References
- 1. Locomotor sensitization to quinpirole: environment-modulated increase in efficacy and context-dependent increase in potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor sensitization to quinpirole in rats: effects of drug abstinence and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinpirole-induced behavioral sensitization is enhanced by prior scheduled exposure to sucrose: A multi-variable examination of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validity of Quinpirole Sensitization Rat Model of OCD: Linking Evidence from Animal and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 6. Repeated quinpirole treatments produce neurochemical sensitization and associated behavioral changes in female hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic stimulation and development of locomotor sensitization to the dopamine agonist quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Quinpirole Hydrochloride Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinpirole (B1680403) hydrochloride is a potent and selective agonist for the D2 and D3 dopamine (B1211576) receptors, making it a critical tool in neuroscience research and drug discovery.[1] Accurate and consistent preparation of quinpirole hydrochloride stock solutions is paramount for obtaining reliable and reproducible results in in vitro assays. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
This compound is a white powder that is soluble in water and DMSO.[2] The molecular weight of the compound is 255.79 g/mol . It is important to note that the batch-specific molecular weight may vary due to hydration, which can affect the solvent volumes required for preparing stock solutions. Always refer to the Certificate of Analysis for the batch-specific molecular weight.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 255.79 g/mol | |
| Solubility in Water | Up to 100 mM (25.58 mg/mL) | |
| Solubility in DMSO | Up to 25 mM (6.39 mg/mL) | |
| Purity | ≥98% | |
| Storage (Powder) | Desiccate at -20°C | |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months | [3][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution in water. The concentration can be adjusted based on experimental needs.
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter (optional, for sterilization)
Step-by-Step Procedure
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 255.79 g/mol = 2.5579 mg
-
-
Weigh the powder: Carefully weigh out 2.56 mg of this compound powder using an analytical balance.
-
Dissolve in water: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution to aid dissolution.[1][3]
-
Sterilization (optional but recommended): If the stock solution is to be used in cell-based assays, it is advisable to sterilize it by passing it through a 0.22 µm sterile syringe filter.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[3][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Diagrams
Experimental Workflow
Caption: Workflow for preparing this compound stock solutions.
Quinpirole Signaling Pathway
Caption: Simplified signaling pathway of quinpirole via the D2 receptor.
Conclusion
The protocols and data provided in this application note offer a comprehensive guide for the accurate and reliable preparation of this compound stock solutions for in vitro assays. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Behavioral Results with Quinpirole Hydrochloride
Welcome to the technical support center for researchers utilizing quinpirole (B1680403) hydrochloride in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a biphasic locomotor response (initial hypoactivity followed by hyperactivity) after quinpirole administration?
A1: This is a well-documented phenomenon with quinpirole. The initial hypoactivity is often attributed to the activation of presynaptic D2 autoreceptors, which inhibits dopamine (B1211576) synthesis and release. As the concentration of quinpirole increases at the postsynaptic receptors, or with the progression of time, the activation of postsynaptic D2/D3 receptors leads to increased locomotor activity.[1][2][3] The timing and magnitude of these phases can be influenced by the dose, route of administration, and animal strain.[2][3][4][5]
Q2: My results show significant variation between different animal strains. Is this normal?
A2: Yes, strain-dependent differences in behavioral responses to quinpirole are common.[4][5] Genetic variations can lead to differences in dopamine receptor density, distribution, and signaling efficiency, all of which can alter the drug's effect. It is crucial to use a consistent and clearly reported animal strain throughout a study to minimize this source of variability.
Q3: I am not observing the expected stereotyped behaviors at higher doses. What could be the reason?
A3: Several factors could contribute to this. The dose might not be high enough to induce stereotypy in your specific animal model. The observation period might be too short, as stereotypies may emerge after a period of hyperactivity.[1][6] Additionally, the specific type of stereotypy can vary, from repetitive sniffing and head movements to more intense licking and biting.[7] Chronic administration of quinpirole can also lead to a downregulation of stereotyped behavior over time.[8]
Q4: How does the route of administration impact the behavioral effects of quinpirole?
A4: The route of administration is a critical variable. Systemic injections (e.g., intraperitoneal, subcutaneous) will have widespread effects throughout the brain and periphery, leading to a complex behavioral profile. In contrast, local microinjections into specific brain regions (e.g., nucleus accumbens, ventral tegmental area) can elicit more targeted and sometimes opposite effects, by isolating the drug's action to a particular neural circuit.[4][5][9][10]
Q5: Can the time of day when I conduct my experiments affect the results?
A5: Yes, circadian rhythms can influence the dopaminergic system and, consequently, the behavioral response to quinpirole. For nocturnal animals like rats and mice, conducting experiments during their active (dark) phase may yield different results compared to their inactive (light) phase.[11][12] Consistency in the timing of drug administration and behavioral testing is essential.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent preparation of quinpirole solutions. Use a precise method for calculating and administering the dose based on individual animal weight. |
| Variable Injection Stress | Handle all animals consistently and gently during injections to minimize stress-induced alterations in baseline activity. Acclimatize animals to the injection procedure. |
| Environmental Factors | Maintain consistent lighting, temperature, and noise levels in the testing room. Ensure the testing arenas are cleaned thoroughly between animals to remove olfactory cues. |
| Animal Strain/Sub-strain Differences | Verify and report the exact strain and sub-strain of the animals used. If sourcing from different vendors, be aware of potential genetic drift. |
| Time Course Mismatch | The time window for locomotor assessment may not be capturing the intended phase of the drug's effect. Conduct a pilot study to determine the optimal time course for your specific dose and animal model.[2][3] |
Issue 2: Lack of Expected Behavioral Sensitization with Chronic Dosing
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing Regimen | The dose or frequency of administration may be insufficient to induce sensitization. Review the literature for established sensitization protocols with your chosen animal model. A common dose for inducing sensitization in rats is 0.5 mg/kg.[13][14][15][16] |
| Insufficient "Washout" Period | The expression of sensitization can be influenced by the duration of the drug-free period following chronic treatment. Some studies show that sensitization to quinpirole is stable and not significantly affected by a 2-week abstinence period.[17] |
| Behavioral Ceiling Effect | The measure of locomotor activity may be reaching a maximum, preventing the observation of further increases. Consider using a larger testing arena or a behavioral paradigm that is less prone to ceiling effects. |
| Sex Differences | Female rodents can exhibit a greater locomotor response to quinpirole, which may influence the development and expression of sensitization.[17] Ensure your experimental groups are balanced for sex or analyze the data separately. |
Data Summary Tables
Table 1: Dose-Dependent Effects of Quinpirole on Locomotor Activity in Rodents (Acute Systemic Administration)
| Dose Range (mg/kg) | Typical Behavioral Effect | Animal Model | Reference(s) |
| 0.03 - 0.1 | Decreased Locomotion (Hypoactivity) | Rats | [2] |
| 0.2 | Decreased Offensive Behavior (No effect on motility) | Mice | [18] |
| 0.3 | Impaired Reversal Learning (Increased perseverative responding) | Rats | [19] |
| 0.5 | Initial Hypoactivity, followed by Hyperactivity | Rats, Mice | [2][3][20] |
| 0.8 | Increased Defensive/Submissive Behavior | Mice | [18] |
| 1.0 | Biphasic: Immobility followed by Hyperactivity & Stereotypy | Mice | [1][6] |
| 1.5 - 3.0 | Decreased Locomotion | SLA16 Rats | [4][5] |
| 8.0 | Increased Locomotion (Hyperactivity) | Rats | [2] |
Table 2: Effects of Quinpirole Microinjections on Behavior
| Brain Region | Dose | Behavioral Effect | Animal Model | Reference(s) |
| Ventral Hippocampus | Not specified | Decreased Locomotor Activity | Rats | [4][5] |
| Nucleus Accumbens | Not specified | Dose-dependent reduction in exploratory locomotion | Rats | [10] |
| Ventral Pallidum | 0.1 - 1.0 µg | Increased Dopamine Population Activity (delayed onset) | Rats | [9] |
| Ventral Pallidum | 1.0 µg | Long-duration increase in locomotion | Rats | [9] |
| Ventral Pallidum | 5.0 µg | Decreased Dopamine Population Activity, Place Aversion, Acute reduction in locomotor activity | Rats | [9] |
| Ventral Tegmental Area | 1.0 µg/µl | Reduced Premature Responses (Impulsivity) | Rats | [21] |
Experimental Protocols
Protocol 1: Assessment of Biphasic Locomotor Response to Acute Quinpirole
Objective: To characterize the dose- and time-dependent effects of a single quinpirole injection on locomotor activity.
Materials:
-
Quinpirole hydrochloride (dissolved in 0.9% saline)
-
Experimental animals (e.g., C57Bl/6J mice or Sprague-Dawley rats)
-
Open field arenas equipped with automated activity monitoring systems
-
Syringes and needles for injection
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment. Handle animals for several days prior to testing to reduce stress.
-
Habituation: Place each animal in the open field arena for a 30-60 minute habituation period to establish a stable baseline of activity.
-
Drug Administration: At the end of the habituation period, remove the animals, weigh them, and administer this compound or vehicle (saline) via intraperitoneal (IP) or subcutaneous (SC) injection. Use a range of doses (e.g., 0.05, 0.5, and 1.0 mg/kg) to capture the biphasic effect.
-
Locomotor Activity Recording: Immediately after injection, return the animals to the open field arenas and record locomotor activity continuously for at least 120 minutes.
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5- or 10-minute intervals) to observe the temporal changes in activity. Compare the activity levels of the different dose groups to the vehicle control group at each time point.
Protocol 2: Induction of Behavioral Sensitization to Quinpirole
Objective: To induce a sensitized locomotor response to quinpirole through repeated administration.
Materials:
-
This compound (dissolved in 0.9% saline)
-
Experimental animals (e.g., Long-Evans rats)
-
Activity monitoring cages
-
Syringes and needles for injection
Procedure:
-
Pre-treatment Phase: Administer quinpirole (e.g., 0.5 mg/kg, SC) or vehicle to the animals every 3-4 days for a total of 8-10 injections.[13][14][15] Place the animals in the activity cages immediately after each injection and record locomotor activity for 90-120 minutes.
-
Abstinence Period: Following the last injection of the pre-treatment phase, leave the animals undisturbed in their home cages for a designated period (e.g., 3-15 days).[17]
-
Challenge Day: Administer a challenge dose of quinpirole (the same dose as in the pre-treatment phase) to all animals (both the quinpirole-pretreated group and the vehicle-pretreated group).
-
Locomotor Activity Recording: Immediately after the challenge injection, place the animals in the activity cages and record locomotor activity for 90-120 minutes.
-
Data Analysis: Compare the locomotor response to the quinpirole challenge in the quinpirole-pretreated group with their response on the first day of the pre-treatment phase. Also, compare their response to that of the vehicle-pretreated group on the challenge day. A significantly greater locomotor response in the quinpirole-pretreated group indicates behavioral sensitization.
Visualizations
Caption: Simplified signaling pathway of quinpirole at dopaminergic synapses.
Caption: A logical workflow for troubleshooting inconsistent quinpirole behavioral data.
References
- 1. Hyperactivity induced by the dopamine D2/D3 receptor agonist quinpirole is attenuated by inhibitors of endocannabinoid degradation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic effect of D-2 agonist quinpirole on locomotion and movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodandemotion.org [moodandemotion.org]
- 4. The Quinpirole Hypolocomotive Effects are Strain and Route of Administration Dependent in SHR and SLA16 Isogenic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Dopamine D-1 receptor agonists combined with the selective D-2 agonist quinpirole facilitate the expression of oral stereotyped behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of administration of dopamine D2 agonist quinpirole on exploratory locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 12. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamics of behavioral sensitization induced by the dopamine agonist quinpirole and a proposed central energy control mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Longlasting consequences of chronic treatment with the dopamine agonist quinpirole for the undrugged behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral sensitization to quinpirole is not associated with increased nucleus accumbens dopamine overflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Locomotor sensitization to quinpirole in rats: effects of drug abstinence and sex | Semantic Scholar [semanticscholar.org]
- 18. Behavioral profile of quinpirole in agonistic encounters between male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine D2/D3 receptor agonist quinpirole impairs spatial reversal learning in rats: investigation of D3 receptor involvement in persistent behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of quinpirole in the ventral tegmental area on impulsive behaviour during performance on the five-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinpirole Hydrochloride Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinpirole (B1680403) hydrochloride. The focus is on optimizing dosage to achieve desired experimental outcomes while avoiding or mitigating adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for quinpirole hydrochloride?
Quinpirole is a selective dopamine (B1211576) D2 and D3 receptor agonist.[1] It is widely used in research to study the roles of these receptors in various physiological and pathological processes.[1] Its action can be complex, with effects mediated by both presynaptic autoreceptors, which inhibit dopamine release, and postsynaptic receptors.[2][3]
Q2: What are the common adverse or unintended effects of quinpirole administration in preclinical studies?
The most commonly reported effects are dose-dependent changes in locomotor activity, stereotyped behaviors, and cardiovascular responses.
-
Locomotor Activity: Quinpirole often exhibits a biphasic effect on locomotion. Lower doses can decrease locomotor activity, an effect thought to be mediated by presynaptic autoreceptors, while higher doses typically increase locomotion.[3][4] However, some studies report an initial suppression of activity even at higher doses, followed by hyperactivity.[4]
-
Stereotyped Behaviors: Higher doses of quinpirole can induce stereotyped behaviors such as sniffing, rearing, grooming, and jumping.[3][5]
-
Cardiovascular Effects: In some animal models like conscious dogs, intravenous quinpirole has been shown to cause a decrease in blood pressure and a marked increase in heart rate.[6]
Q3: What is a typical starting dose for quinpirole in rodents?
A typical starting dose for systemic administration (subcutaneous or intraperitoneal) in mice and rats ranges from 0.05 mg/kg to 1 mg/kg.[4][5][7] The optimal dose will depend on the specific research question, the animal species and strain, and the desired behavioral or physiological outcome. For intracranial infusions, doses are much lower, in the microgram range (e.g., 0.1 µg to 5.0 µg).[8][9]
Q4: How can I dissolve this compound for administration?
This compound is soluble in sterile saline (0.9%).[9] For some formulations, a vehicle solution of DMSO, Tween 80, and sterile saline (e.g., in a 1:1:8 ratio) has been used for subcutaneous administration.[5]
Troubleshooting Guide
Issue 1: High variability in behavioral responses between animals.
-
Possible Cause: Inconsistent drug administration, environmental factors, or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the route and technique of administration (e.g., subcutaneous, intraperitoneal) are consistent across all animals.
-
Control Environmental Conditions: Conduct behavioral testing at the same time of day and under consistent lighting and noise conditions.[7]
-
Acclimatize Animals: Allow animals to acclimatize to the housing and testing environment for a sufficient period before the experiment begins.[10]
-
Increase Sample Size: A larger number of animals per group can help to account for individual biological differences.
-
Issue 2: Observing sedation or hypoactivity when hyperactivity is expected.
-
Possible Cause: The dose of quinpirole may be too low, leading to a predominant effect on presynaptic D2 autoreceptors, which inhibits dopamine release and reduces motor activity.[3] Some studies also show an initial suppression of locomotor activity for a period (e.g., the first 30 minutes) before hyperactivity emerges.[4]
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Test a range of doses to determine the optimal concentration for inducing hyperactivity in your specific animal model and experimental setup.
-
Extend the Observation Period: Monitor locomotor activity for a longer duration (e.g., 90-120 minutes) to capture the potential delayed onset of hyperactivity.[5][10]
-
Issue 3: Excessive stereotyped behaviors are interfering with the primary behavioral measure.
-
Possible Cause: The administered dose of quinpirole is too high, leading to the emergence of strong, repetitive, and compulsive behaviors that can compete with the intended task.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose of quinpirole to a level that produces the desired effect on the primary measure without inducing confounding stereotyped behaviors.
-
Systematic Behavioral Scoring: If some level of stereotypy is unavoidable, use a validated scoring system to quantify these behaviors separately from your primary endpoint. This allows for statistical analysis of their potential confounding influence.
-
Data on Dose-Dependent Effects of Quinpirole
| Species/Strain | Route of Administration | Dose (mg/kg) | Observed Effects on Locomotion & Behavior | Reference |
| C57BL/6J Mice | Subcutaneous | 0.05, 0.1 | Dose-dependent decrease in locomotion and increased immobility in the first 50 minutes. | [5] |
| C57BL/6J Mice | Subcutaneous | 1 | Initial hypoactivity followed by significant hyperactivity (50-120 minutes); induction of stereotyped jumping and rearing. | [5] |
| ICR Mice | Intraperitoneal | 0.05 - 1 | Initial suppression of locomotor activity in the first 30 minutes. Doses of 0.5 mg/kg to 1 mg/kg were suggested as optimal for observing locomotor effects. | [4] |
| ICR Mice | Intraperitoneal | 0.5 | Increased total locomotor activity during the dark phase, with a potential dampening effect during the subsequent light phase. | [7] |
| Long-Evans Rats | Subcutaneous | 0.5 | Chronic administration led to a 6-fold increase in locomotor activity (behavioral sensitization). | [11] |
| Sprague-Dawley Rats | Single Dose | 1 | Increased forelimb steps and sniffing within 15 minutes, with some effects lasting up to 24 hours. | [12] |
Experimental Protocols
Protocol 1: Assessment of Quinpirole-Induced Locomotor Activity in Mice
-
Animal Acclimatization: House male C57BL/6J mice individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimatization to the facility.[5][10]
-
Drug Preparation: Dissolve this compound in a vehicle of DMSO, Tween 80, and sterile saline (1:1:8). Prepare doses of 0.05 mg/kg, 0.1 mg/kg, and 1 mg/kg. A vehicle-only solution should be prepared for the control group.
-
Administration: Administer the prepared solutions subcutaneously (s.c.) in a volume of 1 ml/kg.
-
Behavioral Testing (Open Field Test):
-
Data Analysis:
-
Analyze the data in time bins (e.g., 10-minute intervals) to observe the biphasic effects.[5]
-
Compare the quinpirole-treated groups to the vehicle control group using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests for individual comparisons.
-
Protocol 2: Quantification of Stereotyped Behaviors in Rats
-
Animal Model: Use male Long-Evans or Sprague-Dawley rats, handled for several days prior to the experiment to reduce stress.[10][12]
-
Drug Preparation: Dissolve this compound in 0.9% sterile saline to the desired concentration (e.g., 1 mg/kg).
-
Administration: Inject the quinpirole solution or saline vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Observation:
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, should score the videos.
-
Score specific stereotyped behaviors (e.g., sniffing, rearing, grooming, forelimb steps) based on frequency or duration within specific time intervals (e.g., every 5 minutes).[12]
-
-
Data Analysis: Use a non-parametric test (e.g., Mann-Whitney U test) or ANOVA, as appropriate, to compare the scores for each stereotyped behavior between the quinpirole and control groups.
Visualizations
Caption: Signaling pathway of Quinpirole at pre- and postsynaptic D2/D3 receptors.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Quinpirole - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moodandemotion.org [moodandemotion.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of quinpirole, a specific dopamine DA2 receptor agonist on the sympathoadrenal system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 8. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of quinpirole in the ventral tegmental area on impulsive behaviour during performance on the five-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Longlasting consequences of chronic treatment with the dopamine agonist quinpirole for the undrugged behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quinpirole Hydrochloride Solutions: A Technical Guide to Stability, Storage, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of quinpirole (B1680403) hydrochloride solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Solution Stability and Storage Conditions
Proper storage and handling of quinpirole hydrochloride solutions are critical to ensure their potency and stability for reliable experimental outcomes. While specific quantitative degradation data under various stress conditions is not extensively available in published literature, the following guidelines are based on manufacturer recommendations and general best practices for similar compounds.
General Storage Recommendations
For optimal stability, it is recommended to prepare fresh solutions for each experiment. If stock solutions must be prepared in advance, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] | |
| Water | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] | |
| PBS | -80°C | Up to 6 months (inferred) |
| -20°C | Up to 1 month (inferred) |
Note: For aqueous solutions, it is advisable to filter-sterilize (0.22 µm filter) before storage and use.
Factors Influencing Stability
Several factors can influence the stability of this compound in solution:
-
Temperature: Higher temperatures accelerate degradation. Long-term storage at room temperature is not recommended.
-
pH: As a weak base, the solubility and stability of this compound can be pH-dependent. Acidic conditions generally favor solubility.
-
Light: Exposure to light, particularly UV light, can potentially lead to photodegradation. It is recommended to store solutions in light-protecting containers.
-
Oxidation: Although not extensively documented for quinpirole, oxidative degradation can be a concern for many pharmaceutical compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 255.79 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile polypropylene tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study for this compound Solution
This protocol provides a framework for researchers to determine the stability of their specific this compound solutions under various stress conditions. This is particularly useful when quantitative stability data is required for a specific formulation or experimental setup.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Stress Conditions:
3. HPLC Analysis:
- Utilize a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) or methanol (B129727) is a common starting point.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
- Calculate the percentage of degradation at each time point relative to the initial concentration.
Table 2: Example Data Table for Forced Degradation Study
| Stress Condition | Time (hours) | Quinpirole HCl Peak Area | % Degradation |
| 0.1 N HCl at 60°C | 0 | 0 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 0.1 N NaOH at 60°C | 0 | 0 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂ at RT | 0 | 0 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Troubleshooting and FAQs
This section addresses common problems that researchers may encounter when working with this compound solutions.
Frequently Asked Questions (FAQs)
-
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
-
A1: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gentle warming and sonication can often help redissolve the compound.[2] If the solution is being prepared in a physiological buffer, the pH of the buffer may be too high, reducing the solubility of the weakly basic this compound. Consider preparing the stock solution in a more suitable solvent like water or DMSO and then diluting it into the final buffer just before use.
-
-
Q2: How should I handle this compound powder?
-
A2: this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
-
-
Q3: Can I reuse a stock solution that has been frozen and thawed multiple times?
-
A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and affect the accuracy of your experimental results. Aliquoting the stock solution into single-use vials is the best practice.
-
-
Q4: What are the known degradation products of this compound?
-
A4: The specific degradation products of this compound under various stress conditions are not well-documented in publicly available literature. A forced degradation study coupled with mass spectrometry (LC-MS) would be necessary to identify and characterize any potential degradants.
-
Troubleshooting Guide
Table 3: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected behavioral effects in animal models (e.g., biphasic locomotor response, stereotypy) | - Dose-dependent effects- Time-dependent effects- Route of administration- Animal strain, age, or sex- Diurnal rhythm variations | - Perform a dose-response study to determine the optimal dose for the desired effect.- Conduct a time-course experiment to characterize the onset and duration of the behavioral effects.[3] - Ensure consistent administration route and technique.- Report and consider the specific characteristics of the animal model used.- Be aware of and control for the time of day of drug administration and behavioral testing. |
| High variability in experimental results | - Inconsistent solution preparation- Solution degradation- Inaccurate dosing | - Ensure the compound is fully dissolved and the solution is homogeneous before administration.- Prepare fresh solutions for each experiment or use properly stored single-use aliquots.- Calibrate all pipettes and syringes regularly to ensure accurate dosing. |
| Precipitation of the compound upon dilution into aqueous buffers | - pH of the buffer is too high, reducing solubility.- The final concentration exceeds the solubility limit in the buffer. | - Prepare the stock solution in a suitable solvent (e.g., water or DMSO) and dilute it into the final buffer immediately before use.- Consider adjusting the pH of the final solution if it is compatible with the experimental design.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
Visualizing Mechanisms and Workflows
Quinpirole Signaling Pathway
Quinpirole is a potent D2/D3 dopamine (B1211576) receptor agonist. Upon binding, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Troubleshooting Experimental Variability Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues of high variability in experimental results when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diurnal rhythms in quinpirole-induced locomotor behaviors and striatal D2/D3 receptor levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperactivity induced by the dopamine D2/D3 receptor agonist quinpirole is attenuated by inhibitors of endocannabinoid degradation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor solubility of quinpirole hydrochloride in buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of quinpirole (B1680403) hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My quinpirole hydrochloride is not dissolving in my buffer. What could be the issue?
A1: Poor solubility of this compound in a buffer can be attributed to several factors:
-
pH of the Buffer: this compound is the salt of a weak base and is generally more soluble in acidic conditions. If your buffer has a neutral or alkaline pH, the solubility may be reduced.
-
Buffer Composition: While highly soluble in Phosphate Buffered Saline (PBS), interactions with other buffer components could potentially lead to precipitation.
-
Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.
-
Temperature: The solubility of chemical compounds is temperature-dependent. Attempting to dissolve it at a low temperature might hinder the process.
-
Purity of the Compound: Impurities in the this compound powder could affect its solubility.
Q2: I observed a precipitate after dissolving this compound in my buffer and storing it. What happened?
A2: Precipitation upon storage can occur due to:
-
Temperature Changes: A common reason for precipitation is storing a saturated or near-saturated solution at a lower temperature (e.g., 4°C), as solubility typically decreases with temperature.
-
pH Shift: The pH of your buffered solution might have shifted over time, leading to the precipitation of the less soluble free base form of quinpirole.
-
Aggregation: Over time, molecules can aggregate and precipitate out of the solution.
-
Interaction with Container Surfaces: The compound may adsorb to the surface of the storage container, which can sometimes initiate precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For stock solutions, sterile water or DMSO are commonly recommended.[1][2] this compound is highly soluble in water, with some sources indicating solubility up to 100 mM.[1][2] It is also soluble in DMSO, typically up to 25 mM.[1][2] When preparing aqueous stock solutions, using slightly acidic water can enhance solubility.
Q4: Can I sonicate or heat the solution to aid dissolution?
A4: Yes, sonication is often recommended to aid in the dissolution of this compound.[3][4] Gentle warming can also be effective, but be cautious about the stability of the compound at elevated temperatures for extended periods.
Q5: Is there a difference in solubility between different buffer systems like PBS, TRIS, or HEPES?
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| Water | 7.0 - 25.58 | ~27 - 100 | [6] |
| Water | 45.0 | 175.9 (sonication recommended) | [3] |
| 0.1 M HCl | 23 | ~90 | [7] |
| DMSO | 6.39 | 25 | [2] |
| DMSO | 25.0 | 97.7 (sonication recommended) | [3] |
| PBS | 100 | 390.95 | [5] |
Note: The molecular weight of this compound is 255.79 g/mol . Solubility can vary between different batches and suppliers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh out 2.56 mg of this compound powder.
-
Add the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, purified water.
-
Vortex the solution vigorously.
-
If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter for sterilization.
-
Aliquot and store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 1 mM Working Solution in PBS (pH 7.4)
-
Thaw a frozen aliquot of your 10 mM aqueous stock solution of this compound.
-
In a sterile tube, add 900 µL of sterile PBS (pH 7.4).
-
Add 100 µL of the 10 mM stock solution to the PBS.
-
Mix thoroughly by gentle vortexing or inversion.
-
Use the working solution fresh for your experiments.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound.
Signaling Pathway
Quinpirole is a selective agonist for the D2 and D3 dopamine (B1211576) receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it activates inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Enzo Life Sciences (-)-Quinpirole. HCl (5mg). CAS: 85760-74-3 (non-salt); | Fisher Scientific [fishersci.com]
- 7. ≥98% (HPLC), Dopamine agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing Quinpirole-Induced Hypothermia in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing quinpirole (B1680403) to induce hypothermia in animal models. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving quinpirole-induced hypothermia.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant hypothermic response is observed after quinpirole administration. | - Incorrect Dose: The dose of quinpirole may be too low to induce a significant temperature drop. - Route of Administration: The chosen route (e.g., intraperitoneal, subcutaneous) may affect drug absorption and efficacy. - Animal Strain/Species: Different rodent strains or species can exhibit varying sensitivities to quinpirole. - Ambient Temperature: A warm vivarium environment can counteract the hypothermic effect. | - Dose-Response Study: Perform a dose-response study to determine the optimal dose for your specific animal model. Quinpirole has been shown to induce a dose-dependent fall in body temperature.[1][2] - Optimize Administration Route: Intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) injections have been shown to be effective.[1] - Review Literature for Your Model: Consult literature specific to the strain and species you are using. - Control Ambient Temperature: Maintain a consistent and controlled ambient temperature throughout the experiment. |
| The observed hypothermia is too severe or prolonged. | - High Dose of Quinpirole: The administered dose may be too high. - Drug Interaction: Concurrent administration of other drugs may potentiate the hypothermic effect. For instance, D1 antagonists can potentiate quinpirole-induced hypothermia.[1] | - Reduce Quinpirole Dose: Lower the dose of quinpirole in subsequent experiments. - Administer a D2 Antagonist: The hypothermic effect of quinpirole can be reversed by administering a dopamine (B1211576) D2 receptor antagonist such as S-(-)-sulpiride or spiperone.[1] Haloperidol (B65202) has also been shown to both prevent and reverse quinpirole-induced effects.[3] - Review Drug Combinations: Carefully review all administered compounds for potential interactions. |
| High variability in body temperature readings between animals. | - Inconsistent Measurement Technique: Variations in the depth and duration of rectal probe insertion can lead to inconsistent readings.[4][5] - Stress-Induced Hyperthermia: Handling and the measurement procedure itself can cause stress, leading to a temporary increase in body temperature.[4][5] - Inconsistent Dosing: Inaccurate drug preparation or administration can lead to variability. | - Standardize Measurement Protocol: Ensure all personnel are trained on a standardized protocol for temperature measurement. For rectal measurements, the probe should be inserted to a consistent depth for a fixed duration. - Habituate Animals: Habituate the animals to handling and the measurement procedure for several days before the experiment to reduce stress-induced temperature changes.[5] - Consider Alternative Methods: For continuous monitoring and to reduce handling stress, consider using implantable telemetry probes or infrared thermometry.[6][7] - Ensure Accurate Dosing: Double-check all calculations and ensure precise administration of quinpirole. |
| How can the hypothermic effect of quinpirole be reversed or blocked for control experiments? | - Pharmacological Antagonism: The hypothermic effect is mediated by D2 receptors. | - Administer D2 Antagonists: Pre-treatment with or subsequent administration of D2 receptor antagonists like sulpiride, spiperone, or haloperidol can effectively block or reverse the hypothermia.[1][3][8][9] - Consider D1 Agonists: The D1 agonist SKF 38393 has been shown to mildly attenuate quinpirole-induced hypothermia when administered intraperitoneally.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind quinpirole-induced hypothermia?
A1: Quinpirole-induced hypothermia is primarily mediated by the activation of central dopamine D2 receptors.[1][8] This activation is thought to inhibit sympathetically-mediated thermogenesis in brown adipose tissue (iBAT), leading to a decrease in heat production rather than an increase in heat loss.[10]
Q2: Is the hypothermic effect of quinpirole dose-dependent?
A2: Yes, quinpirole induces a dose-dependent decrease in body temperature.[1][2] Higher doses generally produce a more significant and longer-lasting hypothermic effect.
Q3: What is the role of D1 and D3 dopamine receptors in quinpirole-induced hypothermia?
A3: While the primary mediator is the D2 receptor, the D1 receptor appears to have a modulatory role. D1 receptor agonists can attenuate the hypothermic effect, while D1 antagonists can potentiate it.[1][9] Some evidence suggests that D3 receptors may also be involved, though D2 receptor activation is considered the predominant mechanism.[11][12]
Q4: How quickly does the hypothermic effect occur and how long does it last?
A4: The onset and duration of hypothermia can vary depending on the dose, route of administration, and animal model. In rats, subcutaneous injection of quinpirole has been shown to facilitate a faster induction of hypothermia.[13] Behavioral changes, including an initial suppression of locomotor activity followed by hyperactivity, have been observed, with the hypothermic phase corresponding to the initial period of immobility.[14]
Q5: What are the best practices for measuring body temperature in rodents for these experiments?
A5: While rectal thermometry is common, it can induce stress and variability.[4][5] Best practices to minimize these effects include habituating the animals to the procedure and using a standardized technique.[5] For more accurate and continuous measurements with less stress, consider using implantable telemetry transponders or non-contact infrared thermometry.[6][7]
Quantitative Data Summary
Table 1: Effect of Quinpirole and Modulatory Agents on Body Temperature in Mice
| Compound | Class | Dose Range | Route | Effect on Body Temperature | Reference(s) |
| Quinpirole | D2 Agonist | 0.3 - 3.0 mg/kg | i.p. | Dose-dependent decrease (2.4 - 11.6%) | [1] |
| Quinpirole | D2 Agonist | 0.1 mg/kg | i.c.v. | Decrease | [1] |
| S-(-)-sulpiride | D2 Antagonist | 3.0 - 30.0 mg/kg | i.p. | Reverses quinpirole-induced hypothermia | [1] |
| Spiperone | D2 Antagonist | 0.03 - 0.1 mg/kg | i.p. | Reverses quinpirole-induced hypothermia | [1] |
| Domperidone | Peripheral D2 Antagonist | 1.0 - 10.0 mg/kg | i.p. | No effect on quinpirole-induced hypothermia | [1] |
| SKF-38393 | D1 Agonist | 10.0 mg/kg | i.p. | Mildly attenuates quinpirole-induced hypothermia | [1] |
| SCH-23390 | D1 Antagonist | 0.1 - 3.0 mg/kg | i.p. | No effect on quinpirole-induced hypothermia | [1] |
| SCH-23390 | D1 Antagonist | 0.1 - 3.0 mg/kg | i.c.v. | Potentiates quinpirole-induced hypothermia | [1] |
Experimental Protocols
Protocol 1: Induction and Measurement of Quinpirole-Induced Hypothermia in Mice
-
Animal Preparation:
-
Use male mice (e.g., ICR strain) weighing 25-30g.
-
House animals individually in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle.[15]
-
Allow at least one week for acclimatization to the housing conditions.
-
For several days prior to the experiment, habituate the mice to handling and the temperature measurement procedure to minimize stress-induced hyperthermia.
-
-
Drug Preparation and Administration:
-
Dissolve quinpirole hydrochloride in sterile 0.9% saline.
-
Administer quinpirole via intraperitoneal (i.p.) injection at the desired dose (e.g., 1 mg/kg).
-
-
Body Temperature Measurement:
-
Rectal Thermometry:
-
Gently restrain the mouse.
-
Lubricate a rectal probe with sterile lubricant.
-
Insert the probe to a consistent depth (e.g., 2 cm) into the rectum.
-
Record the temperature after a stable reading is achieved (e.g., after 15-20 seconds).
-
-
Infrared Thermometry:
-
Follow the manufacturer's instructions for the infrared thermometer.
-
Measure the surface temperature at a consistent location on the animal's body (e.g., between the ears or on the back). Note that surface temperature may be lower than core body temperature.[6]
-
-
Measurement Schedule:
-
Record baseline body temperature immediately before quinpirole administration.
-
Measure body temperature at regular intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to capture the full time course of the hypothermic response.
-
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Compare the temperature changes between the quinpirole-treated group and a vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Signaling Pathways and Workflows
Caption: Signaling pathway of quinpirole-induced hypothermia.
References
- 1. Dopamine D2-receptors mediate hypothermia in mice: ICV and IP effects of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of dopamine D-1 and D-2 receptor agonists on body temperature in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol both prevents and reverses quinpirole-induced nonregulatory water intake, a putative animal model of psychogenic polydipsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of body temperature in normothermic and febrile rats: Limitations of using rectal thermometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procedure of rectal temperature measurement affects brain, muscle, skin and body temperatures and modulates the effects of intravenous cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Body temperature measurement in mice during acute illness: implantable temperature transponder versus surface infrared thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypothermia in mice: D2 dopamine receptor mediation and absence of spare receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of D-1 receptor system on the D-2 receptor-mediated hypothermic response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptor stimulation inhibits cold-initiated thermogenesis in brown adipose tissue in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for regulation of body temperature in rats by dopamine D2 receptor and possible influence of D1 but not D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine agonist-induced hypothermia and disruption of prepulse inhibition: evidence for a role of D3 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facilitation of hypothermia by quinpirole and 8-OH-DPAT in a rat model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Quinpirole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of quinpirole (B1680403), a widely used dopamine (B1211576) D2/D3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of quinpirole?
Quinpirole is a potent agonist for the dopamine D2 and D3 receptors, which are its primary targets.[1][2][3] However, it is not entirely selective and has been shown to interact with other receptors, leading to off-target effects. The most well-documented off-target interactions are with serotonin (B10506) (5-HT) and sigma (σ) receptors.[4] Understanding these off-target activities is crucial for accurately interpreting experimental results.
Q2: How can I experimentally determine if the observed effects of quinpirole in my model are due to off-target interactions?
To determine if an observed effect is off-target, a combination of pharmacological and molecular approaches is recommended. A primary method is to use a selective antagonist for the suspected off-target receptor in conjunction with quinpirole. If the antagonist blocks the observed effect, it suggests an off-target interaction. Additionally, using a structurally different D2/D3 agonist with a distinct off-target profile can help differentiate on-target from off-target effects. Cellular thermal shift assays (CETSA) and chemoproteomics can also be employed to identify the direct protein targets of a compound within a cell.
Q3: What are the downstream signaling pathways affected by quinpirole's off-target interactions?
Quinpirole's on-target activation of D2/D3 receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. However, off-target interactions can activate or inhibit other signaling cascades. For instance, interaction with certain serotonin receptor subtypes can modulate phosphatidylinositol turnover. One notable pathway influenced by quinpirole is the D2R/Akt/glycogen synthase kinase 3 beta (GSK3-β) signaling pathway, which is involved in neuroinflammation and cell survival.[5]
Troubleshooting Guides
Problem: I am observing a cellular phenotype that is inconsistent with D2/D3 receptor activation after treating with quinpirole.
-
Possible Cause: This strongly suggests an off-target effect. The observed phenotype may be mediated by quinpirole's interaction with another receptor, such as a serotonin or sigma receptor subtype.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for known off-target effects of quinpirole on the cell type or pathway you are studying.
-
Pharmacological Blockade: Use selective antagonists for suspected off-target receptors (e.g., a 5-HT2A antagonist like ketanserin (B1673593) or a sigma receptor antagonist) to see if the unexpected phenotype is reversed.
-
Alternative Agonist: Compare the effects of quinpirole with a structurally different D2/D3 agonist that has a different off-target binding profile.
-
Target Knockdown/Knockout: If a specific off-target is suspected, use siRNA or CRISPR/Cas9 to reduce or eliminate its expression and observe if the quinpirole-induced phenotype is altered.
-
Problem: My in vitro binding assay results for quinpirole show high non-specific binding.
-
Possible Cause: High non-specific binding (NSB) can obscure the true specific binding signal. This can be caused by several factors, including using too high a concentration of the radioligand, issues with the membrane preparation, or problems with the assay buffer or filtration process.[6]
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-specific sites.[6]
-
Check Membrane Quality: Ensure that the membrane preparation is of high quality and contains a sufficient concentration of the target receptor.
-
Buffer Composition: Verify that the assay buffer has the correct pH and ionic strength. For dopamine receptor binding assays, a common buffer is 50 mM Tris-HCl, pH 7.4.[6]
-
Washing Technique: Ensure that the filters are washed quickly and thoroughly with ice-cold wash buffer to remove unbound radioligand.
-
Data Presentation
Table 1: Binding Affinities (Ki) of Quinpirole at On-Target and Off-Target Receptors
| Receptor Family | Receptor Subtype | Species | Ki (nM) | Reference |
| Dopamine | D2 | Human | 4.8 | [1] |
| D3 | Human | ~24 | [1] | |
| D4 | Human | ~30 | [1] | |
| D1 | Human | 1900 | [1] | |
| Serotonin | 5-HT2 | Rat | >20000 | [7] |
| Adrenergic | α2 | Rat | >20000 | [7] |
| Sigma | σ1 | Guinea Pig | 11 (S)-L1 | [8] |
| σ2 | Rat | 63 (S)-L2 | [8] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Experimental Protocols
Detailed Methodology for a Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of quinpirole for a target receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)
-
Unlabeled quinpirole
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 50-100 µ g/well .[9]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled ligand for the target receptor (e.g., 10 µM haloperidol (B65202) for D2 receptors).
-
Competition: 50 µL of varying concentrations of quinpirole (e.g., 0.1 nM to 10 µM).
-
-
Add 150 µL of the diluted cell membrane suspension to each well.
-
Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.[9]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]
-
Washing: Quickly wash the filters four times with 200 µL of ice-cold wash buffer.[9]
-
Drying: Dry the filters for at least 30 minutes at 50°C.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the quinpirole concentration.
-
Determine the IC50 value (the concentration of quinpirole that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Detailed Methodology for a cAMP Functional Assay (for Gi-coupled receptors)
This protocol measures the ability of quinpirole to inhibit the production of cyclic AMP (cAMP) through the activation of a Gi-coupled receptor, such as the dopamine D2 receptor.
Materials:
-
Cells expressing the Gi-coupled receptor of interest
-
Quinpirole
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
Cell culture medium
-
Assay buffer
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells into the appropriate microplate at a density that allows for optimal signal detection and let them attach overnight.
-
Compound Preparation: Prepare a serial dilution of quinpirole in assay buffer at 2x the final desired concentrations.
-
Cell Treatment:
-
Remove the cell culture medium from the wells.
-
Add 50 µL of the quinpirole dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation: Add 50 µL of a solution containing forskolin (at a concentration that gives a submaximal stimulation of cAMP production, e.g., EC80) to all wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Data Analysis:
-
Plot the measured signal (which is inversely proportional to cAMP levels in many kits) against the logarithm of the quinpirole concentration.
-
Determine the EC50 value (the concentration of quinpirole that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. quinpirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
Technical Support Center: Reducing Variability in Quinpirole-Induced Stereotypic Behaviors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your quinpirole-induced stereotypic behavior studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in studies involving quinpirole-induced stereotypic behaviors?
A1: Variability in these studies can stem from three main areas:
-
Biological Variation: Intrinsic differences among animals, such as genetics, age, sex, health status, and microbiome, can significantly impact their response to quinpirole (B1680403).[1]
-
Environmental Factors: Fluctuations in the laboratory environment, including temperature, humidity, light cycles, noise levels, and even olfactory cues from perfumes or deodorants, can influence behavioral outcomes.[1][2]
-
Experimental Procedures: Inconsistencies in animal handling, drug administration (dose, route, timing), scoring methods, and habituation protocols are major contributors to data scatter.[2][3][4]
Q2: How does the method of animal handling affect the results of quinpirole studies?
A2: The method used to handle animals can induce stress and anxiety, which directly impacts behavioral responses. Traditional tail handling is known to be aversive to mice and can lead to decreased exploratory behavior and confounding anxiety-like phenotypes.[5][6][7][8] In contrast, non-aversive methods like tunnel handling or cupping the animals in hand can reduce stress, leading to more reliable and consistent behavioral data.[5][7][8][9] Studies have shown that mice handled with a tunnel show more active exploration and are more reliable experimental subjects.[7]
Q3: What is the mechanism of action of quinpirole and how does it induce stereotypic behaviors?
A3: Quinpirole is a selective dopamine (B1211576) D2/D3 receptor agonist.[10][11] It mimics the effect of dopamine at these receptors, which are key components of the brain's motor control pathways. Activation of D2/D3 receptors, particularly in the striatum, is believed to underlie the expression of stereotypic behaviors such as repetitive sniffing, licking, gnawing, and head movements.[12][13][14] Interestingly, while D2 receptor activation is crucial, some studies suggest that D1 receptor activation may also play a role in the full expression of these behaviors.[13][15]
Q4: Can the timing of quinpirole administration and behavioral observation affect variability?
A4: Absolutely. The onset, peak, and duration of quinpirole's effects follow a specific time course. For instance, one study noted that a single 1 mg/kg dose in rats led to increased sniffing and forelimb steps as early as 15 minutes post-injection, with other behaviors being significantly altered at 90 and 180 minutes.[16][17] It is also important to consider the animal's circadian rhythm; conducting experiments at the same time each day is crucial for consistency.[2]
Q5: Does repeated administration of quinpirole alter its effects?
A5: Yes, chronic or continuous administration of quinpirole can lead to significant changes in the dopamine system and behavioral responses. Continuous infusion has been shown to cause a downregulation of D2 receptors and a decrease in stereotypy over time.[12][18] This sensitization or tolerance effect is a critical factor to consider in the experimental design of studies involving repeated drug administration.
Troubleshooting Guides
Issue 1: High variability or "scatter" in stereotypic behavior scores within the same treatment group.
-
Potential Cause: Inconsistent animal handling, environmental stressors, or biological differences.
-
Troubleshooting Steps:
-
Standardize Handling: Implement and consistently use a non-aversive handling technique, such as tunnel handling, for all animals in the study.[5][7] Ensure all experimenters are trained and proficient in the chosen method.
-
Control Environment: Minimize environmental fluctuations. Maintain consistent lighting, temperature, and humidity. Reduce noise and avoid strong scents in the experimental room.[2]
-
Acclimatization: Ensure all animals are properly acclimatized to the experimental room, testing cages, and handling procedures before the start of the experiment.[1] A proper habituation period can significantly reduce stress-induced variability.[3][4]
-
Randomization and Blinding: Randomly assign animals to treatment groups and blind the experimenters to the treatment conditions to minimize unconscious bias.[1]
-
Issue 2: The observed stereotypic behaviors are different from what is expected or reported in the literature.
-
Potential Cause: Incorrect drug dosage or administration, or differences in the behavioral scoring method.
-
Troubleshooting Steps:
-
Verify Drug Preparation and Dosing: Double-check all calculations for drug concentration and dosage. Ensure the drug solution is properly prepared and administered consistently (e.g., intraperitoneal, subcutaneous).[1]
-
Standardize Scoring: Use a clear and well-defined scoring system for stereotypic behaviors. If possible, have two independent, blinded observers score the behaviors to ensure inter-rater reliability. Video recording the sessions for later analysis can also improve accuracy.
-
Consider the Full Behavioral Profile: Quinpirole can induce a range of behaviors that may compete with or precede stereotypy, such as hyperactivity or, at higher doses, hypoactivity initially.[19] Be sure to score the full spectrum of behaviors observed.
-
Issue 3: A clear dose-response relationship for quinpirole-induced stereotypy is not observed.
-
Potential Cause: The selected dose range may be too narrow or on the plateau of the dose-response curve. Chronic administration effects may also be a factor.
-
Troubleshooting Steps:
-
Conduct a Pilot Study: If you are new to this model, perform a pilot study with a wider range of quinpirole doses to determine the optimal dose range for your specific experimental conditions (animal strain, age, etc.).
-
Evaluate Time Course: The dose-response relationship may change over time after injection. Analyze the data at multiple time points to capture the peak effect for each dose.
-
Consider Receptor Downregulation: If the experiment involves repeated dosing, be aware that D2 receptor downregulation can occur, potentially flattening the dose-response curve in later sessions.[12][18]
-
Data Summary
Table 1: Effect of Handling Method on Behavioral Responses in Mice
| Handling Method | Anxiety-like Behavior | Exploratory Behavior | Reliability of Behavioral Data |
| Tail Handling | Increased[6][8] | Decreased[7] | Lower[7] |
| Tunnel Handling | Reduced[5] | Increased[7] | Higher[7] |
| Cup Handling | Reduced[5] | Not specified | Higher (inferred) |
Table 2: Time Course of Behavioral Changes in Rats Following a Single 1 mg/kg Quinpirole Injection
| Behavior | 15 minutes | 90 minutes | 180 minutes | 24 hours | 48 hours |
| Forelimb Steps | Significantly Increased[16][17] | Significantly Increased[16][17] | Significantly Increased[16][17] | Significantly Increased[16][17] | No Difference[16][17] |
| Time Sniffing | Significantly Increased[16][17] | Greatly Altered[16][17] | Greatly Altered[16][17] | Not specified | No Difference[16][17] |
| Time Inactive | No significant change | Greatly Altered[16][17] | Greatly Altered[16][17] | Not specified | No Difference[16][17] |
| Hindlimb Steps | No significant change | Greatly Altered[16][17] | Greatly Altered[16][17] | Not specified | No Difference[16][17] |
Experimental Protocols
Protocol 1: Non-Aversive Mouse Handling (Tunnel Method)
This protocol is adapted from methods shown to reduce stress and improve experimental reliability.[5][7]
-
Materials: A clear polycarbonate tunnel appropriate for the size of the mouse.
-
Procedure:
-
Place the tunnel in the home cage, allowing the mouse to enter voluntarily.
-
Once the mouse is inside, gently lift the tunnel to transport the mouse to the testing apparatus.
-
Tilt the tunnel to allow the mouse to walk out onto your open hand or directly into the testing arena.
-
This method should be used for all routine handling to reduce stress and anxiety.[1]
-
Protocol 2: Quinpirole Administration and Behavioral Scoring
This is a general protocol; specific doses and timing should be optimized for your experiment.
-
Acclimatization: Acclimate animals to the experimental room for at least 30-60 minutes before any procedures begin.
-
Drug Preparation: Dissolve quinpirole hydrochloride in 0.9% saline. Prepare fresh on the day of the experiment.
-
Administration: Inject the desired dose of quinpirole (e.g., 0.5 - 1.0 mg/kg) intraperitoneally (i.p.) or subcutaneously (s.c.). Administer a vehicle (saline) control to a separate group of animals.
-
Behavioral Observation:
-
Immediately after injection, place the animal in an open-field arena or its home cage for observation.
-
Record behaviors at set intervals (e.g., every 5 or 10 minutes) for a predetermined duration (e.g., 60-120 minutes).
-
Use a standardized scoring scale for stereotypic behaviors. An example scale could be:
-
0 = Asleep or inactive
-
1 = Active
-
2 = Hyperactive, rapid movements
-
3 = Stereotyped sniffing, rearing
-
4 = Continuous sniffing, periodic licking or gnawing
-
5 = Intense, continuous licking and gnawing of the cage or objects
-
-
Visualizations
Caption: Quinpirole activates the D2 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dopamine D2/D3 receptor agonist quinpirole increases checking-like behaviour in an operant observing response task with uncertain reinforcement: A novel possible model of OCD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine D-1 receptor agonists combined with the selective D-2 agonist quinpirole facilitate the expression of oral stereotyped behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of D1 and D2 dopamine receptors in oral stereotypy induced by dopaminergic stimulation of the ventrolateral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. Evaluation of Activity Patterns in Quinpirole-Treated Rats | Publicación [silice.csic.es]
- 18. Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Long-Term Subcutaneous Delivery of Quinpirole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-term subcutaneous delivery of quinpirole (B1680403) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered with the long-term subcutaneous delivery of quinpirole?
Long-term subcutaneous delivery of quinpirole can present several challenges, primarily related to the stability of the quinpirole solution, local injection site reactions, and ensuring consistent and reliable delivery with osmotic pumps. Behavioral changes in animal models due to chronic dopamine (B1211576) receptor stimulation are also a significant consideration.
Q2: What is a suitable vehicle for dissolving quinpirole hydrochloride for subcutaneous infusion?
This compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO). A commonly used vehicle for subcutaneous administration in animal studies is a solution of DMSO, Tween 80, and sterile saline (e.g., in a 1:1:8 ratio).[1] It is crucial to ensure the final concentration of DMSO is compatible with the osmotic pump and well-tolerated by the animal model.[1]
Q3: How can I minimize injection site reactions during chronic subcutaneous infusion?
Minimizing injection site reactions is critical for the well-being of the animal and the integrity of the study. Strategies include:
-
Aseptic Technique: Strict aseptic surgical techniques during pump implantation are essential to prevent infection.[2]
-
Proper Pump Placement: Implant the pump in a subcutaneous pocket that is large enough to allow free movement but not so large that it can flip over. The delivery portal should be directed away from the incision site to avoid interference with healing.
-
Vehicle Biocompatibility: Ensure the chosen vehicle is biocompatible and non-irritating at the administered concentration.
-
Site Rotation: If repeated injections are necessary, rotating the injection site can help reduce local tissue irritation.[3]
-
Monitoring: Regularly monitor the animals for any signs of inflammation, such as redness, swelling, or the formation of nodules at the injection site.[4]
Q4: What are the expected behavioral effects of long-term continuous quinpirole administration?
Chronic administration of quinpirole, a D2/D3 dopamine receptor agonist, can lead to significant behavioral changes in animal models. Initially, it may induce stereotyped behaviors, which can decrease over time with continuous infusion.[5][6] A notable long-term effect is the development of locomotor hyperactivity.[7] Studies have also reported persisting changes in undrugged behavior, such as a reduction in the animal's freedom of movement and more repetitive travel patterns.[8]
Q5: How can I verify that the osmotic pump is delivering quinpirole at a consistent rate?
Verifying the delivery rate of the osmotic pump is crucial for ensuring consistent drug exposure. This can be achieved through:
-
Measurement of Plasma Levels: The most reliable method is to measure the plasma concentration of quinpirole at different time points during the infusion period.[5] This allows for the confirmation of steady-state levels.
-
Residual Volume Measurement: After the experiment, the pump can be explanted, and the remaining volume of the drug solution can be measured. This provides an average release rate over the infusion period.[5]
-
In Vitro Testing: Before implantation, the pump can be primed and placed in a sterile saline solution at 37°C to measure the in vitro release rate.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Quinpirole Solution | - Low solubility in the chosen vehicle.- Temperature fluctuations affecting solubility.- pH of the solution is not optimal. | - Ensure the concentration of quinpirole does not exceed its solubility limit in the vehicle at 37°C.- Consider using a co-solvent system (e.g., with a low percentage of DMSO) to improve solubility.[1]- Maintain the solution at a consistent temperature.- Check the pH of the final solution; this compound is more soluble in acidic conditions. |
| Injection Site Inflammation or Necrosis | - High concentration of DMSO or other vehicle components.- Bacterial contamination during pump implantation.- Immune reaction to the quinpirole solution or pump material.[9][10]- Mechanical irritation from the pump or catheter. | - Reduce the concentration of potentially irritating components in the vehicle.- Use strict aseptic surgical techniques for pump implantation.[2]- Ensure all solutions are sterile-filtered.- Monitor animals daily for signs of severe inflammation and consult with a veterinarian if necessary.[11] |
| Inconsistent Behavioral Effects | - Inconsistent drug delivery from the osmotic pump.- Development of tolerance to quinpirole's effects.[5]- Clogged or displaced catheter (if applicable). | - Verify pump function by measuring plasma drug levels or residual volume.[5]- Ensure the pump is correctly implanted and has not been damaged.- If using a catheter, check for blockages or displacement during necropsy. |
| Osmotic Pump Failure | - Incompatible solvent causing damage to the pump reservoir.[1]- Air bubbles trapped in the pump during filling.- Incorrect priming of the pump before implantation.[2] | - Only use solvents confirmed to be compatible with the specific model of the osmotic pump.[1]- Carefully follow the manufacturer's instructions for filling the pump to avoid trapping air.- Ensure the pump is primed for the recommended duration at 37°C before implantation.[2] |
| Variable Plasma Concentrations | - Incomplete drug dissolution in the vehicle.- Degradation of quinpirole in the solution at 37°C.- Animal-specific differences in drug absorption and metabolism.[12] | - Ensure complete dissolution of quinpirole in the vehicle before filling the pumps.- While specific long-term stability data is limited, prepare solutions fresh when possible.- Measure plasma concentrations in a subset of animals to establish the pharmacokinetic profile in your specific model. |
Data Summary
This compound Solubility
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | |
| DMSO | 25 mM |
Recommended Vehicle for Subcutaneous Infusion
| Components | Ratio | Reference |
| DMSO:Tween 80:Saline | 1:1:8 | [1] |
Experimental Protocols
Protocol 1: Preparation of Quinpirole Solution for Osmotic Pump Filling
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required concentration of this compound based on the desired dose, the pumping rate of the osmotic pump, and the weight of the animal.
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in the appropriate volume of DMSO. Vortex until fully dissolved.
-
Add the corresponding volume of Tween 80 to the quinpirole-DMSO solution and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to achieve the final desired volume and component ratio (e.g., 1:1:8).
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube before filling the osmotic pumps.
Protocol 2: Subcutaneous Implantation of an Osmotic Pump in a Rodent
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Sterile gauze
-
Warming pad
-
Filled and primed osmotic pump
Procedure:
-
Anesthetize the animal using an appropriate anesthetic protocol.
-
Shave the fur from the dorsal mid-scapular region.
-
Clean the surgical area with an antiseptic solution.
-
Make a small midline incision (approximately 1 cm) in the skin.
-
Using blunt dissection with a hemostat, create a subcutaneous pocket caudal to the incision. The pocket should be large enough for the pump to move freely but not turn over.
-
Insert the sterile, filled, and primed osmotic pump into the subcutaneous pocket, with the delivery portal entering first and pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery on a warming pad until it is fully ambulatory.
-
Provide post-operative analgesia as recommended by your institution's veterinary staff.
-
Monitor the animal daily for the first week for any signs of infection or discomfort.
Visualizations
Caption: Signaling pathway of Quinpirole via the D2 dopamine receptor.
Caption: Experimental workflow for long-term subcutaneous quinpirole delivery.
Caption: Logical troubleshooting workflow for quinpirole delivery issues.
References
- 1. alzet.com [alzet.com]
- 2. alzet.com [alzet.com]
- 3. Subcutaneous Administration of Bortezomib: Strategies to Reduce Injection Site Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postimmunization (vaccination) injection-site reactions. A report of four cases and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. Continuously infusing quinpirole decreases Ca2+/calmodulin-dependent phosphorylation in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D2-agonist quinpirole induces perseveration of routes and hyperactivity but no perseveration of movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Dependent Differences in Inflammatory/Immune Activity in Cutaneous Wound Tissue Repair in Rats: The Significance of Body Mass/Proneness to Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous tissue reaction and gene expression of inflammatory markers after Biodentine and MTA implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology in Continuous Infusion Studies in Rodents and Non-Rodents and ITO (Infusion Technology Organisation)-Recommended Protocol for Tissue Sampling and Terminology for Procedure-Related Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disposition and biotransformation of quinpirole, a new D-2 dopamine agonist antihypertensive agent, in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
counteracting the initial sedative effects of quinpirole injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D2/D3 dopamine (B1211576) receptor agonist, quinpirole (B1680403). Specifically, this resource focuses on addressing the initial sedative effects often observed following quinpirole injection.
Troubleshooting Guides
Issue: Unexpected Sedation or Hypoactivity After Quinpirole Injection
Description: Animals exhibit a period of reduced locomotion, drowsiness, or sleep following the administration of quinpirole, particularly at lower dose ranges. This can interfere with behavioral experiments designed to assess motor activity or other stimulated behaviors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale | Experimental Evidence |
| Dose-Dependent Biphasic Effects | 1. Review your quinpirole dosage. Low doses of quinpirole (e.g., 0.015-0.1 mg/kg in rats) are known to preferentially activate presynaptic D2 autoreceptors, leading to decreased dopamine release and subsequent sedation.[1] 2. Consider a dose-response study. If your experimental design allows, test a range of quinpirole doses to determine the optimal concentration that produces the desired stimulant effects without significant initial sedation. Higher doses (e.g., >0.5 mg/kg in rats) tend to activate postsynaptic D2 receptors, leading to increased motor activity.[1] | Quinpirole exhibits a biphasic effect on wakefulness, with low doses inducing sleep and high doses promoting wakefulness.[1] | In rats, quinpirole at 0.015 mg/kg decreased wakefulness and increased sleep, while doses of 1.0 mg/kg induced opposite effects.[1] |
| Activation of Presynaptic Autoreceptors | Pre-treat with a low dose of a D2 receptor antagonist. A dopamine D2 receptor antagonist that preferentially acts at presynaptic sites can block the autoreceptor-mediated inhibition of dopamine release. | D2 autoreceptors act as a negative feedback mechanism on dopamine neurons. Blocking these receptors can prevent the decrease in dopamine release caused by low-dose quinpirole. | Pretreatment with YM-09151-2, a D2 antagonist, at a dose that preferentially acts on presynaptic sites, reversed the suppressant effects of a low dose of quinpirole on wakefulness.[1] |
| Interaction with Anesthetics | Administer quinpirole after recovery from anesthesia. If your protocol involves anesthesia, be aware that quinpirole can interact with anesthetic agents. It is recommended to allow for a full recovery from anesthesia before quinpirole administration. | The interaction between dopamine agonists and anesthetics is complex. For instance, in mice, direct application of quinpirole into the paraventricular thalamus can facilitate emergence from isoflurane (B1672236) anesthesia.[2] | Studies have investigated the effects of quinpirole on emergence from isoflurane anesthesia, indicating a direct interaction with arousal circuits.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of quinpirole-induced sedation?
A1: The sedative effects of low-dose quinpirole are primarily attributed to its agonistic activity at presynaptic dopamine D2 autoreceptors. Activation of these autoreceptors inhibits the synthesis and release of dopamine from presynaptic neurons. This reduction in synaptic dopamine levels leads to a decrease in overall dopaminergic tone, resulting in sedation and hypoactivity.
Q2: How can I counteract the sedative effects of quinpirole in my experiment?
A2: There are several strategies to counteract quinpirole-induced sedation:
-
Dose Adjustment: As quinpirole has biphasic effects, increasing the dose may shift the response from sedative to stimulatory.[1]
-
Pre-treatment with a D2 Antagonist: Administering a D2 receptor antagonist prior to quinpirole can block its sedative effects. For example, haloperidol (B65202) has been shown to both prevent and reverse quinpirole-induced behaviors.[3]
-
Use of Wake-Promoting Agents: While agents like modafinil (B37608) promote wakefulness through dopaminergic and adrenergic signaling, it's important to note that the wake-promoting efficacy of modafinil can be blunted by quinpirole.[4][5]
-
Caffeine (B1668208) Co-administration: Caffeine, an adenosine (B11128) A2A receptor antagonist, can modulate dopaminergic systems.[6] However, the interaction is complex; while some studies show caffeine can mimic the effects of a D2/D3 agonist on gene expression, it may not produce a synergistic locomotor effect when given with quinpirole.[7]
Q3: What are the typical doses of antagonists used to block quinpirole's effects?
A3: The effective dose of an antagonist will depend on the specific compound, the animal model, and the route of administration. Based on published literature, here are some examples:
| Antagonist | Animal Model | Dose | Route of Administration | Effect on Quinpirole Action | Reference |
| YM-09151-2 | Rat | Dose-dependent | - | Reversed suppressant effects on wakefulness | [1] |
| Haloperidol | Rat | 0.4 mg/kg | Oral | Prevented and reversed quinpirole-induced polydipsia | [3] |
| Raclopride | Rat | 0.1 mg/kg | - | Blocked quinpirole-induced reversal deficit in a learning task | [8] |
| Domperidone | Rat | 0.5 mg/kg | Intravenous | Reduced hypotensive and bradycardic responses | [9] |
Q4: Are there any known interactions between quinpirole and other common lab reagents like caffeine or modafinil?
A4: Yes, interactions have been reported:
-
Modafinil: The wake-promoting effect of modafinil is attenuated by the dopamine autoreceptor agonist quinpirole, suggesting that quinpirole's sedative action can counteract modafinil's stimulatory effects.[4][5]
-
Caffeine: Chronic caffeine administration can lead to cross-tolerance to the motor stimulant effects of quinpirole.[10] However, acute co-administration may not result in a synergistic increase in locomotor activity.[7]
Experimental Protocols
Protocol 1: Reversal of Quinpirole-Induced Sedation with a D2 Antagonist
This protocol is adapted from studies demonstrating the blockade of quinpirole's effects by D2 antagonists.
Objective: To reverse the initial sedative effects of a low dose of quinpirole using a D2 receptor antagonist.
Materials:
-
Quinpirole hydrochloride
-
D2 receptor antagonist (e.g., YM-09151-2, Haloperidol)
-
Vehicle (e.g., sterile saline)
-
Experimental animals (e.g., male Wistar rats)
-
Apparatus for behavioral observation (e.g., open field arena with video tracking)
Procedure:
-
Habituate animals to the testing environment to minimize novelty-induced stress.
-
Prepare fresh solutions of quinpirole and the D2 antagonist in the appropriate vehicle on the day of the experiment.
-
Divide animals into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Quinpirole, Antagonist + Quinpirole).
-
Administer the D2 antagonist or its vehicle via the appropriate route (e.g., intraperitoneally, subcutaneously). The timing of pre-treatment will depend on the pharmacokinetic profile of the chosen antagonist.
-
Following the pre-treatment interval, administer a low, sedative dose of quinpirole (e.g., 0.05 mg/kg, i.p.) or its vehicle.
-
Immediately place the animal in the behavioral observation apparatus.
-
Record locomotor activity and other behavioral parameters (e.g., time spent immobile, rearing frequency) for a defined period (e.g., 60 minutes).
-
Analyze the data to compare the behavioral outcomes between the different treatment groups.
Visualizations
Signaling Pathway of Quinpirole-Induced Sedation
Caption: Signaling pathway of low-dose quinpirole leading to sedation.
Experimental Workflow for Counteracting Quinpirole Sedation
Caption: Workflow for testing the efficacy of an antagonist in reversing quinpirole-induced sedation.
References
- 1. Effects of the selective dopamine D-2 receptor agonist, quinpirole on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of quinpirole in the paraventricular thalamus facilitates emergence from isoflurane anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol both prevents and reverses quinpirole-induced nonregulatory water intake, a putative animal model of psychogenic polydipsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopaminergic-adrenergic interactions in the wake promoting mechanism of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and pharmacodynamic interactions between caffeine and dopaminergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeine mimics the effect of a dopamine D2/3 receptor agonist on the expression of immediate early genes in globus pallidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D2/D3 receptor agonist quinpirole impairs spatial reversal learning in rats: investigation of D3 receptor involvement in persistent behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of spinal dopamine receptors in mediation of the hypotensive and bradycardic effects of systemic quinpirole in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeine cross-tolerance to selective dopamine D1 and D2 receptor agonists but not to their synergistic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing quinpirole hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing quinpirole (B1680403) hydrochloride powder, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
I. Handling and Storage of Quinpirole Hydrochloride Powder
Proper handling and storage of this compound are crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Safety and Handling Precautions:
This compound is considered a hazardous substance. All personnel should adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (such as nitrile, butyl, or neoprene rubber), and a laboratory coat. For handling larger quantities (over 1 kilogram), a disposable coverall of low permeability is recommended.
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[1] Enclosed local exhaust ventilation is required at points where dust may be generated.
-
Respiratory Protection: If there is a risk of inhalation, use a suitable dust respirator.[1]
-
Eye and Skin Contact: Avoid contact with eyes and skin. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and wash skin with soap and water.[1] Open cuts or irritated skin should not be exposed to this material.
-
Ingestion: Accidental ingestion may be harmful. If ingested, rinse the mouth with water and do not induce vomiting unless directed by medical personnel.[1]
-
Spills: For minor spills, use dry clean-up procedures to avoid generating dust. Vacuum or sweep up the material and place it in a suitable container for disposal. For major spills, alert emergency responders and evacuate the area.
Storage Conditions:
Proper storage is essential to maintain the stability and purity of this compound powder.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage (up to 3 years).[2] Can be stored at 4°C for shorter periods. | Prevents degradation and maintains compound integrity. |
| Atmosphere | Store in a tightly sealed container, away from moisture and direct sunlight.[2][3] Desiccate at -20°C.[4] | The compound is sensitive to moisture. |
| Incompatibilities | Avoid contact with strong oxidizing agents. | May cause a reaction, potentially leading to fire or explosion. |
II. Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound in experiments.
Issue 1: The this compound powder is not dissolving properly in my chosen solvent.
-
Possible Cause 1: Incorrect Solvent. While this compound is soluble in water and DMSO, its solubility varies.
-
Solution:
-
Refer to the solubility data table below to ensure you are using an appropriate solvent and concentration.
-
For aqueous solutions, sonication is often recommended to aid dissolution.[2][5]
-
If you are preparing a stock solution in water, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[6]
-
-
Possible Cause 2: Precipitation or Phase Separation. This can occur during the preparation of complex solvent systems for in vivo studies.
-
Solution:
Issue 2: I am observing a biphasic effect on locomotor activity in my animal studies (initial suppression followed by hyperactivity).
-
Explanation: This is a known pharmacological effect of quinpirole.[1] Low doses can preferentially activate presynaptic D2 autoreceptors, leading to a decrease in dopamine (B1211576) release and subsequent hypoactivity.[4] Higher doses or prolonged exposure can lead to the stimulation of postsynaptic D2 receptors, resulting in hyperactivity.[1]
-
Recommendation:
-
Carefully consider the dose and time course of your experiment. The onset and duration of the hypo- and hyperactive phases can be dose-dependent.
-
Review literature that characterizes the biphasic response to help in designing your experimental timeline and interpreting your results.[1]
-
Issue 3: My experimental results are inconsistent or show high variability.
-
Possible Cause 1: Stock Solution Instability. this compound stock solutions have a limited shelf life.
-
Solution:
-
Adhere to the recommended storage conditions and usage periods for stock solutions (see table below).
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
-
-
Possible Cause 2: Inaccurate Dosing. The molecular weight of this compound can vary between batches due to hydration.
-
Solution:
-
Always use the batch-specific molecular weight provided on the product's certificate of analysis when calculating concentrations.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: Quinpirole is a potent and selective agonist for the D2 and D3 dopamine receptors.[9] By activating these receptors, it can modulate various downstream signaling pathways, including the Akt/GSK3-β pathway, and influence neurotransmitter release.[3]
Q2: How should I prepare a stock solution of this compound? A2: The choice of solvent and concentration depends on your experimental needs. Refer to the solubility data below. It is recommended to prepare fresh solutions for in vivo experiments.[7] For stock solutions, aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What are the recommended storage conditions for this compound stock solutions? A3: Storage recommendations for stock solutions are as follows:
-
-80°C: stable for up to 6 months.[3]
-
-20°C: stable for up to 1 month.[3] Solutions should be stored in sealed containers, away from moisture.[3]
IV. Data and Protocols
Quantitative Data Summary
Solubility Data:
| Solvent | Maximum Concentration | Notes |
| Water | 50 mg/mL (195.47 mM) | Sonication is recommended.[5] |
| DMSO | 27.78 mg/mL (108.60 mM) | Sonication is recommended.[5] |
| PBS | 100 mg/mL (390.95 mM) | Clear solution; sonication is needed.[5] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (8.13 mM) | Clear solution.[5] |
Stock Solution Storage Stability:
| Storage Temperature | Duration |
| -80°C | 6 months[3] |
| -20°C | 1 month[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for subcutaneous injection in rats.
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.5 mg/kg) and the weight of the animals.[3]
-
Prepare the vehicle solution. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Dissolve the this compound powder in the vehicle. Add each solvent component of the vehicle one by one to aid dissolution.[5]
-
Use sonication if necessary to achieve a clear solution.[7]
-
Prepare the solution fresh on the day of the experiment.[7]
V. Visualizations
Signaling Pathway
Caption: Quinpirole's activation of the D2 receptor and downstream signaling.
Experimental Workflow
Caption: A typical workflow for an in vivo experiment using quinpirole.
References
- 1. academic.oup.com [academic.oup.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effects of this compound, D2-dopamine receptor agonist, at low concentrations on prolactin release in female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The dopamine D2 agonist quinpirole impairs frontal mismatch responses to sound frequency deviations in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
identifying potential degradation products of quinpirole in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with quinpirole (B1680403) in solution. The information provided is intended to help identify and understand potential degradation products that may be encountered during experimental procedures.
Troubleshooting Guide
Unexpected experimental outcomes, such as diminished efficacy or the appearance of unknown peaks in analytical chromatograms, may be attributed to the degradation of quinpirole. The stability of quinpirole in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. While a comprehensive forced degradation study for quinpirole is not publicly available, based on its chemical structure (a pyrazolo[3,4-g]quinoline) and known metabolic pathways, several potential degradation products can be anticipated.
The primary sites susceptible to chemical transformation on the quinpirole molecule are the N-propyl group, the piperidine (B6355638) ring, and the pyrazole (B372694) moiety.
Table 1: Potential Degradation Products of Quinpirole and Contributing Factors
| Potential Degradation Product | Proposed Structure | Formation Condition | Analytical Observations |
| N-Despropyl-quinpirole | Quinpirole molecule without the N-propyl group. | Oxidative stress, potentially accelerated by heat and light. | A more polar compound than quinpirole, resulting in an earlier elution time in reverse-phase HPLC. |
| Quinpirole N-oxide | Oxygen atom added to the tertiary amine on the piperidine ring. | Strong oxidative conditions (e.g., presence of H₂O₂ or other peroxides). | A more polar compound, eluting earlier than quinpirole in reverse-phase HPLC. |
| Hydroxylated Quinpirole | Hydroxyl group (-OH) added to the piperidine or pyrazole ring. | Oxidative stress, potentially light-induced. | Increased polarity compared to quinpirole. Multiple isomers are possible, leading to several new peaks in the chromatogram. |
| Lactam Derivative | Carbonyl group (C=O) formed on the piperidine ring adjacent to the nitrogen. | Strong oxidative conditions. | A more polar and potentially more rigid structure, affecting its chromatographic retention. |
| Hydrolytic Cleavage Products | Cleavage of the pyrazole or quinoline (B57606) ring system. | Extreme pH (strong acid or base) and high temperatures. | Significant change in UV spectrum and polarity, likely resulting in multiple, highly polar degradation products. |
Experimental Workflow for Investigating Quinpirole Degradation
If you suspect degradation of your quinpirole solution, the following workflow can help identify the cause and nature of the degradation.
Caption: Workflow for troubleshooting suspected quinpirole degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for quinpirole solutions to minimize degradation?
A1: To ensure the stability of quinpirole solutions, it is recommended to:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
For aqueous solutions, it is advisable to use buffers at a neutral or slightly acidic pH, as extreme pH can promote hydrolysis.
-
If possible, degas the solvent before preparing the solution to minimize dissolved oxygen and subsequent oxidation.
Q2: I see an unexpected peak in my HPLC chromatogram after leaving my quinpirole solution at room temperature. What could it be?
A2: An unexpected peak appearing after exposure to ambient conditions could be an oxidative or photodegradation product. Quinpirole is susceptible to oxidation, which can be accelerated by light and temperature.[2] The new peak is likely a more polar compound, such as a hydroxylated derivative or an N-oxide, which would typically have a shorter retention time in a reverse-phase HPLC system. To confirm this, you can perform a forced degradation study by exposing a fresh solution to an oxidizing agent (e.g., a low concentration of hydrogen peroxide) and comparing the resulting chromatogram to your sample.
Q3: How can I analyze for potential quinpirole degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for separating and quantifying quinpirole from its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradants by providing mass-to-charge ratio information, which aids in structure elucidation.
Q4: What is a typical starting point for developing an HPLC method for quinpirole and its potential degradation products?
A4: A good starting point for a reverse-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) buffer (pH ~4.0).
-
Mobile Phase B: Acetonitrile (B52724) or Methanol.
-
Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B will likely be necessary to separate the more polar degradation products from the parent quinpirole compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 254 nm.
-
Column Temperature: 25-30°C.
This method would need to be optimized and validated for your specific application.
Experimental Protocols
Protocol 1: Forced Degradation of Quinpirole in Solution
Objective: To intentionally degrade quinpirole under controlled stress conditions to generate potential degradation products for analytical method development and peak identification.
Materials:
-
Quinpirole hydrochloride
-
HPLC-grade water
-
HPLC-grade acetonitrile and/or methanol
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 30%
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of quinpirole (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix 1 mL of the quinpirole stock solution with 1 mL of 1M HCl. Keep at room temperature for 24 hours. Neutralize with 1M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the quinpirole stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours. Neutralize with 1M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the quinpirole stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the quinpirole stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a clear vial of the quinpirole stock solution to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC or LC-MS method.
Signaling Pathway
Quinpirole is a potent agonist of the D2 and D3 dopamine (B1211576) receptors. Activation of these G protein-coupled receptors (GPCRs) initiates a signaling cascade that modulates neuronal activity. A simplified representation of the D2 receptor signaling pathway is shown below.
Caption: Simplified signaling pathway of the dopamine D2 receptor activated by quinpirole.
References
optimizing injection volume for systemic quinpirole administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing systemic quinpirole (B1680403) administration. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection volume for systemic quinpirole administration in rodents?
A1: The optimal injection volume depends on the administration route and the animal's weight. The goal is to use the lowest possible volume to minimize tissue distension and animal discomfort.[1][2] Always adhere to your institution's approved animal care protocols.
Table 1: Recommended Maximum Injection Volumes for Systemic Administration
| Species | Route | Maximum Volume per Site | Recommended Needle Gauge |
| Mouse | Intraperitoneal (IP) | < 10 ml/kg | 25-27 G |
| Subcutaneous (SC) | < 10 ml/kg (disperse >1mL over multiple sites) | 25 G or smaller | |
| Rat | Intraperitoneal (IP) | < 10 ml/kg | 23-25 G |
| Subcutaneous (SC) | 5-10 ml/kg (disperse >2mL over multiple sites) | 25 G |
Note: These are general guidelines. Always consult your specific institutional animal care and use committee (IACUC) protocols. It is recommended to use the smallest possible volume.[1][2][3]
Q2: How should I prepare a quinpirole hydrochloride solution for injection?
A2: this compound is soluble in water and DMSO. For in vivo experiments, it is crucial to use a sterile, isotonic solution with a physiological pH.[4][5] It is recommended to prepare fresh solutions daily.[6] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[6]
Table 2: Example Vehicle Formulations for Quinpirole Administration
| Vehicle Composition | Notes |
| 0.9% Saline | A common and simple vehicle for water-soluble compounds. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | A co-solvent system that can be used to achieve higher concentrations.[6][7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Another option for enhancing solubility.[6] |
| 1:1:8 solution of DMSO, Tween 80, and sterile saline | A vehicle used in published studies for subcutaneous administration.[8] |
Q3: What are the typical dosage ranges for quinpirole in rodent studies?
A3: The dosage of quinpirole can vary significantly depending on the research question and the observed behavioral effect. A biphasic response is often observed, with lower doses typically causing hypoactivity and higher doses leading to initial hypoactivity followed by hyperactivity.[9][10][11]
Table 3: Common Dosage Ranges for Quinpirole in Rodents
| Species | Route | Dosage Range (mg/kg) | Observed Effects |
| Mouse | IP, SC | 0.05 - 1.0 | Dose-dependent effects on locomotor activity.[8][12] |
| Rat | IP, SC | 0.02 - 8.0 | Biphasic locomotor effects, with higher doses causing hyperactivity and stereotypy.[11][13] |
Troubleshooting Guides
Issue 1: My quinpirole solution has precipitated.
-
Cause: The concentration of quinpirole may be too high for the chosen solvent, or the solution may have been stored at a low temperature.
-
Solution:
Issue 2: The animals show signs of distress after injection.
-
Cause: The injection volume may be too large, the solution may be cold, or the pH of the solution may be non-physiological. The injection technique itself could also be a source of stress.
-
Solution:
-
Ensure the injection volume is within the recommended guidelines (see Table 1).[1][2][3]
-
Warm the injectable solution to room or body temperature before administration.[4][5]
-
Verify that the pH of your solution is close to physiological pH (7.4).
-
Ensure proper restraint and injection technique to minimize discomfort.[4][14]
-
Issue 3: I am observing inconsistent or biphasic locomotor responses.
-
Cause: The locomotor response to quinpirole is known to be biphasic and is influenced by several factors.
-
Troubleshooting Steps:
-
Dose: Lower doses tend to cause suppression of activity, while higher doses cause an initial suppression followed by hyperactivity.[11] Carefully consider your dose-response curve.
-
Time Course: The transition from hypoactivity to hyperactivity occurs over time. Ensure your observation period is long enough to capture both phases.[8][9][11]
-
Environment: The novelty of the testing environment can influence the expression of locomotor suppression or activation.[9] Standardize the experimental environment and acclimatize the animals appropriately.
-
Age: The age of the animals can affect their response to quinpirole.[10] Be consistent with the age of the animals used in your studies.
-
Experimental Protocols
Protocol 1: Preparation of Quinpirole Solution (0.5 mg/kg in Saline for a 25g mouse)
-
Calculate the required amount of quinpirole:
-
Dose = 0.5 mg/kg
-
Mouse weight = 0.025 kg
-
Required quinpirole = 0.5 mg/kg * 0.025 kg = 0.0125 mg
-
-
Determine the injection volume:
-
A typical injection volume for a mouse is 10 ml/kg.
-
Injection volume = 10 ml/kg * 0.025 kg = 0.25 ml
-
-
Calculate the required concentration:
-
Concentration = 0.0125 mg / 0.25 ml = 0.05 mg/ml
-
-
Prepare the solution:
-
Weigh out the required amount of this compound.
-
Dissolve it in sterile 0.9% saline to the final concentration of 0.05 mg/ml.
-
Ensure the solution is fully dissolved. If needed, use gentle warming or sonication.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Protocol 2: Systemic Administration (Intraperitoneal - IP)
-
Animal Restraint: Gently restrain the mouse or rat, ensuring a firm but not overly restrictive grip. For IP injections, the animal should be positioned with its head tilted slightly downwards.[14]
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[1][14]
-
Injection:
-
Use an appropriately sized sterile needle and syringe (see Table 1).
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[1]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.[14]
-
Inject the solution at a steady pace.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. ntnu.edu [ntnu.edu]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 5. dsv.ulaval.ca [dsv.ulaval.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Temporal and environmental effects on quinpirole-induced biphasic locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ontogeny of biphasic locomotor effects of quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biphasic effect of D-2 agonist quinpirole on locomotion and movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 13. D2-agonist quinpirole induces perseveration of routes and hyperactivity but no perseveration of movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
controlling for environmental factors in quinpirole behavioral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing quinpirole (B1680403) in behavioral assays. Controlling for environmental variables is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My quinpirole-treated animals show inconsistent locomotor responses. What could be the cause?
A1: Inconsistent locomotor activity is a common issue and can be attributed to several factors:
-
Biphasic Effects: Quinpirole often produces a biphasic locomotor response, with an initial suppression of activity followed by a period of hyperactivity.[1][2][3] The timing and magnitude of these phases are dose-dependent.[2] Short observation periods may capture only one phase, leading to apparent inconsistencies.[1]
-
Environmental Novelty: The novelty of the testing environment is a critical factor. Locomotor activation is more pronounced in a novel environment, whereas suppression may be more evident in a familiar one.[4]
-
Habituation: Insufficient habituation to the testing apparatus can lead to novelty-induced hyperactivity that masks the drug's effects. A consistent habituation protocol is essential.[5]
-
Time of Day: The light-dark cycle influences the behavioral effects of quinpirole. Administering the drug at different times of the day can alter locomotor outcomes.[1][6]
Q2: Why am I observing high levels of stereotyped behavior instead of locomotion?
A2: The expression of stereotypy versus locomotion is heavily influenced by the testing environment and the dose of quinpirole.
-
Environmental Constraints: Constraining the environmental space, such as using a small testing chamber, promotes the emergence of stereotyped behaviors like oral licking and sniffing.[7] In contrast, larger environments tend to facilitate locomotor activity.[7]
-
Dose: Higher doses of quinpirole are more likely to induce stereotypies.[8] It's crucial to perform a dose-response study to identify the optimal dose for observing the desired behavior.
-
Chronic Administration: Continuous or chronic administration of quinpirole can lead to a downregulation of stereotyped behavior over time, while locomotor behavior may emerge or increase.[8]
Q3: How does the drug administration context affect the results?
A3: The environment in which quinpirole is repeatedly administered can lead to behavioral sensitization. This is a phenomenon where repeated drug exposure in the same context enhances the behavioral response.
-
Context-Dependent Sensitization: If an animal consistently receives quinpirole in the testing chamber, a conditioned association can form, leading to a more potent locomotor response (a leftward shift in the dose-response curve).[9]
-
Context-Independent Sensitization: An increase in the maximum behavioral effect (efficacy) of quinpirole can occur regardless of the administration context, but this is more pronounced when the drug is given in a non-home cage environment.[9]
Q4: Can the light/dark cycle impact the outcome of my quinpirole study?
A4: Yes, the circadian rhythm of the animal plays a significant role. For nocturnal animals like mice and rats, the active (dark) and inactive (light) phases will yield different results.
-
Dark Phase Administration: Quinpirole administered at the beginning of the dark phase has been shown to significantly increase locomotor activity during the dark phase.[1][6][10][11][12]
-
Light Phase Administration: The same dose of quinpirole can lead to a decrease in locomotor activity during the subsequent light phase.[1][6][10][11][12]
-
Circadian Rhythm Modulation: Quinpirole may entrain the circadian rest-activity rhythm.[1][6][11] Therefore, consistency in the time of injection relative to the light-dark cycle is paramount for reproducible results.
Troubleshooting Guides
Issue 1: High Variability in Baseline Locomotor Activity
| Potential Cause | Troubleshooting Step |
| Insufficient Habituation | Implement a multi-day habituation protocol where animals are placed in the testing apparatus for a set duration without any drug administration.[5] |
| Inconsistent Handling | Ensure all experimenters handle the animals in a consistent and gentle manner to minimize stress-induced behavioral changes. |
| Variable Environmental Cues | Conduct experiments in a quiet, dedicated room with stable lighting and temperature.[5] Minimize auditory and olfactory disturbances. |
| Time of Day Variations | All behavioral testing should be conducted at the same time each day to control for circadian influences on activity.[5][6] |
Issue 2: Poor Prepulse Inhibition (PPI) Assay Results
| Potential Cause | Troubleshooting Step |
| Inappropriate Quinpirole Dose | The dose required to disrupt PPI can be specific. A dose-response study is recommended. Both systemic[13] and direct nucleus accumbens[13] infusions of quinpirole can disrupt PPI. |
| Incorrect Timing | The time course of PPI disruption can vary. Test at different time points following quinpirole administration. |
| Habituation to Startle Stimulus | Ensure the startle stimulus is sufficient to elicit a robust response but not so intense that it causes a ceiling effect or rapid habituation. |
| Repeated Testing Effects | Tolerance to the PPI-disruptive effects of quinpirole can develop with repeated administration on a constant dosing schedule.[14] An escalating dose regimen may be needed to maintain the deficit.[14] |
Experimental Protocols
Open Field Test for Locomotor Activity
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[2] Automated tracking software with an overhead camera is used to record and analyze movement.
-
Habituation: For 2-3 consecutive days, place each animal in the open field arena for 15-30 minutes.[5] This allows the animal to acclimate to the novel environment, reducing the influence of novelty-induced exploration on the test day.
-
Drug Administration: Administer quinpirole or vehicle via the desired route (e.g., intraperitoneally). Doses can range from 0.05 to 5 mg/kg, depending on the research question.[2] A common dose to induce hyperactivity is 0.5 mg/kg.[1][10]
-
Testing: Immediately after injection, or after a specified pre-treatment time, place the animal in the center of the open field. Record activity for a duration of 60-120 minutes to capture potential biphasic effects.[2][3]
-
Data Analysis: Key parameters to analyze include total distance traveled, time spent mobile versus immobile, and entries into different zones of the arena (e.g., center vs. periphery).
Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: A startle chamber that isolates the animal from external noise and light. It includes a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 70 dB).
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 115-120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 73-82 dB) presented 30-150 ms (B15284909) before the startle pulse.[15]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: Administer quinpirole or vehicle prior to the testing session. The timing will depend on the drug's pharmacokinetics.
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100].
Data Presentation
Table 1: Effect of Quinpirole on Locomotor Activity in Mice (Home-Cage Monitoring)
Data summarized from Park et al. (2022).[1][6][10][11][12]
| Parameter | Baseline (Mean ± SD) | Post-Quinpirole (0.5 mg/kg) (Mean ± SD) | p-value |
| 24-Hour Total Activity | - | No Significant Change | 0.169 |
| 12-Hour Dark Phase Sum | - | Significantly Increased | 0.013 |
| 12-Hour Light Phase Sum | - | Significantly Decreased | 0.009 |
| Dark-Light Difference | - | Significantly Increased | 0.005 |
| Dark-Light Ratio | 2.113 ± 0.566 | 3.579 ± 0.898 | 0.005 |
Table 2: Dose-Dependent Effects of Quinpirole on Locomotor Activity in Mice (Open Field Test - First 30 min)
Data summarized from Park et al. (2022).[2]
| Quinpirole Dose | Effect on Locomotion (vs. Saline) | p-value |
| 0.05 mg/kg | No Significant Change | 0.063 |
| 0.5 mg/kg | Significant Decrease | 0.020 |
| 1.0 mg/kg | Significant Decrease | < 0.05 (inferred) |
| 2.0 - 5.0 mg/kg | No Significant Change | > 0.05 |
Visualizations
Caption: Quinpirole's signaling via presynaptic and postsynaptic D2 receptors.
Caption: General workflow for a quinpirole behavioral experiment.
Caption: Troubleshooting logic for quinpirole behavioral assays.
References
- 1. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 2. moodandemotion.org [moodandemotion.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Temporal and environmental effects on quinpirole-induced biphasic locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constriction of environmental space and the behavioral response to the dopamine agonist quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locomotor sensitization to quinpirole: environment-modulated increase in efficacy and context-dependent increase in potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpn.or.kr [cpn.or.kr]
- 11. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intra-accumbens infusion of quinpirole impairs sensorimotor gating of acoustic startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time course of prepulse inhibition disruption induced by dopamine agonists and NMDA antagonists: effects of drug administration regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neonatal quinpirole treatment produces prepulse inhibition deficits in adult male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Quinpirole vs. Ropinirole in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinpirole (B1680403) and ropinirole (B1195838), two dopamine (B1211576) agonists frequently used in preclinical models of Parkinson's disease. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate informed decisions in experimental design and drug development.
At a Glance: Key Differences and Similarities
Quantitative Data Summary
The following tables summarize the available quantitative data for quinpirole and ropinirole, focusing on receptor binding affinity, functional potency, and in vivo efficacy in rodent models of Parkinson's disease.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (pEC50)
| Compound | Receptor | Ki (nM) | pEC50 | Agonist Type |
| Quinpirole | D2 | 2.3[1] | - | Partial Agonist[2] |
| D3 | - | - | Full Agonist (Reference)[3][4] | |
| Ropinirole | D2 | 3.7[5] | 7.4[3][4] | Full Agonist[3][4] |
| D3 | 2.9[5] | 8.4[3][4] | Full Agonist[3][4] | |
| D4 | - | 6.8[3][4] | Full Agonist[3][4] |
Note: Ki values can vary between studies depending on the experimental conditions. The provided values are representative examples. pEC50 is the negative logarithm of the EC50 value, with a higher value indicating greater potency. Quinpirole is often used as a reference full agonist in functional assays, against which other compounds are compared.[3][4] One study characterized quinpirole as a partial agonist based on its inability to produce a maximal behavioral response compared to apomorphine (B128758).[2]
Table 2: Efficacy in the 6-OHDA-Lesioned Rat Model (Rotational Behavior)
| Compound | Parameter | Value |
| Quinpirole | Rotational Behavior | Dose-dependent contralateral rotations[2] |
| Ropinirole | ED50 (Turning Behavior) | 20.17 mg/kg[6][7] |
Note: A direct comparison of the ED50 values for quinpirole and ropinirole for inducing rotational behavior from the same study is not available. The data for ropinirole is from a study where it was compared with bromocriptine.[6][7]
Signaling Pathways
Both quinpirole and ropinirole exert their effects primarily through the activation of D2 and D3 dopamine receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins. Activation of these receptors initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression.
Caption: D2/D3 receptor signaling pathway activated by quinpirole and ropinirole.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field and can be adapted for specific research questions.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of rats, leading to the degeneration of dopaminergic neurons in the nigrostriatal pathway.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid (0.2% in sterile saline)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target injection site. Stereotaxic coordinates for the MFB are typically: AP -4.4 mm, ML ±1.5 mm from bregma, and DV -7.8 mm from the dural surface.
-
Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of 0.2% ascorbic acid-saline) immediately before use to prevent oxidation.
-
Slowly infuse the 6-OHDA solution into the target site using the Hamilton syringe at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover.
-
Post-operative care includes monitoring for weight loss and providing easily accessible food and water.
-
Allow a recovery period of at least 2-3 weeks for the lesion to stabilize before behavioral testing.
MPTP Mouse Model of Parkinson's Disease
This model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration in mice.
Materials:
-
Adult male C57BL/6 mice (8-12 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
Appropriate safety equipment for handling MPTP (e.g., fume hood, personal protective equipment)
Procedure:
-
Prepare a fresh solution of MPTP in sterile saline. A common acute dosing regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP, administered at 2-hour intervals.
-
Administer the MPTP injections to the mice.
-
House the animals in a designated, secure area for at least 24 hours post-injection to manage the excretion of toxic metabolites.
-
Behavioral testing can typically commence 7 days after the last MPTP injection.
Assessment of Rotational Behavior
This test is used in unilaterally lesioned animals (e.g., 6-OHDA model) to quantify motor asymmetry.
Materials:
-
Automated rotometer system or a circular arena for manual observation
-
Dopamine agonist (e.g., apomorphine, quinpirole, ropinirole) or a dopamine-releasing agent (e.g., amphetamine)
Procedure:
-
Habituate the animal to the testing environment.
-
Administer the test compound (e.g., apomorphine at 0.5 mg/kg, s.c.).
-
Place the animal in the rotometer or circular arena.
-
Record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a set period (e.g., 60-90 minutes).
-
Data is typically expressed as net contralateral turns per minute.
Cylinder Test
The cylinder test assesses forelimb use asymmetry in rodent models of Parkinson's disease.
Materials:
-
Transparent glass cylinder (e.g., 20 cm in diameter, 30 cm high for rats)
-
Video recording equipment
Procedure:
-
Place the animal in the cylinder and record its behavior for 5-10 minutes.
-
Analyze the video recordings to score the number of times the animal rears up and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral forelimb use relative to the total number of wall touches. A lower percentage of contralateral limb use indicates a motor deficit on that side.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of quinpirole and ropinirole in a preclinical Parkinson's disease model.
Caption: A typical experimental workflow for comparing quinpirole and ropinirole.
Conclusion
Both quinpirole and ropinirole are valuable tools for studying the dopaminergic system in the context of Parkinson's disease. Ropinirole, being a clinically approved drug, has a more extensive dataset regarding its efficacy and safety profile. Quinpirole, while primarily a research compound, is a potent D2/D3 agonist that is useful for elucidating the role of these receptors in motor control.
Based on the available data, ropinirole is a full agonist at D2, D3, and D4 receptors, while some evidence suggests quinpirole may act as a partial agonist at D2 receptors. Both compounds effectively induce contralateral rotations in the 6-OHDA rat model, a hallmark of dopamine agonist activity. However, the lack of direct comparative studies with comprehensive dose-response analyses makes it difficult to definitively conclude which compound has greater efficacy or a more favorable side-effect profile in preclinical models.
Future research should aim to directly compare quinpirole and ropinirole in the same Parkinson's disease model, assessing a range of behavioral outcomes and potential adverse effects. Such studies will be crucial for a more complete understanding of their respective therapeutic potential and for guiding the development of novel dopaminergic therapies.
References
- 1. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinpirole hydrochloride, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Quinpirole Hydrochloride and Apomorphine on Motor Behavior
This guide provides an objective comparison of the motor behavioral effects of quinpirole (B1680403) hydrochloride and apomorphine (B128758), two potent dopamine (B1211576) receptor agonists. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies, and visualizes key pathways to facilitate a comprehensive understanding of their distinct and overlapping pharmacological profiles.
Introduction and Mechanism of Action
Quinpirole hydrochloride and apomorphine are widely used pharmacological tools in neuroscience research to modulate the dopaminergic system and study motor function. Their effects, however, are not interchangeable due to differences in receptor affinity and downstream signaling.
This compound is a selective agonist with high affinity for the D2 and D3 dopamine receptors.[1][2] At low doses, it preferentially stimulates presynaptic D2 autoreceptors, leading to an inhibition of dopamine synthesis and release, which typically results in decreased locomotor activity.[1][3] At higher doses, quinpirole acts on postsynaptic D2/D3 receptors, causing an increase in motor activity and stereotyped behaviors.[3][4]
Apomorphine is a non-selective dopamine agonist, activating both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.[5][6] Its action on postsynaptic D1 and D2 receptors is thought to mediate its potent effects on motor activity, including the induction of stereotyped behaviors like climbing and gnawing.[7][8] Low doses of apomorphine can inhibit locomotor activity, likely through the stimulation of presynaptic D2 autoreceptors, similar to quinpirole.[7][9]
Signaling Pathways
The differential effects of quinpirole and apomorphine on motor behavior can be attributed to the distinct intracellular signaling cascades they initiate upon receptor binding.
Quinpirole primarily signals through D2/D3 receptors, which are coupled to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors like the Akt/GSK3-β pathway.[10][11]
Apomorphine , being non-selective, activates a broader range of signaling pathways. Its agonism at D1-like receptors activates Gαs/olf proteins, stimulating adenylyl cyclase and increasing cAMP levels.[6] Concurrently, its action at D2-like receptors engages Gαi/o-mediated inhibition of adenylyl cyclase.[12][13] Apomorphine also recruits β-arrestin at all dopamine receptor subtypes, which can lead to G protein-independent signaling.[12] This complex signaling profile contributes to its robust, levodopa-like efficacy.[12][13]
Comparative Efficacy on Motor Behavior
The following tables summarize quantitative data from rodent studies, comparing the effects of quinpirole and apomorphine on various aspects of motor behavior.
Table 1: Effects on Locomotor Activity
| Compound | Species | Dose Range | Route | Primary Effect on Locomotion | Citation(s) |
| Quinpirole | Rat | 0.02 - 0.5 mg/kg | s.c., i.p. | Biphasic: Low doses (e.g., 0.02 mg/kg) suppress activity; higher doses (e.g., 0.2-2.0 mg/kg) cause initial suppression followed by hyperactivity. | [1][4][14][15] |
| Mouse | 0.5 - 1.0 mg/kg | i.p. | Biphasic: Initial immobility followed by enhanced locomotion. Increases activity during the dark (active) phase. | [2][3][16] | |
| Apomorphine | Mouse | < 0.5 mg/kg | s.c. | Inhibitory: Decreased horizontal locomotor activity. | [7] |
| Mouse | 2.0 - 4.0 mg/kg | s.c. | Stimulatory: Increased locomotor activity and induction of climbing behavior. | [7][17] |
Table 2: Effects on Stereotyped and Rotational Behavior
| Compound | Species | Dose Range | Route | Primary Stereotyped/Rotational Effect | Citation(s) |
| Quinpirole | Rat | 0.5 - 1.0 mg/kg | i.p., s.c. | Induces stereotyped sniffing and locomotor activation. Does not typically produce maximal stereotyped gnawing. | [1][3] |
| Rat (6-OHDA lesioned) | 0.025 - 0.2 mg/kg | s.c. | Induces dose-dependent contralateral rotations. | [1][18] | |
| Apomorphine | Mouse | 1.0 - 5.0 mg/kg | s.c. | Induces dose-dependent climbing behavior. Higher doses elicit stereotyped sniffing, licking, and gnawing. | [7][19][20] |
| Rat (6-OHDA lesioned) | 0.05 - 0.5 mg/kg | s.c., i.p. | Potently induces contralateral rotations. | [18][21] |
Experimental Protocols and Methodologies
The data presented above are derived from standardized behavioral tests. Understanding these methodologies is crucial for interpreting the results.
General Experimental Workflow
A typical experiment to assess the motor effects of these compounds involves several key stages, from animal preparation to data analysis.
Key Experimental Methodologies
-
Open Field Test: This test assesses general locomotor activity and anxiety-like behavior.[22] Rodents are placed in a large, open arena, and their movements are tracked automatically. Key parameters measured include total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.[3][14]
-
Protocol for Quinpirole: Rats or mice are often habituated to the open field for 30-60 minutes before subcutaneous (s.c.) or intraperitoneal (i.p.) injection of quinpirole (0.02 - 2.0 mg/kg). Locomotor activity is then recorded for a period ranging from 60 to 120 minutes to capture the biphasic response.[3][4]
-
-
Stereotypy Assessment: This involves observing and scoring specific, repetitive, and purposeless behaviors induced by high doses of dopamine agonists.
-
Protocol for Apomorphine: Mice are injected with apomorphine (e.g., 1.0 - 10 mg/kg, s.c.) and placed in individual cages.[7][19] Behaviors such as sniffing, licking, gnawing, and climbing are scored by a trained observer at regular intervals (e.g., every 5-10 minutes) over 30-60 minutes.[23][24] Climbing can be specifically measured in wire mesh-lined cages.[19][20]
-
-
Rotational Behavior Test: This model is used to assess the motor effects of dopamine agonists in animals with unilateral dopamine depletion, typically created by injecting 6-hydroxydopamine (6-OHDA) into the substantia nigra of one hemisphere. This mimics aspects of Parkinson's disease.[21]
-
Protocol: Following 6-OHDA lesioning, rats are administered a dopamine agonist like apomorphine (0.05 mg/kg) or quinpirole (0.05 mg/kg).[18] The dopamine agonist stimulates the supersensitive dopamine receptors on the lesioned side, causing the animal to rotate contralaterally (away from the lesioned side). The number of full 360° rotations is counted over a period of 30-60 minutes.[18][21]
-
-
Rotarod Test: This apparatus is used to assess motor coordination and balance.[25][26] An animal is placed on a rotating rod, and the latency to fall is measured. The rod can rotate at a fixed speed or accelerate over time.[25]
Summary and Conclusion
While both quinpirole and apomorphine are potent dopamine agonists that significantly impact motor behavior, their profiles are distinct.
-
Specificity: Quinpirole's selectivity for D2/D3 receptors makes it a valuable tool for dissecting the specific roles of this receptor subfamily in motor control. Apomorphine's broad-spectrum agonism at both D1- and D2-like receptors results in a more powerful, global stimulation of the dopaminergic system, often producing a wider range of motor effects.[1][5]
-
Behavioral Effects: Quinpirole is well-characterized by its biphasic effect on locomotion—low-dose suppression and high-dose hyperactivity.[3][4] Apomorphine is particularly noted for inducing a robust and dose-dependent range of stereotyped behaviors, from climbing to gnawing, which are less prominent with quinpirole.[1][7][19]
-
Therapeutic Relevance: Apomorphine's ability to potently stimulate both D1 and D2 receptors contributes to its clinical efficacy as a rescue medication for "off" episodes in Parkinson's disease, where its effects are often comparable to levodopa.[12][27][28] Quinpirole is primarily used as a research tool to investigate D2/D3 receptor function and its role in various neurological and psychiatric disorders.
The choice between quinpirole and apomorphine depends on the specific research question. For studying D2/D3-mediated motor control, quinpirole is the more precise tool. For modeling generalized dopaminergic overstimulation or assessing potential anti-parkinsonian efficacy in animal models, apomorphine's broader profile is often more suitable.
References
- 1. This compound, a potential anti-parkinsonism drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 3. academic.oup.com [academic.oup.com]
- 4. The locomotor effects of quinpirole in rats depend on age and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apomorphine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine-transporter levels drive striatal responses to apomorphine in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors | springermedizin.de [springermedizin.de]
- 14. moodandemotion.org [moodandemotion.org]
- 15. researchgate.net [researchgate.net]
- 16. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TAAR1-dependent effects of apomorphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitization and conditioned rotation: apomorphine, quinpirole and SKF-38393 compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Quinpirole and Other Ergoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of quinpirole (B1680403) and other prominent ergoline (B1233604) derivatives. The information is presented through quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Introduction to Quinpirole and Ergoline Derivatives
Quinpirole is a selective dopamine (B1211576) D2 and D3 receptor agonist widely used in scientific research to probe the function of these receptors.[1] It belongs to the broader class of ergoline derivatives, which are compounds derived from the ergot alkaloids produced by the fungus Claviceps purpurea.[2] Many ergoline derivatives, including bromocriptine (B1667881), lisuride, pergolide, and cabergoline, have been developed as therapeutic agents, primarily for conditions such as Parkinson's disease and hyperprolactinemia, owing to their potent interactions with dopamine receptors.[2] This guide offers a comparative analysis of the receptor binding affinities and functional potencies of quinpirole alongside these clinically relevant ergoline derivatives.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of quinpirole and other selected ergoline derivatives for dopamine receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference(s) |
| Quinpirole | 1900 | 4.8 | ~24 | [3] |
| Bromocriptine | >1000 | 4.6 | 14 | [4] |
| Lisuride | 56.7 | 0.95 | 1.08 | [5] |
| Pergolide | 447 | 2.5 | 0.86 | [5][6] |
| Cabergoline | >10000 | 0.61 | 1.27 | [5] |
Table 2: Dopamine D2 Receptor Functional Potency (EC50, nM)
| Compound | D2 Receptor (cAMP Inhibition) | Reference(s) |
| Quinpirole | 3.2 | [7] |
| Bromocriptine | 11 (IC50 for inhibition of DA overflow) | [8] |
| Lisuride | Not readily determined due to slow onset | [9] |
| Pergolide | Not explicitly found | |
| Cabergoline | Not explicitly found |
Note: Functional potency data can vary significantly based on the specific assay conditions and cell types used. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol outlines a competitive binding assay using [3H]-spiperone, a radiolabeled antagonist, to determine the binding affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
[3H]-spiperone (Radioligand).
-
Unlabeled spiperone (B1681076) or another high-affinity D2 antagonist (for determining non-specific binding).
-
Test compounds (e.g., quinpirole, bromocriptine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of [3H]-spiperone solution (at a concentration near its Kd, typically 0.1-0.3 nM).
-
50 µL of the test compound dilution or buffer (for total binding) or a high concentration of unlabeled spiperone (e.g., 10 µM) for non-specific binding.
-
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure radioactivity by placing the filters in scintillation vials, adding scintillation fluid, and counting in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay for Gi-Coupled Receptors
This protocol measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) following the activation of a Gi-coupled receptor, such as the dopamine D2 receptor.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (e.g., quinpirole).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and appropriate buffers.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay:
-
Aspirate the culture medium and replace it with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds at various concentrations to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The agonist will inhibit this forskolin-stimulated cAMP accumulation.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of quinpirole and other ergoline derivatives.
Figure 1. Dopamine D2 Receptor Signaling Pathways.
Figure 2. Radioligand Binding Assay Workflow.
Figure 3. cAMP Functional Assay Workflow.
Conclusion
This guide provides a foundational comparison of quinpirole and other key ergoline derivatives. The presented data highlights the high affinity and potency of these compounds, particularly at the D2 and D3 dopamine receptor subtypes. The detailed experimental protocols and visual diagrams of signaling pathways and workflows offer valuable resources for researchers in the field of dopamine pharmacology and drug discovery. It is important to note that while binding affinities provide a measure of how well a compound interacts with a receptor, functional assays are crucial for understanding the cellular response elicited by that interaction. Further research is warranted to fully elucidate the nuanced pharmacological profiles and therapeutic potentials of these compounds.
References
- 1. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quinpirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Differential effects of bromocriptine on dopamine and acetylcholine release modulatory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Quinpirole Hydrochloride's Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multifaceted effects of quinpirole (B1680403) hydrochloride across various animal species. By presenting supporting experimental data in a standardized format, this document aims to facilitate informed decisions in research and drug development. Quinpirole, a selective D2/D3 dopamine (B1211576) receptor agonist, elicits a range of behavioral, neurochemical, and physiological responses that exhibit notable species-specific variations. Understanding these differences is paramount for translating preclinical findings to clinical applications.
Behavioral Effects: A Tale of Two Rodents and a Primate
Quinpirole's influence on motor activity is one of the most extensively studied behavioral paradigms. Generally, it induces a biphasic effect on locomotion in rodents, characterized by an initial suppression followed by a later phase of hyperactivity. However, the dose at which these phases occur and their magnitude differ between species.
In rats , lower doses of quinpirole (0.02 - 0.2 mg/kg) can suppress locomotor activity, an effect attributed to the activation of presynaptic D2 autoreceptors, which inhibit dopamine release.[1] As the dose increases (0.2 - 2.0 mg/kg), a subsequent hyperlocomotor phase emerges.[1] This biphasic response is also observed in mice , although they may require slightly different dose ranges to elicit similar effects.[2] For instance, a dose of 0.5 mg/kg has been shown to be effective in inducing locomotor changes in mice.[2]
Rhesus macaques also exhibit altered motor activity in response to quinpirole, but direct dose-response comparisons for locomotion are less common in the literature. However, studies on prepulse inhibition (PPI) in macaques, a measure of sensorimotor gating, have shown that direct infusion of quinpirole into the nucleus accumbens disrupts PPI, an effect also seen in rodents.[3] Interestingly, the study highlights a key difference: while both the GABA-A agonist muscimol (B1676869) and quinpirole disrupt PPI in rodents, only quinpirole had this effect in monkeys, suggesting divergent neural circuitry or receptor sensitivity.[3]
Stereotyped behaviors, such as repetitive sniffing, licking, and head movements, are another hallmark of quinpirole administration, particularly at higher doses in rodents.[4] In rats, quinpirole can induce perseveration of routes in an open field without necessarily causing perseveration of individual movements.[5] In mice, continuous administration of quinpirole initially produces stereotyped behaviors that downregulate over time, giving way to locomotor activity.[6]
Comparative Summary of Behavioral Effects
| Effect | Rat | Mouse | Rhesus Macaque |
| Locomotor Activity | Biphasic: initial suppression at low doses (0.02-0.2 mg/kg), followed by hyperactivity at higher doses (0.2-2.0 mg/kg).[1] | Biphasic response observed, with 0.5 mg/kg being a commonly used dose for locomotor studies.[2] | Altered motor activity reported, but detailed dose-response for locomotion is less characterized. |
| Prepulse Inhibition (PPI) | Disrupted by systemic and direct nucleus accumbens administration of quinpirole.[7][8] | Disrupted by D2/D3 agonists. | Disrupted by direct nucleus accumbens infusion of quinpirole.[3] |
| Stereotyped Behavior | Induces perseverative routes and stereotyped movements like sniffing and licking at higher doses.[4][5] | Initially induces stereotypy which can downregulate with continuous administration, leading to locomotion.[6] | Data on quinpirole-induced stereotypy is less prevalent compared to rodents. |
Neurochemical and Physiological Responses
Quinpirole's mechanism of action is centered on its agonistic activity at D2 and D3 dopamine receptors. This interaction triggers a cascade of intracellular signaling events and subsequent neurochemical and physiological changes.
Signaling Pathway
Activation of D2/D3 receptors by quinpirole primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, it can modulate other signaling pathways, including the Akt/GSK3β pathway, which has been implicated in the behavioral effects of quinpirole.
References
- 1. researchgate.net [researchgate.net]
- 2. moodandemotion.org [moodandemotion.org]
- 3. Quinpirole, but not muscimol, infused into the nucleus accumbens disrupts prepulse inhibition of the acoustic startle in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D-1 receptor agonists combined with the selective D-2 agonist quinpirole facilitate the expression of oral stereotyped behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neonatal quinpirole treatment produces prepulse inhibition deficits in adult male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Quinpirole-Induced Behaviors: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, the consistent replication of preclinical findings is paramount. This guide provides a comparative analysis of published experimental protocols for inducing and quantifying various behaviors following the administration of the dopamine (B1211576) D2/D3 receptor agonist, quinpirole (B1680403). By presenting data in a structured format and detailing methodologies, this guide aims to facilitate the replication and extension of these important findings in behavioral neuroscience.
Quinpirole is a widely utilized pharmacological tool to model neuropsychiatric disorders, particularly those with a dopaminergic component, such as obsessive-compulsive disorder (OCD) and psychosis. Its administration in rodents elicits a range of quantifiable behaviors, including stereotypy, locomotor changes, compulsive checking, and yawning. Understanding the nuances of the experimental designs that produce these behaviors is critical for robust and reproducible research.
Comparative Analysis of Experimental Protocols
The following tables summarize key parameters from selected studies that have investigated quinpirole-induced behaviors. These studies have been chosen for their detailed methodologies and impactful findings, providing a solid foundation for replication efforts.
Quinpirole-Induced Compulsive Checking Behavior
Compulsive checking is a hallmark of OCD and can be modeled in rodents through repeated quinpirole administration. Below is a comparison of two influential protocols.
| Parameter | Szechtman et al. (1998)[1][2] | Eagle et al. (2014)[3][4][5] |
| Animal Model | Male Long-Evans rats | Male Lister-hooded rats[4] |
| Quinpirole Dose | 0.5 mg/kg[1] | 0.5 mg/kg[3] |
| Administration | Intraperitoneal (i.p.), twice weekly for 10 injections[1] | Intraperitoneal (i.p.), 10 treatments[3] |
| Behavioral Arena | Large open field (size not specified) with objects in 4 of 25 locales[1] | Operant observing response task (ORT) chamber[3][4] |
| Key Behavioral Measures | Frequency and latency of returns to specific objects/locales, number of locales visited between returns[1][2] | Observing lever presses (OLPs), extra OLPs (EOLPs) under conditions of uncertainty[5] |
| Primary Finding | Chronic quinpirole induces excessive and rapid revisits to specific locations, mimicking compulsive checking.[1] | Quinpirole selectively and lastingly increases checking-like behavior (OLPs and EOLPs) in an operant task.[5] |
Quinpirole-Induced Locomotor Activity and Stereotypy
Quinpirole's effects on locomotor activity are complex, often presenting as a biphasic response with initial hypoactivity followed by hyperactivity and stereotyped behaviors.
| Parameter | Trujillo-Paredes et al. (2015)[6][7] | Unspecified Study[8] |
| Animal Model | Male C57Bl/6J mice[6][7] | Institute Cancer Research (ICR) mice[8] |
| Quinpirole Dose | 1 mg/kg[6][7] | 0.5 mg/kg[8] |
| Administration | Intraperitoneal (i.p.), acute administration[6][7] | Intraperitoneal (i.p.) at the beginning of the dark phase[8] |
| Behavioral Arena | Open field | Home-cage with infrared motion detectors[8] |
| Key Behavioral Measures | Distance traveled, immobility time, stereotyped behaviors (jumping, rearing)[6][7] | Locomotor activity measured continuously over 24 hours[8] |
| Primary Finding | A biphasic response with initial immobility (0-50 min) followed by enhanced locomotion and stereotypy.[6][7] | Increased locomotor activity during the 12-hour dark phase and decreased activity during the 12-hour light phase.[8] |
Quinpirole-Induced Yawning
Quinpirole-induced yawning is considered a D3 receptor-mediated behavior and provides a sensitive in vivo assay for D3 receptor function.
| Parameter | Collins et al. (2011)[9][10] | Kostrzewa et al. (1991)[11] |
| Animal Model | Male Sprague-Dawley rats[10] | Male rats[11] |
| Quinpirole Dose | Cumulative doses of 0.0032, 0.01, 0.032, 0.1, 0.32 mg/kg[9] | 3.0 mg/kg/day neonatally, followed by a challenge dose of 100 µg/kg in adulthood[11] |
| Administration | Intraperitoneal (i.p.) every 30 minutes to generate a dose-response curve[9] | Daily intraperitoneal (i.p.) injections for the first 28 days of life[11] |
| Behavioral Observation | Number of yawns observed for 10 minutes, starting 20 minutes after each injection[9] | Dose-effect curve for quinpirole-induced yawning at 8-10 weeks of age[11] |
| Primary Finding | Quinpirole induces an inverted U-shaped dose-response curve for yawning, with the ascending limb mediated by D3 receptors.[9][10] | Neonatal treatment with quinpirole leads to a long-lasting supersensitization of dopamine receptors mediating yawning.[11] |
Detailed Experimental Protocols
To facilitate direct replication, the following are detailed methodologies for the key experiments cited above.
Protocol for Quinpirole-Induced Compulsive Checking (adapted from Szechtman et al., 1998[1])
-
Subjects: Male Long-Evans rats.
-
Drug Administration: Administer quinpirole (0.5 mg/kg, i.p.) or saline twice weekly for a total of 10 injections.
-
Behavioral Testing:
-
Immediately after each injection, place the rat in a large open field containing single small objects in 4 of 25 designated locales.
-
Record the animal's behavior for a specified duration (e.g., 55 minutes[12]).
-
Use digital tracking software to analyze the path of the animal.
-
-
Data Analysis:
-
Quantify the number of visits to each locale.
-
Calculate the latency to return to previously visited locales.
-
Determine the number of different locales visited between returns to a preferred locale.
-
Statistical analysis should compare the quinpirole-treated group to the saline control group.
-
Protocol for Quinpirole-Induced Locomotor Activity and Stereotypy (adapted from Trujillo-Paredes et al., 2015[6][7])
-
Subjects: Male C57Bl/6J mice.
-
Drug Administration: Acutely administer quinpirole (1 mg/kg, i.p.) or vehicle.
-
Behavioral Testing:
-
Immediately after injection, place the mouse in an open field arena.
-
Record locomotor activity (distance traveled) and immobility time for at least 120 minutes.
-
Manually or automatically score stereotyped behaviors such as jumping and rearing.
-
-
Data Analysis:
-
Analyze locomotor activity in time bins (e.g., 10-minute intervals) to observe the biphasic response.
-
Compare the total distance traveled and time spent immobile between the quinpirole and vehicle groups.
-
Compare the frequency or duration of stereotyped behaviors between groups.
-
Protocol for Quinpirole-Induced Yawning (adapted from Collins et al., 2011[9][10])
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration:
-
To generate a dose-response curve, administer cumulative doses of quinpirole (e.g., 0.0032, 0.01, 0.032, 0.1, 0.32 mg/kg, i.p.) every 30 minutes.
-
Begin with a vehicle injection to establish a baseline.
-
-
Behavioral Observation:
-
Starting 20 minutes after each injection, observe the rat for 10 minutes and count the total number of yawns.
-
-
Data Analysis:
-
Plot the number of yawns as a function of the cumulative quinpirole dose.
-
The resulting data should form an inverted U-shaped curve.
-
Visualizing the Underlying Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Quinpirole's mechanism of action on dopamine D2/D3 receptors.
Caption: A generalized workflow for studies on quinpirole-induced behaviors.
References
- 1. Quinpirole induces compulsive checking behavior in rats: a potential animal model of obsessive-compulsive disorder (OCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compulsive checking behavior of quinpirole-sensitized rats as an animal model of Obsessive-Compulsive Disorder(OCD): form and control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D2/D3 receptor agonist quinpirole increases checking-like behaviour in an operant observing response task with uncertain reinforcement: A novel possible model of OCD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Hyperactivity induced by the dopamine D2/D3 receptor agonist quinpirole is attenuated by inhibitors of endocannabinoid degradation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 9. Drinking sucrose enhances quinpirole-induced yawning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drinking sucrose enhances quinpirole-induced yawning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ontogenic homologous supersensitization of quinpirole-induced yawning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and temporal organization of compulsive checking induced by repeated injections of the dopamine agonist quinpirole in an animal model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Quinpirole Across Mouse Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral, neurochemical, and physiological effects of the dopamine (B1211576) D2/D3 receptor agonist, quinpirole (B1680403), across various commonly used mouse strains. The data presented herein is collated from multiple studies to offer an objective overview for designing and interpreting preclinical research.
Summary of Behavioral and Physiological Responses
The response to quinpirole administration exhibits significant variability depending on the genetic background of the mouse strain. These differences are observed in locomotor activity, stereotyped behaviors, and reward-related paradigms.
Locomotor Activity
Quinpirole's effect on locomotor activity is complex and often biphasic, with low doses typically inducing hypoactivity (believed to be mediated by presynaptic autoreceptors) and higher doses leading to hyperactivity. However, this response is strain-dependent.
For instance, in C57BL/6J, ICR Swiss, and CF1 mice, quinpirole has been shown to decrease motor activity.[1] In contrast, the same dosage range of quinpirole had no effect on the motor activity of CBA/J mice, a strain known to have deficiencies in dopamine cell and receptor numbers.[1] Another study found that long-term quinpirole treatment increased open-field motor activity in A/J mice but not in C57BL/6J mice.[2] In ICR mice, a 0.5 mg/kg injection of quinpirole initially suppressed locomotor activity in the first 30 minutes, followed by a period of increased or fluctuating activity.[3] A study using C57BL/6J mice showed that a single subcutaneous injection of quinpirole (0.5 mg/kg) significantly decreased the amount of active time and the distance traveled.[4]
| Mouse Strain | Quinpirole Dose (mg/kg, i.p. unless stated) | Effect on Locomotor Activity | Reference |
| C57BL/6J | 0.125 - 32 | Decrease | [1] |
| Long-term treatment | No change | [2] | |
| 0.5 (s.c.) | Decrease | [4] | |
| 1 | Biphasic: initial immobility (0-50 min) followed by hyperactivity | [5] | |
| BALB/c | - | Data not found in the provided search results | - |
| DBA/2J | 0.1 - 3.0 | Consistent elevation of brain stimulation reward (BSR) threshold, suggesting reduced reward | [6] |
| CBA/J | 0.125 - 32 | No effect | [1] |
| ICR Swiss | 0.125 - 32 | Decrease | [1] |
| 0.5 | Initial decrease (first 30 min), followed by increase/fluctuation | [3] | |
| CF1 | 0.125 - 32 | Decrease | [1] |
| A/J | Long-term treatment | Increase | [2] |
Stereotyped and Compulsive-like Behaviors
Quinpirole is known to induce stereotyped behaviors, and the nature of these behaviors can differ between strains. Following quinpirole treatment, A/J mice exhibit a dose-dependent increase in the number of different behavioral patterns, resembling obsessive-compulsive disorder (OCD) rituals.[2] Conversely, C57BL/6J mice show a dose-dependent decrease in their behavioral repertoire.[2] In dopamine-deficient mice, quinpirole induced behaviors such as splaying of the hind legs, sniffing, and uncoordinated locomotion, which later transitioned to coordinated hyperlocomotion.[7]
| Mouse Strain | Quinpirole Dose (mg/kg) | Effect on Stereotypy/Compulsive-like Behavior | Reference |
| A/J | Dose-dependent | Increased behavioral repertoire, resembling OCD rituals | [2] |
| C57BL/6J | Dose-dependent | Decreased behavioral repertoire | [2] |
| Dopamine-Deficient | 1 | Initial uncoordinated movements, evolving into hyperlocomotion | [7] |
Hypothermia
In a study comparing CBA/J, C57BL/6J, ICR Swiss, and CF1 mice, quinpirole (0.125 to 1.0 mg/kg) was found to be equiefficacious and equipotent in producing hypothermia in all four strains.[1] This suggests that the dopaminergic mechanisms regulating body temperature may be more conserved across these strains compared to those modulating locomotor activity.
| Mouse Strain | Quinpirole Dose (mg/kg) | Effect on Body Temperature | Reference |
| CBA/J | 0.125 - 1.0 | Hypothermia | [1] |
| C57BL/6J | 0.125 - 1.0 | Hypothermia | [1] |
| ICR Swiss | 0.125 - 1.0 | Hypothermia | [1] |
| CF1 | 0.125 - 1.0 | Hypothermia | [1] |
Signaling Pathways and Experimental Workflows
The cellular effects of quinpirole are primarily mediated through the dopamine D2 receptor (D2R), a G protein-coupled receptor. Activation of D2R can trigger multiple downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Quinpirole, as a D2R agonist, activates signaling pathways that play crucial roles in neuronal function. One such pathway involves the regulation of Akt and glycogen (B147801) synthase kinase 3 beta (GSK3-β). This pathway has been implicated in the neuroprotective effects of quinpirole against glial cell-induced neuroinflammation.[8]
Experimental Workflow: Traumatic Brain Injury (TBI) Model
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of quinpirole in a mouse model of traumatic brain injury (TBI).[8]
Detailed Experimental Protocols
Reproducibility in research is paramount. Below are summaries of experimental protocols from the cited literature.
Protocol 1: Assessment of Locomotor Activity and Hypothermia
-
Animals: Male mice of CBA/J, C57BL/6J, ICR Swiss, and CF1 strains.[1]
-
Drug Administration: Quinpirole (0.125 to 32 mg/kg) was administered. The route of administration was not specified in the abstract.[1]
-
Locomotor Activity Measurement: Motor activity was assessed following drug administration. The specific apparatus and duration of testing were not detailed in the abstract.[1]
-
Body Temperature Measurement: Body temperature was measured to assess hypothermic effects.[1]
-
Data Analysis: Changes in motor activity and body temperature were compared across strains and dose levels.[1]
Protocol 2: Evaluation of Compulsive-like Behavior
-
Animals: Male A/J and C57BL/6J mice.[2]
-
Drug Administration: Long-term quinpirole treatment was administered. The specific doses and duration were not detailed in the abstract.[2]
-
Behavioral Analysis:
-
Data Analysis: Strain differences in motor activity and behavioral patterns were statistically compared.[2]
Protocol 3: Investigation of Neuroprotective Effects in a TBI Model
-
Animals: Adult male C57BL/6N mice (7 weeks old, 25-30g).[9]
-
TBI Model: A stab wound cortical injury was induced.[9]
-
Drug Administration: Quinpirole (1 mg/kg) was dissolved in distilled water and administered daily via intraperitoneal (i.p.) injection for 7 days following the brain injury.[8][9]
-
Tissue Processing: At the end of the treatment period, mice were euthanized, and brain tissue (ipsilateral cortex and striatum) was collected for analysis.[8]
-
Biochemical Analysis: Western blotting was used to measure the expression levels of D2R and downstream signaling molecules like Akt and GSK3-β.[8]
-
Histological Analysis: Confocal microscopy was used to assess glial cell activation, neuronal apoptosis, and synaptic dysfunction.[8]
-
Data Analysis: The outcomes were compared between the control, TBI, and TBI + quinpirole groups.[8]
This guide highlights the critical importance of selecting the appropriate mouse strain for studies involving quinpirole, as the genetic background significantly influences the behavioral and physiological outcomes. Researchers should carefully consider these strain-dependent effects during experimental design and data interpretation to ensure the validity and translatability of their findings.
References
- 1. Potency and efficacy of dopamine agonists in mouse strains differing in dopamine cell and receptor number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marked inbred mouse strain difference in the expression of quinpirole induced compulsive like behavior based on behavioral pattern analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodandemotion.org [moodandemotion.org]
- 4. Quinpirole elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum: relation to cannabinoid-1 (CB1) receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperactivity induced by the dopamine D2/D3 receptor agonist quinpirole is attenuated by inhibitors of endocannabinoid degradation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Haloperidol vs. Sulpiride in the Antagonism of Quinpirole Effects
For researchers and drug development professionals investigating dopaminergic pathways, understanding the antagonistic properties of various compounds is crucial. This guide provides a detailed comparison of two key dopamine (B1211576) D2 receptor antagonists, haloperidol (B65202) and sulpiride (B1682569), in their ability to counteract the effects of the D2/D3 receptor agonist, quinpirole (B1680403). The information presented is compiled from preclinical studies, offering insights into their differential pharmacological profiles.
Mechanism of Action: A Tale of Two Antagonists
Quinpirole, a selective D2/D3 dopamine receptor agonist, is widely used in research to model hyperdopaminergic states, inducing characteristic behaviors such as hyperlocomotion and stereotypy.[1] Both haloperidol, a typical antipsychotic, and sulpiride, an atypical antipsychotic, function by blocking D2 receptors, thereby mitigating the effects of quinpirole.[2][3] However, their receptor binding profiles and downstream signaling effects exhibit notable differences.
Haloperidol is a potent D2 receptor antagonist but also interacts with other neurotransmitter systems, including serotonin (B10506) (5-HT2) and alpha-adrenergic receptors.[2] This broader activity profile contributes to its robust antipsychotic efficacy but also to a higher incidence of extrapyramidal side effects.[2][4] Sulpiride, on the other hand, demonstrates greater selectivity for the D2 and D3 dopamine receptors.[3][5] This selectivity is thought to underlie its different clinical profile, with a lower propensity for certain side effects compared to haloperidol.[4]
The antagonism of quinpirole's effects provides a valuable experimental paradigm to probe these differences. The following sections detail the experimental data and protocols that illuminate the comparative efficacy of haloperidol and sulpiride.
Comparative Efficacy in Animal Models
Quinpirole administration in rodents typically induces a biphasic effect on locomotor activity: low doses cause hypoactivity, attributed to the stimulation of presynaptic D2 autoreceptors which inhibit dopamine release, while higher doses lead to hyperactivity due to the stimulation of postsynaptic D2 receptors.[6][7]
Studies have shown that sulpiride is effective at reversing the hypolocomotor effect of low-dose quinpirole in a dose-dependent manner.[6] In contrast, haloperidol, at doses that do not affect locomotor activity on their own, does not reverse this quinpirole-induced hypoactivity.[6] At higher doses, haloperidol itself reduces locomotor activity.[6]
Regarding quinpirole-induced hyperactivity, both haloperidol and sulpiride can antagonize this effect. However, their potency and efficacy can differ depending on the specific experimental conditions. One study found that sulpiride dose-dependently reversed both the initial suppression and later activation of locomotion induced by a 0.2 mg/kg dose of quinpirole.[7]
| Drug | Effect on Quinpirole-Induced Hypoactivity | Effect on Quinpirole-Induced Hyperactivity | Dosage Range (rats, s.c.) | Reference |
| Haloperidol | No reversal at low doses | Antagonizes | 0.005 - 5 µmol/kg | [6] |
| Sulpiride | Dose-dependent reversal | Antagonizes | 1.6 - 160 µmol/kg | [6][7] |
High doses of quinpirole can induce stereotyped behaviors, such as sniffing, licking, and gnawing. The antagonism of these behaviors is a key measure of antipsychotic-like activity. Both haloperidol and sulpiride are capable of attenuating quinpirole-induced stereotypy. Research has demonstrated that the administration of a dopamine D2 receptor ribozyme into the nucleus accumbens of rats inhibited stereotyped sniffing and locomotor activation produced by quinpirole, an effect that can be mimicked by D2 antagonists.[8] While direct comparative studies on the potency for this specific effect are less common in the provided literature, the known pharmacology of both drugs suggests they would both be effective.
| Drug | Effect on Quinpirole-Induced Stereotypy | Reference |
| Haloperidol | Antagonizes | [9] |
| Sulpiride | Antagonizes | [8] |
Receptor Binding and Functional Affinity
Electrophysiological studies provide quantitative measures of the functional affinity of antagonists. In recordings from dopaminergic neurons in the substantia nigra and ventral tegmental area of rat brain slices, both S(-)-sulpiride and haloperidol antagonized the inhibition of cell firing induced by quinpirole.[10] The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, is a measure of antagonist potency.
| Brain Region | Antagonist | pA2 Value | Reference |
| Substantia Nigra | S(-)-Sulpiride | 8.97 | [10] |
| Haloperidol | 8.20 | [10] | |
| Ventral Tegmental Area | S(-)-Sulpiride | 8.07 | [10] |
| Haloperidol | 8.11 | [10] |
These data suggest that in the substantia nigra, sulpiride has a higher functional affinity for D2 receptors than haloperidol, while their affinities are more comparable in the ventral tegmental area.[10]
Experimental Protocols
Below are generalized experimental protocols based on the methodologies described in the cited literature.
-
Animals: Male Sprague-Dawley or Long-Evans rats are commonly used.[6][11] Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: Haloperidol, sulpiride, or their respective vehicles are administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[6][11] After a specified pretreatment time (e.g., 20-60 minutes), quinpirole or vehicle is administered.[7][11]
-
Apparatus: Automated activity monitors (e.g., open-field arenas equipped with infrared beams) are used to record locomotor activity.
-
Procedure: Immediately after quinpirole injection, rats are placed in the activity monitors. Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration, typically 60 minutes, often divided into smaller time bins to observe the biphasic effects of quinpirole.[7]
-
Data Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of the different drug treatments.
-
Tissue Preparation: Rats are anesthetized and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the substantia nigra or ventral tegmental area are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and superfused with aCSF. Extracellular single-unit recordings are made from presumed dopaminergic neurons.
-
Drug Application: Quinpirole is applied to the bath to induce inhibition of cell firing. After establishing a stable baseline response to quinpirole, increasing concentrations of haloperidol or sulpiride are co-applied to determine their antagonistic effects.
-
Data Analysis: The concentration of the antagonist required to produce a two-fold rightward shift in the quinpirole concentration-response curve is used to calculate the pA2 value.
Conclusion
Both haloperidol and sulpiride effectively antagonize the behavioral effects of quinpirole, consistent with their D2 receptor blocking properties. However, key differences emerge from the experimental data. Sulpiride appears to be more effective at reversing the presynaptically-mediated hypoactivity induced by low doses of quinpirole, a finding that is not observed with low-dose haloperidol.[6] Electrophysiological data further suggest regional differences in their functional affinity, with sulpiride showing higher potency in the substantia nigra.[10]
These findings highlight the nuanced pharmacological differences between these two antipsychotics. The choice between haloperidol and sulpiride in a research context will depend on the specific dopamine-mediated behaviors and neural circuits under investigation. For studies focusing on presynaptic D2 autoreceptor function, sulpiride may be the more suitable tool. For broader, potent postsynaptic D2 antagonism, haloperidol remains a classic standard. This comparative guide serves as a foundational resource for designing and interpreting experiments aimed at dissecting the complexities of the dopamine system.
References
- 1. Hyperactivity induced by the dopamine D2/D3 receptor agonist quinpirole is attenuated by inhibitors of endocannabinoid degradation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 3. Sulpiride - Wikipedia [en.wikipedia.org]
- 4. Sulpiride versus haloperidol, a clinical trial in schizophrenia. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulpiride and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of haloperidol and (-)-sulpiride on dopamine agonist-induced hypoactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulpiride antagonizes the biphasic locomotor effects of quinpirole in weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D(2) receptor ribozyme inhibits quinpirole-induced stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diltiazem suppresses quinpirole-induced oral stereotypies in haloperidol withdrawn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between the pharmacology of dopamine receptors mediating the inhibition of cell firing in rat brain slices through the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manipulation of D2 receptors with quinpirole and sulpiride affects locomotor activity before spatial behavior of rats in an active place avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Selectivity of Quinpirole at Dopamine D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional selectivity of the dopamine (B1211576) agonist quinpirole (B1680403) at the D2 and D3 receptor subtypes. By presenting supporting experimental data from peer-reviewed studies, this document aims to be a valuable resource for researchers in pharmacology and drug development. We will delve into quinpirole's distinct signaling profiles, offering a clear comparison of its potency and efficacy in G-protein-mediated and β-arrestin-mediated pathways.
Understanding Functional Selectivity
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of a receptor's several downstream signaling pathways over others. For G-protein-coupled receptors (GPCRs) like the dopamine D2 and D3 receptors, agonists can trigger both G-protein-dependent signaling (e.g., inhibition of adenylyl cyclase) and G-protein-independent signaling, most notably through the recruitment of β-arrestin. Quinpirole, a classical D2/D3 receptor agonist, exhibits distinct functional selectivity at these two closely related receptor subtypes, a characteristic with significant implications for drug design and therapeutic applications.
Quantitative Comparison of Quinpirole's Functional Selectivity
The following tables summarize the potency (EC50) and efficacy (Emax) of quinpirole at human D2 and D3 receptors across different signaling pathways, as determined by in vitro functional assays. The data presented is collated from studies where direct comparisons were made under consistent experimental conditions to ensure objectivity.
Table 1: G-Protein Pathway Activation by Quinpirole
| Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |
| D2 | Go Activation (BRET) | 14.4 ± 5.2 nM | 100.0 ± 23.2% | [1] |
| D3 | Go Activation (BRET) | 6.5-fold higher than at D2 | 100% (relative to D2) | [2] |
| D2 | cAMP Inhibition | 3.2 nM | 100% | [3] |
| D3 | cAMP Inhibition | ~70% inhibition (at 1µM) | Not explicitly stated | [4] |
Table 2: β-Arrestin Recruitment by Quinpirole
| Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |
| D2 | β-Arrestin-2 Recruitment (BRET) | 245.4 ± 193.6 nM | 100.0 ± 23.2% | [1] |
| D3 | β-Arrestin-2 Recruitment (BRET) | Lower potency than at D2 | Comparable to D2 | [2] |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the key signaling pathways of D2/D3 receptors and the workflows of the experimental assays used to determine quinpirole's functional selectivity.
References
A Comparative Guide to the Behavioral Effects of Acute vs. Chronic Quinpirole Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral outcomes associated with acute and chronic administration of quinpirole (B1680403), a selective D2/D3 dopamine (B1211576) receptor agonist. The information presented is supported by experimental data from preclinical studies, offering insights into the time-dependent neuroadaptations induced by this compound.
Executive Summary
Acute administration of quinpirole typically induces a biphasic effect on locomotor activity, characterized by an initial suppression followed by hyperactivity. It can also acutely modulate impulsivity. In stark contrast, chronic administration leads to a progressive enhancement of behavioral responses, a phenomenon known as behavioral sensitization. This sensitization is most prominently observed as a significant increase in locomotor activity, the development of stereotyped behaviors, and in some models, the emergence of compulsive-like behaviors. These distinct behavioral profiles are underpinned by complex neuroadaptations in the dopamine system, particularly at the level of the D2 receptor and its downstream signaling pathways.
Data Presentation: Quantitative Behavioral Outcomes
The following tables summarize the quantitative data from various preclinical studies, comparing the effects of acute and chronic quinpirole administration on key behavioral measures.
Table 1: Effects on Locomotor Activity
| Administration | Dosage Range (mg/kg, s.c. in rats) | Initial Effect (First 30-60 min) | Later Effect (>60 min) | Key Findings & Citations |
| Acute | 0.02 - 2.0 | Dose-dependent suppression of locomotion.[1] | Dose-dependent hyperactivity.[1] | Biphasic response is a hallmark of acute administration. |
| Chronic | 0.5 (repeated injections) | Initial suppression may be attenuated with repeated doses.[1] | Progressive and robust increase in locomotor activity (sensitization).[2][3] | The hyperactive phase is significantly potentiated compared to acute administration. |
Table 2: Effects on Stereotyped and Compulsive Behaviors
| Administration | Dosage Range (mg/kg, s.c. in rats) | Stereotypy (e.g., sniffing, grooming) | Compulsive Checking | Key Findings & Citations |
| Acute | 0.5 - 1.0 | Increased sniffing, rearing, and grooming.[4][5] | Not typically observed. | Acute high doses can induce stereotypy. |
| Chronic | 0.5 (repeated injections) | Intensification and focusing of stereotyped behaviors. | Emergence of compulsive checking of specific locations in an open field.[2][6] | Chronic administration can model aspects of obsessive-compulsive disorder (OCD). |
Table 3: Effects on Anhedonia and Impulsivity
| Administration | Behavioral Model | Dosage Range (mg/kg) | Effect | Key Findings & Citations |
| Acute | Sucrose (B13894) Preference Test (Anhedonia) | Not well-documented for acute quinpirole | Data not readily available in comparative studies. | Further research is needed to clarify acute effects on anhedonia models. |
| Chronic | Sucrose Preference Test (Anhedonia) | 0.5 (in conjunction with sucrose exposure) | Pre-exposure to sucrose can enhance quinpirole-induced locomotor sensitization, but direct chronic effects on sucrose preference are not consistently reported.[1] | The relationship between chronic quinpirole and anhedonia is complex and may be influenced by other factors. |
| Acute | Delay Discounting (Impulsivity) | 0.1 - 0.25 (in rats) | Can impair reversal learning, suggesting an impact on cognitive flexibility and impulsivity. | Acute quinpirole can modulate decision-making processes. |
| Chronic | Delay Discounting (Impulsivity) | Not well-documented for chronic quinpirole | Data not readily available in comparative studies. | The long-term effects of quinpirole on impulsivity require further investigation. |
Experimental Protocols
Open-Field Test for Locomotor Activity and Compulsive Checking
This protocol is widely used to assess the behavioral effects of quinpirole.
-
Apparatus: A square open-field arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is often divided into a grid of smaller squares. The arena is placed in a dimly lit, quiet room.
-
Animal Subjects: Typically, adult male rats (e.g., Sprague-Dawley or Long-Evans strains) are used. Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Acute Studies: Animals receive a single subcutaneous (s.c.) injection of quinpirole (at varying doses) or saline.
-
Chronic Studies: Animals receive repeated s.c. injections of quinpirole (e.g., 0.5 mg/kg) or saline, typically once every 2-3 days for several weeks.
-
-
Procedure:
-
Immediately after injection, the animal is placed in the center of the open-field arena.
-
Behavior is recorded for a set duration (e.g., 60-120 minutes) using a video camera mounted above the arena.
-
For compulsive checking studies, small, distinct objects may be placed in specific locations within the arena.
-
-
Data Analysis:
-
Locomotor Activity: Automated tracking software is used to measure total distance traveled, time spent moving, and number of line crossings.
-
Compulsive Checking: The number of visits to and time spent in specific zones (especially those with objects) are quantified. The latency to leave a particular zone is also a key measure.
-
Sucrose Preference Test (Anhedonia Model)
This test assesses the hedonic state of an animal by measuring its preference for a sweetened solution over water.
-
Apparatus: Standard animal cages equipped with two drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, animals are habituated to having two bottles in their cage, both containing water.
-
Baseline: For the next 24-48 hours, one bottle is filled with a sucrose solution (e.g., 1%) and the other with water. The positions of the bottles are swapped after 12-24 hours to avoid place preference.
-
Test: Following acute or at the end of a chronic quinpirole treatment regimen, animals are deprived of food and water for a period (e.g., 12-24 hours). They are then presented with the two bottles (one with sucrose solution, one with water) for a specific duration (e.g., 1-4 hours).
-
-
Data Analysis: The volume of liquid consumed from each bottle is measured. Sucrose preference is calculated as: (Volume of sucrose consumed / Total volume of liquid consumed) x 100%. A significant decrease in sucrose preference is interpreted as an anhedonic-like state.
Delay Discounting Task (Impulsivity Model)
This task measures an animal's ability to wait for a larger, delayed reward versus choosing a smaller, immediate reward.
-
Apparatus: An operant chamber equipped with two levers, a food dispenser, and cue lights.
-
Procedure:
-
Training: Animals are trained to press a lever to receive a food reward. They then learn to associate different levers with different reward contingencies.
-
Testing: In each trial, the animal is presented with a choice between two levers:
-
Small, Immediate Reward Lever: Pressing this lever results in the immediate delivery of a small reward (e.g., one food pellet).
-
Large, Delayed Reward Lever: Pressing this lever results in the delivery of a larger reward (e.g., four food pellets) after a delay. The delay period is systematically varied across trials (e.g., 0, 5, 10, 20 seconds).
-
-
-
Data Analysis: The primary measure is the "choice indifference point," which is the delay at which the animal chooses the small, immediate reward and the large, delayed reward with equal frequency. A lower indifference point indicates greater impulsivity. The percentage of choices for the large, delayed reward at each delay is also analyzed.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Caption: D2 receptor signaling under acute vs. chronic quinpirole.
References
- 1. Quinpirole-induced behavioral sensitization is enhanced by prior scheduled exposure to sucrose: A multi-variable examination of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dynamics of behavioral sensitization induced by the dopamine agonist quinpirole and a proposed central energy control mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinpirole as a Tool for D2 Receptor Downregulation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the tools available to study G-protein coupled receptor (GPCR) regulation is paramount. Quinpirole (B1680403), a potent D2 dopamine (B1211576) receptor (D2R) agonist, has long been a staple in neuroscience research for inducing D2R downregulation. This guide provides a comprehensive validation of quinpirole as a tool for this purpose, comparing its performance with other D2R agonists and presenting supporting experimental data and detailed protocols.
Introduction to D2 Receptor Downregulation
Dopamine D2 receptors, critical players in neurotransmission, are implicated in numerous physiological processes and neuropsychiatric disorders. Their density and sensitivity are tightly regulated. Chronic stimulation by agonists leads to a compensatory decrease in receptor number, a phenomenon known as downregulation. This process, primarily mediated by receptor internalization and subsequent degradation, is a key mechanism of neuronal plasticity and drug tolerance. Quinpirole, due to its high affinity and selectivity for D2-like receptors, is widely used to experimentally induce and study this phenomenon.
Quinpirole vs. Alternative D2R Agonists: A Comparative Analysis
While quinpirole is a robust tool, other D2R agonists such as bromocriptine (B1667881) and ropinirole (B1195838) are also utilized. The choice of agonist can significantly impact experimental outcomes due to differences in their pharmacological profiles, including potency, efficacy, and potential for biased agonism.
Quantitative Comparison of D2R Agonist Effects on Receptor Downregulation
The following table summarizes quantitative data from various studies, comparing the effects of quinpirole, bromocriptine, and ropinirole on D2 receptor density.
| Agonist | Animal Model/Cell Line | Treatment Duration & Dose | Method of Quantification | % Decrease in D2R Density (approx.) | Reference |
| Quinpirole | Mouse Striatum | 6 days, continuous infusion | Receptor Binding Assay ([3H]spiperone) | 30-40% | [1] |
| Quinpirole | Rat Nucleus Accumbens | 8 injections (0.5 mg/kg) over ~4 weeks | Receptor Binding Assay ([3H]spiperone & [3H]quinpirole) | ~32% increase (sensitization) | [2] |
| Bromocriptine | Human Prolactinomas | Chronic therapy | mRNA quantification | 4-fold lower D2R mRNA levels in resistant vs. responsive tumors | [3] |
| Ropinirole | Rat Striatum (6-OHDA lesioned) | Daily (0.2 mg/kg) for 9 days | Western Blot & Autoradiography | Enhanced D2R protein levels with overexpression | [4] |
Note: The study on quinpirole sensitization showed an increase in D2R density, highlighting that the treatment regimen (continuous vs. intermittent) can have opposing effects.[2] Chronic continuous treatment, as shown in the first entry, consistently leads to downregulation.
Signaling Pathways of Quinpirole-Induced D2R Downregulation
The downregulation of D2 receptors is a multi-step process initiated by agonist binding. This triggers a cascade of intracellular events involving G protein-coupled receptor kinases (GRKs) and β-arrestins, ultimately leading to receptor internalization and degradation.
D2R Downregulation Signaling Cascade
Figure 1. Quinpirole-induced D2R downregulation pathway.
Upon binding of quinpirole, the D2 receptor undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs).[5] This phosphorylation event increases the receptor's affinity for β-arrestin.[6][7] The binding of β-arrestin to the D2R sterically hinders further G protein coupling (desensitization) and acts as an adaptor protein to recruit components of the endocytic machinery, such as clathrin.[8] This leads to the internalization of the receptor into clathrin-coated pits, which then bud off to form early endosomes. From the early endosome, the receptor can either be recycled back to the plasma membrane, leading to resensitization, or trafficked to the lysosome for degradation, resulting in downregulation.[9]
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following sections provide detailed methodologies for key experiments used to validate quinpirole as a tool for studying D2R downregulation.
Chronic Quinpirole Administration in Rodents (In Vivo)
Objective: To induce D2 receptor downregulation in a living organism.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Quinpirole hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for implantation
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 1 mg/kg/day dose rate).
-
Fill osmotic minipumps with the quinpirole solution or saline (for control animals) according to the manufacturer's instructions.
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the rat.
-
Allow the animals to recover for a specified period (e.g., 7-14 days) to allow for continuous infusion of quinpirole.
-
At the end of the treatment period, euthanize the animals and harvest the brain tissue (e.g., striatum, nucleus accumbens) for subsequent analysis.
Receptor Binding Assay for D2R Quantification
Objective: To quantify the density of D2 receptors in brain tissue homogenates.
Materials:
-
Harvested brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding agent (e.g., sulpiride (B1682569) or haloperidol)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
Perform a protein concentration assay (e.g., Bradford assay) to determine the protein concentration of the membrane preparation.
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of the non-specific binding agent.
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the maximal binding capacity (Bmax), which reflects the receptor density.
Western Blotting for D2R Quantification
Objective: To determine the relative protein expression levels of D2 receptors.
Materials:
-
Harvested brain tissue
-
RIPA lysis buffer with protease inhibitors[11]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against D2 receptor
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the brain tissue in RIPA lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the D2 receptor overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Experimental Workflow for In Vivo D2R Downregulation Study
Figure 2. In vivo D2R downregulation workflow.
Conclusion
Quinpirole remains a validated and highly effective pharmacological tool for inducing and studying D2 dopamine receptor downregulation. Its consistent ability to decrease D2R density and mRNA levels upon chronic administration provides a reliable model for investigating the molecular mechanisms of receptor regulation. While other D2R agonists like bromocriptine and ropinirole can also modulate D2R expression, their effects can be more complex and context-dependent. The choice of agonist should be carefully considered based on the specific research question and experimental design. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently employ quinpirole in their studies of D2R dynamics and to interpret their findings in the broader context of dopamine pharmacology.
References
- 1. Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased expression of the two D2 dopamine receptor isoforms in bromocriptine-resistant prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of D2/D3 receptors increases efficacy of ropinirole in chronically 6-OHDA-lesioned Parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinpirole Hydrochloride and Bromocriptine in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinpirole (B1680403) hydrochloride and bromocriptine (B1667881), two widely used dopamine (B1211576) receptor agonists, based on their performance in key functional assays. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their specific needs.
Overview
Quinpirole and bromocriptine are both agonists for the D2-like family of dopamine receptors (D2, D3, and D4).[1] They are extensively used in neuroscience research to probe the function of these receptors in various physiological and pathological processes. While both compounds act on the same receptor family, they exhibit distinct pharmacological profiles in terms of receptor selectivity, potency, and efficacy in functional assays.
Quantitative Data Summary
The following tables summarize the quantitative data for quinpirole hydrochloride and bromocriptine from various in vitro functional assays. These assays are crucial for characterizing the pharmacological activity of these compounds.
Table 1: Receptor Binding Affinities (Ki)
| Compound | D1 Receptor (nM) | D2 Receptor (nM) | D3 Receptor (nM) | D4 Receptor (nM) |
| This compound | 1900[2] | 4.8[2] | ~24[2] | ~30[2] |
| Bromocriptine | Partial Antagonist[3] | pKi = 8.05 ± 0.2[4] | Potent Agonist[4] | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Potency (EC50) and Efficacy (Emax) in G-protein Coupled Assays
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) |
| This compound | cAMP Inhibition | D2 | 3.2[5] | 100[5] |
| Bromocriptine | [³⁵S]-GTPγS Binding | D2 | pEC50 = 8.15 ± 0.05[4] | - |
Note: pEC50 is the negative logarithm of the EC50 value. A lower EC50 or a higher pEC50 indicates greater potency. Emax represents the maximum response a drug can produce, expressed as a percentage of the maximum response of a full agonist.
Table 3: Functional Potency (EC50) and Efficacy (Emax) in β-Arrestin Recruitment Assays
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) |
| This compound | BRET-based β-arrestin-2 Recruitment | D2 | 56[5][6] | 100[5][6] |
| Bromocriptine | BRET-based β-arrestin-2 Recruitment | D2 | Partial Agonist[7] | Lower than Quinpirole[7] |
Signaling Pathways
Both quinpirole and bromocriptine primarily exert their effects through the activation of D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family.[8][9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10][[“]][12] This canonical signaling pathway modulates the activity of various downstream effectors, including protein kinase A (PKA).[13] Additionally, D2-like receptor activation can trigger G-protein-independent signaling cascades, such as those involving β-arrestin.[14]
Dopamine D2/D3 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, following the activation of Gi/o-coupled receptors.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (quinpirole or bromocriptine) for a specified time.
-
Stimulation: Adenylyl cyclase is stimulated using forskolin (B1673556) to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated to determine the potency of the compounds in inhibiting cAMP production.
β-Arrestin Recruitment Assay (BRET-based)
This assay quantifies the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.
Protocol:
-
Cell Line: HEK293 cells are co-transfected with constructs for the dopamine D2 receptor fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).
-
Assay Preparation: Transfected cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound.
-
Substrate Addition: The luciferase substrate, coelenterazine (B1669285) h, is added to the cells.
-
BRET Measurement: If the agonist induces the interaction between the receptor and β-arrestin, the energy from the luciferase reaction is transferred to the YFP, resulting in light emission at a specific wavelength. The ratio of YFP emission to Rluc emission is measured using a microplate reader.
-
Data Analysis: The BRET ratio is plotted against the compound concentration to generate dose-response curves and determine EC50 and Emax values.
General Experimental Workflow for Compound Comparison.
In Vivo Functional Assays
Beyond in vitro characterization, the functional effects of quinpirole and bromocriptine have been extensively studied in vivo.
-
Conditioned Place Preference (CPP): Both quinpirole and bromocriptine have been shown to induce conditioned place preference in rats, suggesting a role for the D2 receptor in mediating the rewarding effects of dopamine agonists.[15]
-
Microdialysis: In vivo microdialysis studies in rats have been used to investigate the effects of these compounds on neurotransmitter release in specific brain regions. For example, bromocriptine administration has been shown to affect dopamine levels in the striatum and pituitary.[16]
Conclusion
This compound and bromocriptine are both potent D2-like dopamine receptor agonists. However, they exhibit key differences in their pharmacological profiles. Quinpirole generally acts as a full and potent agonist in both G-protein and β-arrestin signaling pathways.[5][7] Bromocriptine, while a potent agonist in G-protein signaling, acts as a partial agonist in β-arrestin recruitment.[4][7] This biased agonism of bromocriptine may contribute to its distinct therapeutic and side-effect profile. The choice between these two compounds will depend on the specific research question, with quinpirole being a suitable tool for robustly activating all D2-like receptor signaling pathways and bromocriptine being useful for investigating the differential roles of G-protein versus β-arrestin signaling.
References
- 1. youtube.com [youtube.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 10. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The dopamine D2 receptor agonists, quinpirole and bromocriptine produce conditioned place preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis study of bromocriptine and its metabolites in rat pituitary and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Quinpirole's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of quinpirole (B1680403), a selective D2/D3 dopamine (B1211576) receptor agonist, on gene expression. While direct, head-to-head transcriptomic studies comparing quinpirole with other dopamine agonists are limited, this document synthesizes available data from various studies to offer insights into its molecular actions. We will explore its impact on specific genes, delve into the signaling pathways it modulates, and provide a representative experimental protocol for studying its effects on gene expression.
Data Presentation: Gene Expression Changes Induced by Dopamine Agonists
The following tables summarize the observed effects of quinpirole and other relevant dopamine agonists on the expression of specific genes, as reported in various studies. It is important to note that experimental conditions such as the model system, drug dosage, and duration of treatment can significantly influence the results.
Table 1: Effects of Quinpirole on Gene Expression
| Gene | Direction of Change | Experimental Model | Method | Reference |
| c-Fos | Abolished RU-24969-induced increase | Rat Striatum | In situ hybridization | [1] |
| FosB | Abolished RU-24969-induced increase | Rat Striatum | In situ hybridization | [1] |
| Fra-2 | Abolished RU-24969-induced increase | Rat Striatum | In situ hybridization | [1] |
| Drd2 (D2 Receptor mRNA) | Decrease | Mouse Striatum | Northern analysis | [2] |
| Penk (Proenkephalin mRNA) | Decrease | Mouse Striatum | Northern analysis | [2] |
| Go alpha mRNA | Increase | Mouse embryonic striatal neurons | Northern blot | [3] |
| TH (Tyrosine Hydroxylase) | Increase | MPTP-induced PD mouse model | Western blot | [4] |
| VMAT2 (Vesicular Monoamine Transporter 2) | No direct data on quinpirole | - | - |
Table 2: Comparative Effects of Other Dopamine Agonists on Gene Expression
| Drug | Gene | Direction of Change | Experimental Model | Method | Reference |
| Apomorphine | c-fos | Increase | Dopamine-depleted rat striatum | In situ hybridization | [5] |
| Bromocriptine | Drd2 (D2 Receptor mRNA) | Decrease (in resistant prolactinomas) | Human prolactinoma tissue | Not specified | [6] |
| SKF-38393 (D1 Agonist) | Drd1/Drd2 mRNA | No significant effect | Mouse Striatum | Northern analysis | [2] |
Experimental Protocols
This section outlines a representative experimental protocol for investigating the effects of quinpirole on gene expression in a rodent model, based on methodologies described in the cited literature.
In Vivo Quinpirole Administration and Striatal Tissue Collection
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Quinpirole hydrochloride is dissolved in sterile 0.9% saline.
-
Drug Administration: A single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of quinpirole is administered. Dosages can range from 0.05 mg/kg to 1.0 mg/kg depending on the specific research question. A vehicle control group (saline injection) must be included.
-
Time Course: The time between drug administration and tissue collection is a critical variable. For studying immediate early gene expression, a time point of 1-2 hours post-injection is typical. For longer-term effects on receptor mRNA, a continuous infusion or repeated injections over several days may be necessary.
-
Tissue Dissection: At the designated time point, animals are euthanized by a humane method (e.g., cervical dislocation or overdose of anesthetic). The brain is rapidly removed and placed in an ice-cold brain matrix. The striatum is dissected, immediately frozen on dry ice or in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Gene Expression Analysis (RNA-seq)
-
RNA Extraction: Total RNA is extracted from the striatal tissue using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples (RIN > 8). This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the appropriate reference genome (rat or mouse) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the quinpirole-treated and vehicle-treated groups. Software packages like DESeq2 or edgeR are commonly used for this purpose.
-
Pathway and Gene Ontology Analysis: Differentially expressed genes are further analyzed to identify enriched biological pathways and gene ontology terms, providing insights into the functional consequences of quinpirole treatment.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to visualize key signaling pathways affected by quinpirole and a typical experimental workflow.
Caption: Quinpirole's primary signaling pathway.
References
- 1. Quinpirole attenuates the striatal immediate early gene expression, but not the hyperactivity, induced by the serotonin agonist RU-24969 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D2-dopaminergic agonist quinpirole and 8-bromo-cAMP have opposite effects on Go alpha GTP-binding protein mRNA without changing D2 dopamine receptor mRNA levels in striatal neurones in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinpirole ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization and conditioned rotation: apomorphine, quinpirole and SKF-38393 compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased expression of the two D2 dopamine receptor isoforms in bromocriptine-resistant prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Behavioral Responses to Quinpirole with Post-Mortem Neurochemical Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of behavioral findings following quinpirole (B1680403) administration with corresponding post-mortem neurochemical measurements. Detailed experimental protocols and quantitative data are presented to support the validation of behavioral observations with underlying neurobiological changes.
Quinpirole, a selective dopamine (B1211576) D2/D3 receptor agonist, is widely used in preclinical research to model various neuropsychiatric disorders and to investigate the roles of dopaminergic pathways in behavior. Understanding the neurochemical consequences of quinpirole-induced behaviors is crucial for the development of novel therapeutics. This guide synthesizes findings from multiple studies to provide a clear comparison of behavioral and neurochemical outcomes, alongside the methodologies used to obtain these results.
Behavioral Effects of Quinpirole
Quinpirole administration elicits a range of dose-dependent and time-dependent behavioral responses in animal models. The most commonly observed behaviors include alterations in locomotor activity and the induction of stereotyped behaviors.
Locomotor Activity: The effect of quinpirole on locomotion is often biphasic. Low doses can decrease locomotor activity, while higher doses tend to increase it.[1] This hyperactivity is a hallmark of D2/D3 receptor stimulation.[2][3] Studies have shown that a 0.5 mg/kg dose of quinpirole in mice significantly increases locomotor activity in the 12-hour dark phase, while decreasing it during the 12-hour light phase, suggesting an influence on circadian rhythms.[2][4][5] In rats, doses of 0.5 mg/kg and higher lead to persistent hyperactivity.[1]
Stereotyped Behavior: Higher doses of quinpirole are known to induce stereotyped behaviors, which are repetitive, invariant patterns of movement. These can include sniffing, licking, and gnawing.[6][7] The development of stereotypy is a key indicator of strong dopaminergic stimulation.
Behavioral Sensitization: Repeated, intermittent administration of quinpirole can lead to behavioral sensitization, a phenomenon where the behavioral response to the drug progressively increases.[8][9] This is characterized by an augmented locomotor response and the emergence of stereotyped behaviors even at lower doses.[10] This paradigm is often used to model aspects of addiction and psychosis.[11]
Comparative Data: Behavioral vs. Neurochemical Findings
The following table summarizes the key behavioral effects of quinpirole and the corresponding neurochemical changes observed in post-mortem tissue analysis.
| Behavioral Finding | Animal Model | Quinpirole Dosage | Neurochemical Measurement Technique | Brain Region | Neurochemical Finding | Citation |
| Increased Locomotor Activity | Mice | 0.5 mg/kg (i.p.) | Not specified in this study | Not specified | Correlated with dopamine D2/D3 receptor agonism | [2][4][5] |
| Biphasic Locomotor Effect (Initial decrease, then increase) | Rats | 0.03 - 8 mg/kg | Not specified in this study | Nucleus Accumbens (suggested) | Biphasic effect may reflect two independent actions on activity | [1] |
| Behavioral Sensitization (Increased Locomotor Activity) | Rats | 0.5 mg/kg (s.c., 8 injections) | Radioligand Binding Assay | Nucleus Accumbens, Striatum | Increased D2-like receptor binding | [10][11] |
| Stereotyped Behavior | Rats | 1.0 mg/kg | Not specified in this study | Not specified | Enhanced intensity of stereotypy | [12] |
| Chronic Administration: Initial Stereotypy followed by Locomotion | Mice | Continuous infusion | Radioligand Binding Assay, Northern Blot | Striatum | Down-regulation of D2 dopamine receptors and D2 receptor mRNA | [13] |
| Decreased Anxiety-like Behavior (in a specific context) | Zebrafish | 0.5, 1.0, 2.0 mg/kg (i.p.) | LC-MS/MS | Whole Brain | Increased glutamate, decreased serotonin | [14] |
| Neuroinflammation Regulation | Mice (Traumatic Brain Injury Model) | 1 mg/kg (i.p., daily for 7 days) | Western Blot, Confocal Microscopy | Cortex, Striatum | Increased D2R expression, regulation of Akt/GSK3-β signaling pathway | [15][16] |
| Reduced Dopamine Metabolites | Rats (Morphine-withdrawn) | 0.01 mg/kg | Not specified in this study | Striatum, Limbic Forebrain | Reduced levels of DOPAC and HVA | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are protocols for key experiments cited in this guide.
Behavioral Assessment: Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to automatically record the animal's activity.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer quinpirole or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open field arena.
-
Neurochemical Measurement: Radioligand Binding Assay for D2-like Receptors
-
Tissue Preparation:
-
Following the final behavioral test, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, nucleus accumbens) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) for a specified time.
-
Wash the resulting pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate aliquots of the membrane preparation with a radiolabeled ligand specific for D2-like receptors (e.g., [3H]spiperone or [3H]quinpirole) at various concentrations.[10][18]
-
To determine non-specific binding, incubate parallel samples with an excess of a non-radiolabeled competing ligand (e.g., sulpiride).
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd) using software like Prism.
-
Neurochemical Measurement: Western Blot for D2R and Signaling Proteins
-
Protein Extraction:
-
Homogenize dissected brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-D2R, anti-Akt, anti-p-Akt, anti-GSK3β) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Underlying Mechanisms
To better understand the relationship between quinpirole administration, its molecular targets, and the resulting behavioral outcomes, the following diagrams illustrate key pathways and experimental workflows.
Caption: Quinpirole's signaling cascade.
Caption: Experimental workflow.
Caption: Validating behavior with neurochemistry.
References
- 1. Biphasic effect of D-2 agonist quinpirole on locomotion and movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 3. D2-agonist quinpirole induces perseveration of routes and hyperactivity but no perseveration of movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of stereotyped behavior and production of latent locomotor behaviors in mice treated continuously with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D(2) receptor ribozyme inhibits quinpirole-induced stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamics of behavioral sensitization induced by the dopamine agonist quinpirole and a proposed central energy control mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinpirole-induced behavioral sensitization is enhanced by prior scheduled exposure to sucrose: A multi-variable examination of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Validity of Quinpirole Sensitization Rat Model of OCD: Linking Evidence from Animal and Clinical Studies [frontiersin.org]
- 12. Behavioural and neurochemical sensitization of morphine-withdrawn rats to quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Quinpirole-Mediated Regulation of Dopamine D2 Receptors Inhibits Glial Cell-Induced Neuroinflammation in Cortex and Striatum after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Dopamine receptors labelled by [3H]quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinpirole Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like Quinpirole hydrochloride is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powdered substance.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations.[1] The following steps provide a general framework for its proper disposal:
-
Collection of Waste:
-
Collect all waste this compound, including expired or unused material and contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[4][5]
-
The container should be appropriate for solid chemical waste, be securely sealed, and preferably made of plastic.[1][5]
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
For minor spills, use dry clean-up procedures. You can dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Vacuuming with a HEPA-filtered vacuum cleaner is also a recommended method for cleanup.[1]
-
Place all collected spill material into a suitable container for disposal.[1]
-
For major spills, evacuate the area and alert emergency responders.[1]
-
-
Container Management:
-
Aqueous Solutions and Wash Water:
-
Final Disposal:
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Hazard Classification | Considered a hazardous substance. Causes skin and serious eye irritation. | [1][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, protective clothing. | [1][2][3] |
| Handling Precautions | Avoid inhalation, skin, and eye contact. Use in a well-ventilated area or fume hood. Avoid dust formation. | [1][2] |
| Spill Cleanup | Use dry cleanup procedures, avoid generating dust. Dampen with water before sweeping. Use a HEPA-filtered vacuum. | [1] |
| Waste Container | Labeled, sealed, appropriate for solid hazardous waste (plastic preferred). | [1][5] |
| Disposal of Empty Containers | Treat as hazardous waste. Do not perform actions that could ignite residual dust. | [1] |
| Aqueous Waste | Do not discharge to drains. Collect for hazardous waste disposal. | [1] |
| Final Disposal Method | Contact EHS or a licensed contractor. Typically incineration. | [4][5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. umanitoba.ca [umanitoba.ca]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Quinpirole Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent neuroactive compounds like Quinpirole hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a dopamine (B1211576) D2/D3 receptor agonist.[1] While comprehensive toxicological data is not available, it is considered a hazardous substance and should be handled with care to avoid personal contact.[1][2]
Hazard Information
Although specific quantitative exposure limits have not been established for this compound, the available safety data sheets (SDS) provide qualitative information on its potential hazards.
| Hazard Type | Description |
| Acute Toxicity | No significant acute toxicological data has been identified. However, accidental ingestion may be harmful, especially to individuals with pre-existing organ damage.[2] |
| Skin Contact | Not expected to cause significant skin irritation based on animal models. However, good hygiene practices are essential, and the substance should not come into contact with open cuts or abraded skin.[1][2] |
| Eye Contact | Direct contact may cause temporary discomfort, tearing, or redness.[1] It is classified as a substance that causes serious eye irritation.[3] |
| Inhalation | Inhalation of the dust should be avoided.[2][3] It may cause irritation to the throat with a feeling of tightness in the chest. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to create a barrier between the researcher and the chemical.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant impervious gloves are required. Nitrile gloves are a suitable option.[2] For operations with a higher risk of exposure, consider double gloving.[2] Always inspect gloves before use and wash hands thoroughly after handling.
-
Eye and Face Protection: Safety glasses with side shields or chemical goggles are mandatory.[2][3] In situations with a higher risk of splashing or dust generation, a face shield may be necessary for supplementary protection.[1]
-
Respiratory Protection: A NIOSH-approved dust respirator should be worn to prevent inhalation of the powder.[2] For operations that may generate significant dust, a powered air-purifying respirator (PAPR) could be considered for enhanced protection.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2] For larger-scale operations, impervious clothing and protective shoe covers may be necessary.[2]
Operational Plan for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure during the handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Decontaminate the work surface before and after use.
-
-
Weighing the Compound:
-
When weighing the powdered form, do so within a fume hood or a balance enclosure to control dust.
-
Use anti-static weigh paper or a container to prevent dispersal of the powder.
-
Handle with care to avoid generating dust.
-
-
Solubilizing the Compound:
-
If preparing a solution, add the solvent to the powdered this compound slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly clean all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and any exposed skin with soap and water immediately after handling.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, weigh paper, and contaminated PPE (gloves, etc.), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by a specialized and licensed disposal company. All waste disposal must be conducted in accordance with local, state, and federal regulations.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
